Bryostatin 3
Description
Properties
Molecular Formula |
C46H64O16 |
|---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
[(1R,3E,5R,7E,9S,11S,13S,15R,17R,21R,25R,30S)-13-acetyloxy-11,17-dihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,27-dioxo-20,28,29,31,32-pentaoxapentacyclo[21.5.1.11,25.15,9.111,15]dotriaconta-3,23-dien-30-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C46H64O16/c1-9-10-11-12-13-14-38(50)59-42-30-20-33-24-36(27(2)47)58-40(52)23-31(49)22-34-25-37(56-28(3)48)44(6,7)45(54,60-34)26-35-18-29(19-39(51)55-8)17-32(57-35)15-16-43(4,5)46(42,61-33)62-41(53)21-30/h11-16,19-20,27,30-32,34-37,42,47,49,54H,9-10,17-18,21-26H2,1-8H3/b12-11+,14-13+,16-15+,29-19-/t27-,30+,31-,32+,34-,35+,36-,37+,42+,45+,46+/m1/s1 |
InChI Key |
BNTOLAYLLTTYES-SXUWIFGDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Bryostatin 3: A Technical Guide to its Natural Source, Isolation, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatin (B1237437) 3, a complex macrolide lactone, is a member of the bryostatin family of natural products isolated from the marine bryozoan Bugula neritina.[1] These compounds are of significant interest to the scientific community due to their potent modulation of protein kinase C (PKC), a key enzyme family in cellular signaling pathways.[2][3] This technical guide provides an in-depth overview of the natural source of Bryostatin 3, a detailed, generalized protocol for its isolation, and a visualization of its interaction with the PKC signaling pathway. The scarcity of this compound from its natural source presents a significant challenge for research and development, making efficient isolation and ultimately, synthetic production, critical areas of study.
Natural Source and Biosynthesis
The primary natural source of this compound is the marine invertebrate Bugula neritina, a colonial animal that forms moss-like colonies on various submerged surfaces.[4] While initially attributed to the bryozoan itself, subsequent research has provided strong evidence that bryostatins are actually produced by a bacterial symbiont, "Candidatus Endobugula sertula", residing within the larvae of B. neritina.[5] This symbiotic relationship is crucial for the production of these complex polyketides.
The biosynthesis of bryostatins is accomplished through a type I polyketide synthase (PKS) pathway within the bacterial symbiont.[5] The low natural abundance of bryostatins, including this compound, makes their extraction from B. neritina a challenging and low-yielding process, hindering large-scale production for clinical applications.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C46H64O17 | [1] |
| Molecular Weight | 888.99 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in methanol (B129727) and ethanol | [1] |
Isolation of this compound from Bugula neritina
The following protocol is a generalized procedure for the isolation of this compound, based on established methods for bryostatin extraction and purification. Specific details are derived from the isolation of Bryostatin 1 on a large scale, as a precise, publicly available protocol for this compound is limited.
Extraction
-
Collection and Preparation: Collect Bugula neritina specimens and freeze them immediately to preserve the chemical integrity of the bryostatins. Lyophilize the frozen material to remove water.
-
Solvent Extraction:
-
Extract the dried and ground biomass exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (B109758) (CH2Cl2) at room temperature.
-
Perform multiple extractions to ensure complete recovery of the target compounds.
-
Combine the extracts and concentrate under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning
-
Solvent Partitioning: Partition the crude extract between hexane (B92381) and 90% aqueous methanol to remove nonpolar lipids and pigments. The bryostatins will preferentially partition into the aqueous methanol layer.
-
Further Partitioning: Adjust the aqueous methanol layer to 50% water and partition against dichloromethane. The bryostatins will move into the dichloromethane layer. Concentrate the dichloromethane layer to obtain a partially purified extract.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Silica (B1680970) Gel Chromatography:
-
Subject the partially purified extract to column chromatography on silica gel.
-
Elute with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc) and then methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Sephadex LH-20 Chromatography:
-
Pool the fractions containing bryostatins and subject them to size-exclusion chromatography on Sephadex LH-20 using methanol as the mobile phase. This step separates compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC).
-
Employ a C18 column with a gradient elution system, typically using a mixture of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
The yields of this compound from the natural source are typically very low, often in the range of 10-4% to 10-6% of the wet weight of the organism.
Signaling Pathway Modulation
This compound, like other bryostatins, exerts its biological effects primarily through the modulation of Protein Kinase C (PKC) isozymes.[2][3] Bryostatins are potent activators of PKC, but their interaction is complex, leading to both activation and, in some cases, subsequent downregulation of specific isoforms.[6][7]
The following diagram illustrates the general mechanism of PKC activation by this compound.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of [3H]bryostatin 4 to protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The large-scale isolation of bryostatin 1 from Bugula neritina following current good manufacturing practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Bryostatin 3: A Technical Guide to its Chemical Structure, Stereochemistry, and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bryostatin (B1237437) 3 is a complex marine-derived macrocyclic lactone belonging to a family of twenty-one structurally related compounds isolated from the bryozoan Bugula neritina.[1][2] Renowned as potent modulators of protein kinase C (PKC), the bryostatins have garnered significant interest for their potential therapeutic applications, including anti-cancer activity.[3][4] Bryostatin 3 is distinguished as being the most structurally complex member of this family.[1][5][6] This guide provides an in-depth examination of the chemical architecture and stereochemical intricacy of this compound. It details protocols for its isolation and structural elucidation, summarizes its key synthetic strategies, and presents its known biological activity data.
Chemical Structure and Stereochemistry
This compound is a 26-membered macrolactone. Its intricate architecture is characterized by three embedded, heavily substituted tetrahydropyran-like rings, conventionally labeled as A, B, and C.[2] The structure features numerous oxygen-containing functionalities, including hydroxyl groups, an acetate (B1210297) ester, and a distinctive exocyclic (E,E)-octa-2,4-dienoate ester side chain.[7] The molecule's profound complexity arises from its numerous stereocenters, the precise configuration of which is critical for its biological activity.
The definitive structure was established through extensive spectroscopic analysis, particularly 2D NMR studies, and has been confirmed by total synthesis.[8][9] The molecular formula for this compound is C₄₆H₆₄O₁₇.[10]
Key Structural Features:
-
Macrolactone Core: A 26-membered ring forms the central scaffold.
-
Pyran-like Rings: Three fused rings (A, B, and C) create a rigid, three-dimensional conformation.
-
Exocyclic Esters: Two key ester groups, a C13-acetate and a C26-(E,E)-octa-2,4-dienoate, are crucial for its interaction with biological targets.
-
Chirality: The molecule possesses a multitude of stereogenic centers, dictating its specific spatial arrangement and pharmacophore presentation.
Physicochemical and Biological Data
Quantitative data for this compound is less abundant than for its more studied analogue, Bryostatin 1. However, its primary mechanism of action is well-established as a potent activator of protein kinase C (PKC). It competes with the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters for binding to the C1 domain of PKC.
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₄O₁₇ | [10] |
| Molecular Weight | 888.99 g/mol | [10] |
| PKC Binding Affinity (Kᵢ) | 2.75 nM | |
| Appearance | White lyophilized solid | [10] |
| Solubility | Soluble in ethanol | [10] |
Note: Specific IC₅₀ values for this compound against various cancer cell lines are not widely reported in publicly accessible literature. The available data primarily focuses on its high-affinity binding to its molecular target, PKC.
Experimental Protocols & Methodologies
Isolation and Structural Elucidation
The isolation of this compound from its natural source, Bugula neritina, is a multi-step process that yields only minute quantities of the pure compound.[4]
Protocol for Isolation:
-
Collection & Extraction: Large quantities of wet Bugula neritina (e.g., ~1000 kg) are collected and subjected to exhaustive extraction with organic solvents such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., hexane, carbon tetrachloride, and methanol/water) to separate compounds based on polarity and remove lipids and other non-polar constituents.
-
Initial Chromatographic Separation: The polar extract is subjected to column chromatography over a stationary phase like Sephadex LH-20 to achieve initial fractionation of the complex mixture.
-
Silica (B1680970) Gel Chromatography: Fractions containing bryostatins are further purified using successive rounds of silica gel column chromatography with gradient elution systems (e.g., hexane/acetone or dichloromethane/methanol).
-
High-Performance Liquid Chromatography (HPLC): Final purification to isolate this compound from other closely related bryostatins is achieved using preparative or semi-preparative HPLC, often on silica gel columns.
Protocol for Structural Elucidation: The definitive structure of this compound was determined using a combination of advanced spectroscopic techniques.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-FABMS or HR-ESI-MS) is used to determine the precise molecular weight and establish the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is required to piece together the complex structure and determine the relative stereochemistry.
-
1D NMR: ¹H and ¹³C NMR spectra provide initial information on the types of protons and carbons present.[8]
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are critical for determining the spatial proximity of protons and thus defining the molecule's three-dimensional shape and relative stereochemistry.[9]
-
Total Synthesis Strategy
The total synthesis of this compound is a formidable challenge that has been met by a few research groups. The syntheses are characterized by their length and the need for precise stereochemical control.
-
Yamamura Synthesis (2000): One of the earliest successful total syntheses, which confirmed the revised structure of this compound. This approach involved a convergent strategy, building complex fragments separately before uniting them.[2]
-
Trost Synthesis (2020): A more recent and highly efficient approach that significantly reduced the number of steps required. This synthesis reports a longest linear sequence of 22 steps and 31 total steps.[1][3][5] The strategy relied on a highly convergent plan utilizing atom-economical and chemoselective transformations, with alkyne chemistry playing a central role in simplifying the construction process.[3][6]
Note: The detailed, step-by-step procedures, including reagents, conditions, and yields, are beyond the scope of this guide but can be found in the supplementary information of the primary publications.[3][8]
Visualized Workflows and Pathways
This compound Isolation Workflow
The following diagram illustrates the general workflow for isolating this compound from its natural source.
This compound Signaling Pathway
This compound activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG). This diagram shows the simplified activation cascade.
References
- 1. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of this compound This work was supported by the Ministry of Education, Science, Sports, and Culture (Japan). K.O. is grateful to JSPS for a predoctoral fellowship. The authors thank Dr. G. N. Chmurny (NIH) for providing them with (1)H and (13)C NMR spectra of this compound and for helpful discussions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin 1 | C47H68O17 | CID 5280757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
Bryostatin 3 and Protein Kinase C: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Bryostatin (B1237437) 3, a potent macrocyclic lactone, on its primary molecular target, Protein Kinase C (PKC). Bryostatins represent a unique class of PKC modulators that have garnered significant interest for their potential therapeutic applications in oncology, neurology, and immunology. This document details the molecular interactions, downstream signaling events, and methodologies used to elucidate the intricate relationship between Bryostatin 3 and the PKC family of enzymes.
Core Mechanism of Action: PKC Activation and Translocation
This compound, like other members of the bryostatin family, exerts its biological effects primarily through high-affinity binding to the C1 domain of protein kinase C isoforms.[1][2] This domain is the same regulatory site targeted by the endogenous second messenger diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.[1][3] The binding of this compound to the C1 domain induces a conformational change in the PKC enzyme, leading to its activation.
A critical step in PKC activation is its translocation from the cytosol to cellular membranes, including the plasma membrane, nuclear envelope, and Golgi apparatus.[4][5] This relocalization is a hallmark of PKC activation by bryostatins and other C1 domain modulators.[4] Once at the membrane, PKC can phosphorylate a wide array of substrate proteins on their serine and threonine residues, thereby propagating downstream signaling cascades that influence a multitude of cellular processes. These processes include cell proliferation, differentiation, apoptosis, and immune responses.[6][7]
While the general mechanism involves PKC activation, the specific biological outcome is highly context-dependent, varying with cell type, the specific PKC isoforms expressed, and the duration of exposure to the bryostatin.[8] Notably, bryostatins can induce a unique subset of cellular responses compared to phorbol esters and can even antagonize certain phorbol ester-induced effects, highlighting the complexity of their modulatory action.[9]
Quantitative Data: Binding Affinities
The interaction between bryostatins and PKC is characterized by high affinity, with binding constants typically in the low nanomolar range. This potent interaction underscores their efficacy as PKC modulators.
| Compound | Target | Binding Affinity (Ki) | Notes |
| This compound | Protein Kinase C (PKC) | 2.75 nM | A macrocyclic lactone and potent PKC activator.[10] |
| Bryostatin 1 | PKCα | 1.35 nM | Exhibits differential affinity for various PKC isoforms.[7][11] |
| PKCβI | 1.0 nM | ||
| PKCβ2 | 0.42 nM | ||
| PKCδ | 0.26 nM | ||
| PKCε | 0.24 nM | ||
| Synthetic Analog 1 | PKC (undifferentiated) | 3 nM | A simplified, potent bryolog.[4] |
| Synthetic Analog 2 | PKCδ | 2.2 nM | A B-ring dioxane analog.[1] |
| Synthetic Analog 3 | PKCδ | 18 nM | A salicylate-derived analog.[1] |
| PKCβI | 24 nM |
Signaling Pathways and Logical Relationships
The interaction of this compound with PKC initiates a cascade of events that ultimately dictate the cellular response.
References
- 1. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Design, Synthesis, and Evaluation of C7 Diversified Bryostatin Analogs Reveals a Hot Spot for PKC Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C activation without membrane contact in platelets stimulated by bryostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation | MDPI [mdpi.com]
- 8. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Bryostatin 3 and Protein Kinase C: An In-Depth Technical Guide to Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Bryostatin (B1237437) 3 for Protein Kinase C (PKC) isoforms, details the experimental protocols for determining these interactions, and illustrates the key signaling pathways involved. Bryostatin 3, a potent marine-derived macrolide, is a modulator of PKC, a family of serine/threonine kinases crucial in cellular signal transduction. Understanding its isoform-specific interactions is paramount for the development of targeted therapeutics in oncology, neurology, and immunology.
This compound Binding Affinity for PKC Isoforms
Table 1: this compound Binding Affinity for PKC
| Compound | Target | Ki (nM) |
| This compound | PKC | 2.75 |
Note: The specific PKC isoform for this Ki value was not specified in the available literature.
For comparative purposes, the binding affinities of the closely related and more extensively studied Bryostatin 1 for various PKC isoforms are presented below. This data suggests a degree of isoform selectivity among the bryostatin family, with a notable preference for novel PKC isoforms such as PKCδ and PKCε[2][3].
Table 2: Bryostatin 1 Binding Affinities for PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKCα | 1.35 |
| PKCβI | 1.0 |
| PKCβII | 0.42 |
| PKCδ | 0.26 |
| PKCε | 0.24 |
The differential binding affinities of bryostatins for PKC isoforms are thought to underlie their diverse and sometimes opposing biological activities.
Experimental Protocols: Determining Binding Affinity
The binding affinity of this compound for PKC isoforms is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that binds to the same site on the PKC enzyme.
Competitive Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for various PKC isoforms.
Materials:
-
Purified, full-length recombinant PKC isoforms (e.g., PKCα, βI, δ, ε)
-
[3H]-Phorbol 12,13-dibutyrate ([3H]-PDBu) as the radioligand
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl2, 1 mM DTT, and 100 µg/mL phosphatidylserine)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4°C)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Dilute the purified PKC isoforms to the desired concentration in assay buffer.
-
Prepare a working solution of [3H]-PDBu in assay buffer at a concentration close to its Kd.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer (for total binding) or a high concentration of unlabeled PDBu (for non-specific binding).
-
A fixed volume of the diluted this compound solution (for competition).
-
A fixed volume of the diluted PKC isoform.
-
A fixed volume of the [3H]-PDBu working solution to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the PKC-ligand complexes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PDBu) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for determining this compound binding affinity.
The activation of PKC by this compound initiates a cascade of downstream signaling events. One of the most well-characterized pathways is the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.
Caption: this compound-PKC signaling cascade.
Downstream Signaling and Cellular Effects
The activation of the ERK pathway by this compound, through PKC, has profound effects on cellular processes. This signaling cascade can lead to either pro- or anti-apoptotic effects depending on the cellular context and the specific PKC isoforms involved. For instance, in some cancer cell lines, this pathway can induce cell cycle arrest and differentiation. The modulation of transcription factors like AP-1 by ERK is a key mechanism through which this compound exerts its pleiotropic effects on gene expression, ultimately influencing cell fate.
This technical guide provides a foundational understanding of the interaction between this compound and PKC isoforms. Further research is necessary to fully elucidate the isoform-specific binding profile of this compound and to unravel the complex downstream signaling networks it modulates. Such knowledge will be instrumental in harnessing the therapeutic potential of this remarkable natural product.
References
In Vitro Biological Activity of Bryostatin 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin (B1237437) 3 is a member of the bryostatin family, a group of complex macrolide lactones isolated from the marine bryozoan Bugula neritina. Like its more extensively studied analogue, Bryostatin 1, Bryostatin 3 is a potent modulator of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. This technical guide provides a detailed overview of the in vitro biological activity of this compound, focusing on its interaction with PKC and its effects on cell proliferation. The information is presented to facilitate further research and drug development efforts centered on this marine natural product.
Quantitative Biological Data
The in vitro biological activity of this compound has been characterized primarily through its high-affinity binding to Protein Kinase C and its modulatory effects on cell proliferation. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay | Target | Reference |
| Ki | 2.75 nM | Competitive Binding Assay | Protein Kinase C (PKC) | [1][2][3] |
| Cell Line | Treatment | Concentration | Effect | Reference |
| GH4C1 (Rat Pituitary Tumor) | This compound | 1 µM | Antagonizes the growth-inhibitory action of 12-O-tetradecanoylphorbol-13-acetate (TPA) |
Signaling Pathway Modulation
This compound, like other members of the bryostatin family, exerts its biological effects primarily through the modulation of the Protein Kinase C (PKC) signaling pathway. Bryostatins bind to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters. This interaction leads to the translocation of PKC from the cytosol to the cell membrane, resulting in its activation. The activation of PKC isoforms can trigger a cascade of downstream signaling events, influencing various cellular processes.
Experimental Protocols
Protein Kinase C (PKC) Competitive Binding Assay
This protocol is based on the methodology used to determine the binding affinities of bryostatins for PKC.[1][2][3]
Objective: To determine the binding affinity (Ki) of this compound for Protein Kinase C by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
[26-3H]Bryostatin 4 (radioligand)
-
Partially purified Protein Kinase C from mouse brain
-
Phosphatidylserine
-
Bovine Serum Albumin (BSA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing partially purified PKC, phosphatidylserine, and calcium chloride in the assay buffer.
-
Add varying concentrations of unlabeled this compound (competitor).
-
Add a fixed concentration of [26-3H]Bryostatin 4 to initiate the binding reaction.
-
Incubate the mixture at a specified temperature and time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Cell Proliferation Assay ([3H]Thymidine Incorporation)
This protocol is based on the methodology used to assess the effect of this compound on the proliferation of GH4C1 cells.
Objective: To evaluate the effect of this compound on cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
GH4C1 rat pituitary tumor cells
-
Complete culture medium (e.g., DMEM with fetal bovine serum)
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
[3H]Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH) or Sodium dodecyl sulfate (B86663) (SDS)
-
Scintillation cocktail and counter
Procedure:
-
Seed GH4C1 cells in multi-well plates and allow them to adhere and grow for a specified period.
-
Treat the cells with this compound, TPA, or a combination of both at the desired concentrations. Include a vehicle control.
-
Incubate the cells for the desired treatment duration.
-
Add [3H]Thymidine to each well and incubate for a further period to allow for its incorporation into the DNA of proliferating cells.
-
Terminate the incubation and wash the cells with cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding cold TCA.
-
Wash the cells to remove unincorporated [3H]Thymidine.
-
Solubilize the DNA precipitate with NaOH or SDS.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
Conclusion
This compound is a potent activator of Protein Kinase C with a high binding affinity in the low nanomolar range. In vitro studies have demonstrated its ability to modulate cellular proliferation, notably by antagonizing the growth-inhibitory effects of phorbol esters in specific cell lines. The provided data and experimental protocols offer a foundational resource for researchers investigating the therapeutic potential of this compound and its mechanism of action. Further studies are warranted to explore the in vitro activity of this compound across a broader range of cancer cell lines and to elucidate the specific downstream consequences of its interaction with different PKC isoforms.
References
Bryostatin 3: A Deep Dive into its Unique Properties and Therapeutic Potential
For Immediate Release
This technical whitepaper provides an in-depth analysis of Bryostatin (B1237437) 3, a structurally unique and potent member of the bryostatin family of macrocyclic lactones. Tailored for researchers, scientists, and drug development professionals, this document elucidates the distinct characteristics of Bryostatin 3 in comparison to other bryostatins, focusing on its biochemical interactions, cellular effects, and underlying signaling pathways.
Introduction: The Bryostatin Family and the Emergence of this compound
The bryostatins, a family of 21 related macrolides isolated from the marine bryozoan Bugula neritina, have garnered significant scientific interest for their potent modulation of Protein Kinase C (PKC), a family of enzymes crucial in cellular signaling.[1][2] Bryostatin 1, the most extensively studied analog, has been investigated in numerous clinical trials for its potential in treating cancer and neurological disorders.[1][3] Amidst this well-studied family, this compound emerges as a compound of particular interest due to its structural complexity and distinct biological activity.
Structurally, this compound is the most complex of all known bryostatins, featuring a unique butanolide ring fused to its macrocyclic core.[4][5] This structural feature distinguishes it from other members of the family and is thought to contribute to its unique biological profile.
Comparative Analysis of this compound and Other Bryostatins
While comprehensive comparative studies across all 21 bryostatins are limited, available data highlights key differences between this compound and its better-known counterpart, Bryostatin 1, as well as other analogs.
Protein Kinase C (PKC) Binding Affinity
This compound is a potent activator of Protein Kinase C, with a reported binding affinity (Ki) of 2.75 nM.[6] This high affinity is comparable to that of other potent bryostatins, such as Bryostatin 1, which exhibits Ki values in the low nanomolar range for various PKC isoforms.[3]
| Bryostatin Analog | PKC Binding Affinity (Ki, nM) | Target PKC Isoforms |
| This compound | 2.75 | General PKC activator |
| Bryostatin 1 | 1.35 (PKCα), 0.42 (PKCβ2), 0.26 (PKCδ), 0.24 (PKCε) | Preferential for novel PKC isoforms (δ, ε) |
| Bryostatin 5 | Data not available for direct comparison | Activates PKC |
| Bryostatin 8 | Data not available for direct comparison | Activates PKC |
Antiproliferative Activity
The antiproliferative effects of bryostatins are a key area of investigation for their potential as anticancer agents. While specific IC50 values for this compound against a comprehensive panel of cancer cell lines in direct comparison with other bryostatins are not widely published, its ability to modulate cell proliferation has been noted. For instance, this compound has been shown to block the growth-inhibitory action of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in GH4C1 pituitary tumor cells, without inhibiting [3H]thymidine incorporation on its own at a concentration of 1 μM.[6]
| Bryostatin Analog | Cell Line | IC50/EC50 |
| Bryostatin 1 | P388 (murine leukemia) | Growth inhibition observed |
| Bryostatin 5 | K1735-M2 (murine melanoma) | Equivalent growth inhibition to Bryostatin 1 |
| Bryostatin 8 | K1735-M2 (murine melanoma) | Equivalent growth inhibition to Bryostatin 1 |
Table 2: Comparative Antiproliferative Activity of Selected Bryostatins. Direct comparative IC50 data for this compound against a panel of cancer cell lines is limited in the public domain.
Unique Biological Activity: Modulation of TRP Channels
A significant and unique property of this compound, shared with Bryostatin 1, is its ability to inhibit the transient receptor potential melastatin-8 (TRPM8) ion channel. This finding, distinct from the primary focus on PKC, opens new avenues for understanding the broader pharmacological profile of bryostatins. Both Bryostatin 1 and 3 were found to inhibit icilin-induced calcium flux in HEK-293 cells overexpressing human TRPM8. This inhibition was shown to be PKC-dependent. In the same study, these bryostatins did not inhibit the activity of TRPV1, TRPA1, TRPV3, or TRPV4, highlighting a degree of selectivity in their interaction with TRP channels.
Signaling Pathways Modulated by Bryostatins
The primary mechanism of action for bryostatins is the modulation of PKC. Upon binding to the C1 domain of PKC, bryostatins mimic the endogenous ligand diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to the cell membrane and its subsequent activation. This activation triggers a cascade of downstream signaling events.
The activation of different PKC isoforms can lead to varied and sometimes opposing cellular outcomes, including cell proliferation, differentiation, and apoptosis. The specific cellular context and the expression profile of PKC isoforms are critical determinants of the biological response to bryostatins.
Experimental Protocols
Competitive Protein Kinase C (PKC) Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to PKC by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu).
Materials:
-
Recombinant human PKC isoforms
-
[³H]PDBu (specific activity ~15-20 Ci/mmol)
-
Phosphatidylserine (PS)
-
Bovine Serum Albumin (BSA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 1 mM CaCl₂, 1 mM 2-mercaptoethanol, and 0.1 mg/mL BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)
-
Polyethylenimine (PEI)-treated glass fiber filters
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the PKC isoform, phosphatidylserine, and [³H]PDBu in the assay buffer.
-
Add varying concentrations of the competitor (this compound or other bryostatins).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through PEI-treated glass fiber filters. The filters will trap the PKC-ligand complex.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled phorbol ester.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other test compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Future Directions and Conclusion
This compound presents a compelling case for further investigation. Its unique structural features and distinct biological activities, such as the modulation of TRPM8 channels, suggest that it may offer a different therapeutic window or a more favorable side-effect profile compared to other bryostatins. The primary challenge remains the limited availability of pure this compound for comprehensive preclinical and clinical evaluation. Advances in its total synthesis are crucial to unlocking the full therapeutic potential of this complex and fascinating natural product.[4][5] Future research should focus on direct, head-to-head comparative studies of this compound against a broader panel of bryostatins to delineate its unique pharmacological signature and identify potential clinical applications where its specific properties would be most advantageous.
References
- 1. mdpi.com [mdpi.com]
- 2. Bryostatin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medchemexpress.com [medchemexpress.com]
A Deep Dive into the Structural Nuances of Bryostatin 1 and Bryostatin 3
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical exploration of the core structural differences between Bryostatin (B1237437) 3 and Bryostatin 1, two potent marine-derived macrolides. This document outlines their distinct chemical architectures, comparative biological activities, and the experimental methodologies used for their characterization, offering valuable insights for researchers in oncology, neuroscience, and immunology.
Executive Summary
Bryostatin 1 and Bryostatin 3, members of the bryostatin family of macrocyclic lactones isolated from the marine bryozoan Bugula neritina, are powerful modulators of protein kinase C (PKC). While both compounds share a common bryopyran ring framework, subtle yet significant structural variations give rise to distinct biological profiles. This guide elucidates these differences, providing a foundational understanding for further research and development. This compound is noted to be the most structurally complex of the 21 identified bryostatins.[1][2] A key distinction lies in the stereochemistry at the C-20 position, a variation that influences the molecule's three-dimensional conformation and its interaction with biological targets.
Molecular Structure: A Tale of Two Bryostatins
The core structural framework of both Bryostatin 1 and this compound is a 26-membered macrolactone ring system.[3] However, a critical point of divergence is the substitution pattern and stereochemistry at specific carbon atoms.
Key Structural Differences:
-
C-7 Position: Bryostatin 1 possesses an acetate (B1210297) group at the C-7 position, which is absent in this compound.
-
C-20 Position: A pivotal difference lies in the stereochemistry at the C-20 position. The initial structural elucidation of this compound was later revised, with NMR studies confirming a different stereochemical configuration at this center compared to Bryostatin 1.
-
A-Ring Functionality: Variations in the substituents on the A-ring contribute to the differential biological activities observed between the two molecules.
Below is a visual representation of the chemical structures of Bryostatin 1 and the revised structure of this compound.
Bryostatin 1
Caption: Chemical structure of Bryostatin 1.
This compound (Revised Structure)
Caption: Revised chemical structure of this compound.
Comparative Biological Activity: PKC Modulation
Both Bryostatin 1 and this compound are potent activators of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Their interaction with the C1 domain of PKC is a key aspect of their biological activity.
| Parameter | Bryostatin 1 | This compound | Reference |
| Molecular Formula | C47H68O17 | C46H64O16 | [4][5] |
| Molecular Weight | 905.04 g/mol | 873.0 g/mol | [5][6] |
| PKC Binding Affinity (Ki) | See isoform specifics | 2.75 nM | [7] |
| PKCα Binding Affinity (Ki) | 1.35 nM | Not explicitly stated | [8] |
| PKCβ2 Binding Affinity (Ki) | 0.42 nM | Not explicitly stated | [8] |
| PKCδ Binding Affinity (Ki) | 0.26 nM | Not explicitly stated | [8] |
| PKCε Binding Affinity (Ki) | 0.24 nM | Not explicitly stated | [8] |
Bryostatin 1 exhibits differential binding affinities for various PKC isoforms, with a particular preference for PKCε and PKCδ.[8] This isoform selectivity is a crucial determinant of its downstream biological effects. While specific isoform binding data for this compound is less readily available in comparative studies, its potent overall PKC binding affinity suggests it is a significant modulator of this signaling pathway.
Signaling Pathways: A Comparative Overview
The activation of PKC by bryostatins initiates a cascade of downstream signaling events. While both Bryostatin 1 and this compound converge on PKC activation, their distinct structural features may lead to differential modulation of subsequent pathways.
Caption: Comparative signaling pathways of Bryostatin 1 and this compound.
Bryostatin 1 is known to activate multiple PKC isoforms, leading to a complex array of cellular responses, including the activation of the MAPK/ERK pathway and modulation of anti-apoptotic proteins like Bcl-2.[9] The downstream effects of this compound, while also mediated through PKC, may exhibit subtle differences in signaling dynamics and substrate phosphorylation due to its unique structural conformation.
Experimental Protocols
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structures of bryostatins are elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
-
Sample Preparation: Bryostatin samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1H NMR: To determine the proton chemical shifts and coupling constants.
-
13C NMR: To identify the chemical shifts of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's stereochemistry and conformation.
-
-
Data Analysis: The collected spectral data is processed and analyzed to piece together the complete chemical structure, including the relative stereochemistry of all chiral centers.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the bryostatins.
-
Ionization Technique: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent fragmentation of these large and complex molecules.
-
Mass Analyzer: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are used to obtain accurate mass measurements, which aids in confirming the molecular formula.
-
Tandem MS (MS/MS): Fragmentation analysis can be performed to gain further structural information by breaking the molecule into smaller, identifiable pieces.
Biological Assays
PKC Competitive Binding Assay: This assay is used to determine the binding affinity (Ki) of bryostatins for PKC.
-
Principle: The assay measures the ability of a test compound (e.g., Bryostatin 1 or 3) to compete with a radiolabeled ligand, typically [3H]phorbol 12,13-dibutyrate ([3H]PDBu), for binding to the C1 domain of PKC.
-
Protocol Outline:
-
A preparation containing PKC (e.g., from cell lysates or purified enzyme) is incubated with a fixed concentration of [3H]PDBu and varying concentrations of the bryostatin.
-
After reaching equilibrium, the bound and free radioligand are separated, often by vacuum filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound [3H]PDBu, is quantified using a scintillation counter.
-
The data is then analyzed to determine the IC50 value (the concentration of bryostatin that inhibits 50% of the specific binding of [3H]PDBu), from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
Conclusion
The structural differences between Bryostatin 1 and this compound, particularly at the C-7 and C-20 positions, underscore the subtle molecular architecture that governs their potent biological activities. While both are powerful PKC modulators, these variations likely translate to differences in PKC isoform selectivity and downstream signaling, ultimately shaping their therapeutic potential. A thorough understanding of these structural nuances, facilitated by the detailed experimental protocols outlined herein, is paramount for the rational design of novel bryostatin analogs with improved therapeutic indices.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Bryostatin - Wikipedia [en.wikipedia.org]
- 4. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bryostatin 3: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin (B1237437) 3 is a complex macrocyclic lactone belonging to the bryostatin family, originally isolated from the marine bryozoan Bugula neritina.[1] Like other members of its class, Bryostatin 3 exhibits potent biological activity, primarily through its modulation of Protein Kinase C (PKC) isozymes.[1] This document provides an in-depth technical overview of the known and potential therapeutic targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development efforts. While data specific to this compound is limited, this guide incorporates information from closely related analogs, such as Bryostatin 1, to provide a comprehensive understanding of its potential mechanisms of action.
Core Therapeutic Target: Protein Kinase C (PKC)
The primary and most well-characterized target of the bryostatin family is Protein Kinase C (PKC), a family of serine/threonine kinases that are central to numerous cellular signaling pathways.[2] Bryostatins bind to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG).[3] This interaction recruits PKC to the cell membrane, leading to its activation.[4]
Quantitative Data: Binding Affinity of Bryostatins for PKC Isoforms
| Compound | PKC Isoform | Ki (nM) | Notes |
| Bryostatin Analog 3 | PKCδ | 18 | Data from a competitive binding assay with [3H]phorbol dibutyrate.[3] |
| Bryostatin Analog 3 | PKCβI | 24 | Data from a competitive binding assay with [3H]phorbol dibutyrate.[3] |
| Bryostatin 1 | PKCα | 1.35 | |
| Bryostatin 1 | PKCβ2 | 0.42 | |
| Bryostatin 1 | PKCδ | 0.26 | |
| Bryostatin 1 | PKCε | 0.24 |
Other Potential Therapeutic Targets
Beyond PKC, evidence suggests that bryostatins may interact with other cellular targets, expanding their therapeutic potential.
Transient Receptor Potential Melastatin 8 (TRPM8)
Bryostatins 1 and 3 have been shown to inhibit the activity of TRPM8, a cation channel involved in cold sensation and inflammation.[5][6] This inhibition is mediated through PKC-dependent phosphorylation.[5][7]
| Compound | Target | IC50 (nM) | Assay |
| This compound | Human TRPM8 | 686.3 | Inhibition of icilin-induced calcium flux in HEK-293 cells overexpressing TRPM8.[8] |
| Bryostatin 1 | Human TRPM8 | 356.2 | Inhibition of icilin-induced calcium flux in HEK-293 cells overexpressing TRPM8.[8] |
Munc13-1
Munc13-1 is a presynaptic protein essential for synaptic vesicle priming. Bryostatin 1 has been demonstrated to bind to the C1 domain of Munc13-1, inducing its translocation to the plasma membrane, which is a marker of its activation.[4] While direct binding data for this compound is not available, the structural similarity suggests it may also target Munc13-1.
| Compound | Target | Ki (nM) | Notes |
| Bryostatin 1 | Full-length Munc13-1 | 0.45 ± 0.04 | [2][4] |
| Bryostatin 1 | Isolated C1 domain of Munc13-1 | 8.07 ± 0.90 | [2][4] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the modulation of complex signaling networks.
PKC Signaling Pathway
Activation of PKC by this compound initiates a cascade of downstream signaling events that can vary depending on the specific PKC isoforms involved and the cellular context. This can lead to diverse outcomes, including cell differentiation, apoptosis, or proliferation.
TRPM8 Inhibition Pathway
This compound-mediated activation of PKC leads to the phosphorylation and subsequent inhibition of the TRPM8 channel.
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Munc13 Is a Molecular Target of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Bryostatins in Neurodegenerative Disease Research: A Technical Guide
Disclaimer: This document addresses research on the bryostatin (B1237437) class of compounds. The user specified an interest in Bryostatin 3; however, publicly available research on the specific role of this compound in neurodegenerative diseases is scarce. The vast majority of preclinical and clinical research has focused on Bryostatin 1 . Therefore, this guide centers on the well-documented activities of Bryostatin 1 as the representative agent for this class, while also discussing the broader development of synthetic analogs ("bryologs").
Executive Summary
Bryostatins are a family of complex macrocyclic lactones isolated from the marine bryozoan Bugula neritina.[1] Initially investigated for their potent anticancer properties, their unique mechanism of action has led to significant exploration in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD).[2][3][4] Bryostatins, with Bryostatin 1 being the most studied, are powerful modulators of Protein Kinase C (PKC), a family of enzymes critical to synaptic function, memory formation, and cellular resilience.[4][5] Preclinical studies have demonstrated that Bryostatin 1 can restore synaptic connections, reduce the pathological hallmarks of AD, and improve cognitive function in various animal models.[6][7][8] This has prompted several Phase II clinical trials in patients with moderate to severe Alzheimer's disease.[9][10] Challenges related to the natural scarcity of bryostatins and the complexity of their total synthesis have driven the development of more accessible and potentially more selective synthetic analogs.[2][11] This guide provides a comprehensive overview of the mechanism of action, quantitative preclinical and clinical data, key experimental protocols, and the logical framework for the ongoing development of bryostatin-based therapeutics for neurodegenerative disorders.
Core Mechanism of Action: PKC Modulation
The primary mechanism through which bryostatins exert their neurobiological effects is the modulation of Protein Kinase C (PKC) isozymes.[4][5] Bryostatins bind to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous activator diacylglycerol (DAG).[2] This binding event initiates the translocation of PKC from the cytosol to cellular membranes, leading to its activation.[12]
Key downstream effects relevant to neurodegeneration include:
-
Synaptogenesis: Activation of PKC, particularly the PKCε and PKCα isoforms, promotes the synthesis of synaptic proteins, increases the density of dendritic spines, and prevents synaptic loss, which are crucial for reversing the synaptic deficits characteristic of diseases like Alzheimer's.[4][13]
-
Reduction of AD Pathology: PKC activation stimulates the non-amyloidogenic α-secretase pathway for amyloid precursor protein (APP) processing, which precludes the formation of toxic amyloid-beta (Aβ) peptides.[8] Preclinical studies also suggest bryostatin can reduce hyperphosphorylated tau.[7][14]
-
Neurotrophic Support: Bryostatin 1 has been shown to increase the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival, growth, and synaptic plasticity.[4][13]
-
Neuroinflammation Modulation: Recent studies indicate that bryostatins can modulate innate immunity within the central nervous system (CNS), shifting microglia from a pro-inflammatory to a regenerative phenotype, thereby attenuating neuroinflammation.[15][16]
Signaling Pathway Diagram
The following diagram illustrates the primary signaling cascade initiated by Bryostatin 1.
Caption: Bryostatin 1 activates PKC, leading to reduced Aβ, and enhanced synaptogenesis and neuroprotection.
Quantitative Data Summary
Table 1: Bryostatin 1 Binding Affinities for PKC Isoforms
This table summarizes the high-affinity binding of Bryostatin 1 to various PKC isoforms, which underpins its potent biological activity.
| PKC Isoform | Binding Affinity (Ki) | Reference |
| PKCα | 1.35 nM | [4] |
| PKCβ2 | 0.42 nM | [4] |
| PKCδ | 0.26 nM | [4] |
| PKCε | 0.24 nM | [4] |
Data derived from in vitro binding assays.
Table 2: Summary of Phase II Clinical Trial Results for Bryostatin 1 in Alzheimer's Disease
Multiple Phase II trials have evaluated the safety and efficacy of Bryostatin 1 in patients with moderate to severe AD. The data suggest potential cognitive benefits, particularly in patients not concurrently treated with memantine (B1676192).
| Trial Identifier / Parameter | Study NCT02431468 / Farlow et al., 2019 | Pooled Analysis / Thompson et al., 2022 | Study / Alkon et al., 2023 |
| Patient Population | Moderately severe to severe AD (MMSE 4-15) | Advanced AD (MMSE 10-14), memantine-free | Moderately severe AD |
| Dosing Arms | 20 µg Bryostatin, 40 µg Bryostatin, Placebo | 20 µg Bryostatin vs. Placebo | 20 µg Bryostatin vs. Placebo |
| Primary Outcome Measure | Change in Severe Impairment Battery (SIB) score at Week 13 | Change in SIB score from baseline | Change in SIB score over 6 months |
| Key Efficacy Findings | No significant difference in the full dataset.[14] Pre-specified analysis of patients not on memantine showed a significant SIB improvement at Week 13 in the 20 µg group (p=0.035).[10] | Bryostatin-treated patients showed a mean SIB increase of 3.77 to 4.14 points above baseline at 13 weeks (p < 0.001).[17] Placebo patients showed a smaller increase or a slight decrease.[17] | Bryostatin-treated patients showed statistically significant cognitive improvement over placebo from Week 13 through Week 42.[9] The benefit persisted 4 months after the last dose.[9][18] |
| Safety and Tolerability | 20 µg dose was generally well-tolerated.[10] The 40 µg dose was not well-tolerated, with a higher withdrawal rate (38.8%).[10] | The 20 µg dose demonstrated complete safety in the analyzed cohort.[6] | The treatment was found to be safe.[9] |
MMSE: Mini-Mental State Examination. SIB: Severe Impairment Battery.
Experimental Protocols & Workflows
Protocol: In Vitro PKCε Translocation Assay
This protocol outlines a standard method to quantify the activation of PKC by measuring its translocation from the cytosol to the cell membrane upon treatment with a PKC activator like Bryostatin.
Objective: To determine if Bryostatin 1 induces the translocation of PKCε in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Bryostatin 1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer with protease/phosphatase inhibitors
-
Subcellular fractionation kit
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-PKCε, anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Methodology:
-
Cell Culture: Plate SH-SY5Y cells and grow to 80-90% confluency.
-
Treatment: Treat cells with Bryostatin 1 (e.g., 10 nM) or vehicle for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis & Fractionation: Harvest cells and perform subcellular fractionation to separate cytosolic and membrane fractions according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight (anti-PKCε, and marker proteins).
-
Incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Analysis: Quantify the band intensity for PKCε in both cytosolic and membrane fractions. Normalize to the respective fraction marker (GAPDH for cytosol, Na+/K+-ATPase for membrane). An increase in the membrane-to-cytosol ratio of PKCε indicates activation.
Caption: Workflow for assessing Bryostatin-induced PKC translocation in vitro.
Protocol: In Vivo Alzheimer's Disease Mouse Model Study
This protocol describes a typical preclinical experiment to evaluate the efficacy of Bryostatin 1 in an animal model of AD.
Objective: To assess the effect of Bryostatin 1 on cognitive deficits and amyloid pathology in Tg2576 transgenic mice.
Materials:
-
Tg2576 mice (and wild-type littermate controls)
-
Bryostatin 1
-
Vehicle solution (e.g., saline)
-
Morris Water Maze (MWM) apparatus
-
Tissue processing reagents (formaldehyde, sucrose)
-
Cryostat or microtome
-
Primary antibodies: anti-Aβ (e.g., 6E10), anti-synaptophysin
-
Fluorescent secondary antibodies and mounting medium
Methodology:
-
Animal Dosing: Administer Bryostatin 1 (e.g., via intraperitoneal injection) or vehicle to aged Tg2576 mice over a specified period (e.g., 3 times a week for 4 weeks).[8]
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train mice to find a hidden platform in a pool of opaque water. Record escape latency and path length.
-
Probe Trial: On day 6, remove the platform and allow the mouse to swim for 60 seconds. Record time spent in the target quadrant.
-
-
Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest brains.
-
Immunohistochemistry:
-
Cryoprotect, section, and mount brain tissue (hippocampus and cortex).
-
Perform antigen retrieval if necessary.
-
Incubate sections with primary antibodies (e.g., anti-Aβ, anti-synaptophysin).
-
Incubate with appropriate fluorescent secondary antibodies.
-
-
Microscopy and Analysis:
-
Image sections using a fluorescence or confocal microscope.
-
Quantify Aβ plaque load and synaptophysin immunoreactivity using image analysis software (e.g., ImageJ).
-
-
Statistical Analysis: Compare results between treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA, t-test).
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review [pubmed.ncbi.nlm.nih.gov]
- 6. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer's Disease in the Absence of Memantine1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin Is Safe in Patients With Moderate to Severe Alzheimer’s Disease | MDedge [mdedge.com]
- 8. Bryostatin 1 | ALZFORUM [alzforum.org]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Scalable total synthesis of bryostatin 1 enables the design, synthesis, and biological evaluation of bryostatin analogs | Stanford Digital Repository [purl.stanford.edu]
- 12. Bryostatin improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer’s Disease in the Absence of Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advanced Alzheimer's: Bryostatin-1 may be safe, effective [medicalnewstoday.com]
The Role of Bryostatin 3 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of Bryostatin (B1237437) 3, a structurally complex macrocyclic lactone from the bryostatin family, and its role in cancer cell lines. Bryostatins are potent modulators of Protein Kinase C (PKC), a family of enzymes central to cellular signaling and cancer biology. While much of the research has centered on Bryostatin 1, this document consolidates the specific, albeit limited, scientific knowledge regarding Bryostatin 3. It functions as a high-affinity PKC activator, yet exhibits a distinct biological profile compared to tumor-promoting phorbol (B1677699) esters. This guide details its core mechanism of action, summarizes its observed effects on pituitary tumor cell proliferation and adhesion, presents all available quantitative data in structured tables, and provides detailed experimental protocols from foundational studies. Visualizations of key signaling interactions and experimental workflows are included to facilitate a deeper understanding of its unique biological activity.
Introduction to the Bryostatin Family
The bryostatins are a group of twenty-one related macrolide lactones isolated from the marine bryozoan, Bugula neritina.[1] These compounds have garnered significant interest in oncology and neuroscience due to their potent biological activities, primarily mediated through their interaction with Protein Kinase C (PKC) isozymes.[2] Unlike tumor-promoting phorbol esters such as 12-O-tetradecanoylphorbol-13-acetate (TPA), which are also potent PKC activators, bryostatins often elicit only a subset of the responses and can antagonize others, marking them as unique pharmacological probes and potential therapeutic agents.[3][4]
This compound stands out as the most structurally complex member of this family.[1] Its intricate architecture has presented a formidable challenge for total synthesis, which has historically limited its availability for extensive biological evaluation.[1] Nevertheless, early studies have defined its fundamental mechanism as a potent PKC modulator and have characterized its specific effects in a cancer cell line context.[3][5]
Core Mechanism of Action: Protein Kinase C (PKC) Modulation
The primary mechanism of action for all bryostatins, including this compound, is the high-affinity binding to and activation of PKC.[6] this compound binds to the C1 domain of PKC, the same site targeted by the endogenous ligand diacylglycerol (DAG) and phorbol esters.[7]
Computer modeling studies of the bryostatin and phorbol ester pharmacophores suggest that specific oxygen atoms in the bryostatin structure (specifically at the C1, C19, and C26 positions) mimic the spatial orientation of the critical oxygen atoms in phorbol esters, allowing for competitive binding to the same receptor site on PKC.[4][8] Despite binding to the same site, the distinct downstream signaling outcomes suggest that bryostatins induce a different conformational change in the enzyme compared to phorbol esters, leading to a differential pattern of substrate phosphorylation and cellular responses.[3]
Effects of this compound in a Cancer Cell Model
The most detailed investigation into the cellular effects of this compound was conducted using the GH4C1 rat pituitary tumor cell line.[3] These studies revealed a complex interplay with other PKC activators, highlighting its role as a selective modulator rather than a simple agonist.
Antagonism of Phorbol Ester-Induced Growth Inhibition
While the potent phorbol ester TPA is a strong inhibitor of GH4 cell proliferation, this compound demonstrates a contrasting effect. When administered alone at concentrations up to 1 µM, this compound does not inhibit DNA synthesis, as measured by [3H]thymidine incorporation.[3][5] More significantly, it acts as an antagonist to TPA. Co-treatment with this compound largely blocks the growth-inhibitory action of TPA, indicating that it can selectively prevent specific PKC-mediated downstream events.[3][5] This antagonistic relationship is a hallmark of the bryostatin class and distinguishes them from tumor-promoting PKC activators.[3]
Differential Regulation of Cell Adhesion
In the same GH4 cell model, TPA enhances cell-substratum adhesion, another PKC-mediated response. However, unlike its effect on proliferation, this compound does not block this TPA-enhanced adhesion.[5] This finding underscores the compound's ability to selectively modulate different downstream pathways emanating from PKC activation. It can antagonize one PKC-driven response (growth inhibition) while permitting another (cell adhesion).
Quantitative Data Summary
The available quantitative data for this compound is summarized below. The data is primarily derived from PKC binding assays and proliferation assays in the GH4C1 pituitary tumor cell line.
| Parameter | Value | Cell Line / System | Comments | Reference(s) |
| PKC Binding Affinity (Kᵢ) | 2.75 nM | N/A (Biochemical Assay) | High-affinity binding to the Protein Kinase C receptor. | [5] |
| Effect on Cell Proliferation (Alone) | No inhibition | GH4C1 Rat Pituitary Tumor | Tested at 1 µM for 24 hours; measured via [3H]thymidine incorporation. | [3][5] |
| Effect on TPA-Induced Proliferation | Blocks TPA-induced growth inhibition | GH4C1 Rat Pituitary Tumor | This compound acts as an antagonist to the anti-proliferative effects of TPA. | [3][5] |
| Effect on TPA-Induced Adhesion | Does not block TPA-enhanced adhesion | GH4C1 Rat Pituitary Tumor | Demonstrates selective modulation of PKC downstream pathways. | [5] |
Detailed Experimental Protocols
The following methodologies are based on the key experiments used to characterize the activity of this compound in GH4C1 cells.[3]
Cell Culture
-
Cell Line: GH4C1 rat pituitary tumor cells.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using a 0.25% trypsin-EDTA solution.
Cell Proliferation ([³H]Thymidine Incorporation) Assay
-
Cell Plating: Seed GH4C1 cells into 24-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.
-
Treatment: Treat cells with vehicle control (e.g., DMSO), this compound (e.g., 1 µM), TPA (e.g., 100 nM), or a combination of this compound and TPA for the desired time period (e.g., 24 hours).
-
Radiolabeling: Add [³H]thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-6 hours.
-
Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) and incubate for 30 minutes at 4°C to precipitate DNA.
-
Solubilization: Wash the precipitate with ethanol, allow it to air dry, and then solubilize the DNA by adding a sodium hydroxide (B78521) solution (e.g., 0.5 M NaOH).
-
Quantification: Transfer the solubilized solution to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as a percentage of the control.
Protein Kinase C Binding Assay
-
Preparation of PKC: Utilize a partially purified PKC enzyme preparation from a relevant source (e.g., rat brain).
-
Reaction Mixture: Prepare a reaction buffer containing lipids (e.g., phosphatidylserine), calcium, and a radiolabeled phorbol ester ligand (e.g., [³H]PDBu - phorbol 12,13-dibutyrate).
-
Competition: Add increasing concentrations of unlabeled this compound to the reaction mixtures to compete with the radiolabeled ligand for binding to PKC.
-
Incubation: Incubate the mixtures at a specified temperature (e.g., 30°C) for a set time.
-
Separation: Separate bound from free radioligand using a rapid filtration method (e.g., passing the mixture through polyethyleneimine-treated glass fiber filters).
-
Quantification: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations: Signaling and Experimental Workflows
The following diagrams illustrate the proposed signaling interactions of this compound and a typical experimental workflow.
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bryostatins selectively regulate protein kinase C-mediated effects on GH4 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 7. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling of the bryostatins to the phorbol ester pharmacophore on protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Macrocyclic Lactone Ring in Bryostatin 3's Biological Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bryostatin (B1237437) 3, a complex macrolide lactone isolated from the marine bryozoan Bugula neritina, is a potent modulator of protein kinase C (PKC). Its intricate structure, centered around a macrocyclic lactone ring, is fundamental to its biological activity. This technical guide provides an in-depth analysis of the function of this macrocyclic core, detailing its role in PKC binding and the subsequent signaling cascades.
The Macrocyclic Lactone Ring: The Key to PKC Affinity
The biological activity of Bryostatin 3 is intrinsically linked to its ability to bind to the C1 domain of PKC, the same site that binds the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters. The macrocyclic lactone ring of this compound forms the structural scaffold that correctly positions the key pharmacophoric elements for high-affinity binding.
Structural Features and Binding Interactions:
Computational modeling and structure-activity relationship (SAR) studies have elucidated the critical features of the bryostatin macrocycle that govern its interaction with the C1 domain of PKC. The C-ring of the macrocyclic lactone is considered the primary recognition and binding subunit. Specific functionalities around this ring are crucial for establishing the hydrogen bond network that anchors the molecule within the binding pocket.
Key interactions for the closely related Bryostatin 1, which are presumed to be conserved for this compound, include:
-
C1 Carbonyl, C19 Hemiketal, and C26 Hydroxyl: These three functionalities on the C-ring are critical for forming hydrogen bonds with the protein backbone of the C1 domain[1].
-
Molecular Dynamics Simulations: Studies on Bryostatin 1 have shown specific hydrogen bond formation between the C20 ester group and the indole (B1671886) nitrogen of Trp252, as well as between a carbomethoxy substituent and the backbone carbonyl of Gly253 within the PKCδ C1b domain[2][3]. The lactone carbonyl at C1 is also involved in critical hydrogen bonding[2].
The A and B rings of the macrocycle, often referred to as the "spacer domain," are less critical for direct binding but play a crucial role in orienting the C-ring for optimal interaction and in modulating the interaction of the PKC-bryostatin complex with the plasma membrane[1]. This influences the translocation of PKC and subsequent downstream signaling events.
Quantitative Analysis of Bryostatin Analogs: Impact of Macrocyclic Ring Modifications
The critical role of the macrocyclic lactone ring is further underscored by the binding affinities of synthetic bryostatin analogs ("bryologs") where this core structure has been modified. These studies provide valuable quantitative data on the structure-activity relationship.
| Compound | Modification | Target | Binding Affinity (Ki, nM) | Reference |
| This compound | - | PKC | 2.75 | MedChemExpress |
| Bryostatin 1 | - | PKCα | 1.35 | [4] |
| Bryostatin 1 | - | PKCβ2 | 0.42 | [4] |
| Bryostatin 1 | - | PKCδ | 0.26 | [4] |
| Bryostatin 1 | - | PKCε | 0.24 | [4] |
| Bryolog (seco-B-ring) | B-ring is opened | PKCα | 16.1 | [5] |
| Bryolog (C7-OH, C8-gem-dimethyl) | A-ring modification | PKC isozyme mixture | 19 | [6] |
| Bryolog (C7-OAc) | A-ring modification | PKC isozyme mixture | 2.0 | [6] |
| Bryolog (C7-deoxy) | A-ring modification | PKC isozyme mixture | 1.4 | [6] |
Table 1: PKC Binding Affinities of this compound and Selected Analogs. This table summarizes the binding affinities (Ki) of this compound and various analogs for PKC, highlighting how modifications to the macrocyclic lactone structure impact binding.
Signaling Pathways Modulated by this compound
Upon binding to the C1 domain, this compound acts as a potent PKC activator, initiating a cascade of downstream signaling events. Unlike phorbol esters, bryostatins are considered "atypical" PKC activators, inducing only a subset of phorbol ester responses and in some cases antagonizing others. This differential signaling is thought to be due to the unique conformational changes induced in PKC upon binding and the subsequent differential recruitment of downstream effectors.
Key Downstream Pathways:
-
PKC-Dependent Signaling: this compound binding leads to the translocation of PKC isoforms from the cytosol to cellular membranes, a hallmark of their activation. This activation can then influence numerous cellular processes, including cell proliferation, differentiation, and apoptosis.
-
Modulation of other Kinase Cascades: Studies with other bryostatins have shown that PKC activation can lead to the modulation of other signaling pathways, such as the transforming growth factor-β (TGF-β) pathway. For instance, Bryostatin 4 has been shown to inhibit TGF-β signaling and its downstream targets, including the phosphorylation of Smad2, Smad3, Ras, C-RAF, ERK1/2, and MEK in acute erythroleukemia cells[7].
-
Ion Channel Regulation: Bryostatins 1 and 3 have been found to inhibit the transient receptor potential melastatin 8 (TRPM8) channel via a PKC-dependent mechanism[8][9].
Experimental Protocols
A common method to determine the binding affinity of compounds like this compound to PKC is through a competitive binding assay using a radiolabeled phorbol ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu).
[³H]PDBu Competition Binding Assay Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Tris-HCl (pH 7.4), KCl, CaCl₂, and bovine serum albumin (BSA) in deionized water[10].
-
PKC Source: Purified recombinant PKC isoforms or cell lysates containing PKC.
-
Radioligand: [³H]PDBu at a concentration near its Kd for PKC.
-
Competitor: this compound or other test compounds at a range of concentrations.
-
Phosphatidylserine (PS): As a cofactor for PKC activation.
-
-
Assay Procedure:
-
In a reaction tube, combine the PKC source, assay buffer, and PS.
-
Add varying concentrations of the unlabeled competitor (this compound).
-
Add a fixed concentration of [³H]PDBu to initiate the binding reaction.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium[4].
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the PKC-ligand complex.
-
The filters are washed with ice-cold buffer to remove unbound [³H]PDBu.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific [³H]PDBu binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of competitor that inhibits 50% of specific [³H]PDBu binding) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) for this compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
The macrocyclic lactone ring of this compound is not merely a structural backbone but an exquisitely evolved functional unit that is central to its potent and nuanced modulation of PKC. Its conformational rigidity and the precise spatial arrangement of its hydrogen-bonding functionalities within the C-ring are paramount for high-affinity binding to the C1 domain of PKC. Understanding the intricate role of this macrocyclic core is essential for the rational design of next-generation bryologs with improved therapeutic profiles for a range of diseases, from cancer to neurodegenerative disorders. The continued exploration of the structure-activity relationships of this remarkable natural product will undoubtedly pave the way for novel drug development strategies targeting the PKC signaling pathway.
References
- 1. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insertion Depth Modulates Protein Kinase C-δ-C1b Domain Interactions with Membrane Cholesterol as Revealed by MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the interactions of phorbol ester and bryostatin complexed with protein kinase C: a comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine derived macrolide bryostatin 4 inhibits the TGF-β signaling pathway against acute erythroleukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Synthesis of Bryostatin 3: A Tale of Challenges and Triumphs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bryostatin (B1237437) family of marine natural products has long captivated the attention of the scientific community due to their potent and diverse biological activities, including anti-cancer, anti-HIV, and neuroprotective effects. Among the 21 known bryostatins, Bryostatin 3 stands out for its structural complexity, posing a formidable challenge to synthetic chemists. This document provides a detailed overview of the challenges and successes in the total synthesis of this compound, with a focus on two landmark synthetic campaigns. Detailed experimental protocols for key reactions are provided, along with a quantitative comparison of the synthetic routes and visual representations of the strategic approaches.
The Monumental Challenge of this compound
The intricate architecture of this compound presents numerous synthetic hurdles that for years made its total synthesis a daunting task. These challenges are inherent to the entire bryostatin family but are particularly pronounced in this analog.
Key Structural Challenges:
-
Dense Stereochemical Complexity: this compound possesses a multitude of stereocenters, the precise control of which is paramount for biological activity.
-
Three Substituted Tetrahydropyran (THP) Rings: The core of the molecule is comprised of three heavily substituted six-membered oxygen-containing rings (A, B, and C rings), each with its own unique substitution pattern and stereochemistry.
-
Acid- and Base-Labile Exocyclic Enoates: Two exocyclic α,β-unsaturated ester functionalities are highly susceptible to isomerization or decomposition under harsh reaction conditions.
-
Congested Macrocyclic Core: The 26-membered macrolactone that forms the backbone of the molecule is sterically hindered, making its closure a significant challenge.
These inherent structural difficulties were starkly illustrated in the first total synthesis of this compound, a monumental achievement that also highlighted the need for more efficient synthetic strategies.
The First Total Synthesis: A Linear Approach Fraught with Challenges (Yamamura, 2000)
The first successful total synthesis of this compound, reported by Yamamura and colleagues in 2000, was a landmark in natural product synthesis. However, its linear and lengthy nature underscored the immense difficulty of the target.[1]
This pioneering effort relied on a convergent strategy for the construction of key fragments, which were then stitched together. A key coupling reaction was the Julia olefination to form the C16-C17 double bond, a classic but often challenging transformation. The macrocycle was then closed using a Yamaguchi esterification. While ultimately successful, this route was exceptionally long and low-yielding, making it impractical for producing significant quantities of this compound for further biological investigation.
Retrosynthetic Analysis of the Yamamura Synthesis
The retrosynthetic strategy of the Yamamura synthesis involved the disconnection of the macrocycle at the ester linkage and the C16-C17 olefin. This led to two major fragments: a C1-C16 aldehyde and a C17-C27 sulfone. The complexity of these fragments necessitated their own lengthy synthetic sequences.
Figure 1: Retrosynthetic analysis of the Yamamura synthesis of this compound.
A Paradigm Shift: The Trost Synthesis - A Triumph of Efficiency (Trost, 2020)
Two decades after the first synthesis, a groundbreaking approach by the Trost group dramatically changed the landscape of bryostatin synthesis.[2] This highly efficient and convergent synthesis of this compound showcased the power of modern synthetic methods, particularly atom-economical and chemoselective transformations.[2] The key to their success lay in a novel retrosynthetic analysis and the masterful application of transition metal catalysis.
This elegant synthesis significantly reduced the step count and increased the overall yield, making this compound and its analogs more accessible for biological studies and potential therapeutic development.
Retrosynthetic Analysis of the Trost Synthesis
The Trost synthesis employed a highly convergent "alkyne-alkyne coupling" strategy. The retrosynthetic analysis disconnected the macrocycle and the C-ring at key alkyne-derived linkages. This led to three main fragments of roughly equal complexity, which could be synthesized independently and then brought together in the later stages of the synthesis.
Figure 2: Retrosynthetic analysis of the Trost synthesis of this compound.
Quantitative Comparison of Synthetic Routes
The stark contrast in efficiency between the two total syntheses of this compound is best illustrated by a direct comparison of their key metrics.
| Metric | Yamamura Synthesis (2000) | Trost Synthesis (2020) |
| Longest Linear Sequence | 43 steps | 22 steps[2] |
| Total Number of Steps | 88 steps | 31 steps[2] |
| Overall Yield | Not reported | Not reported |
| Key Strategy | Linear, Julia Olefination | Convergent, Alkyne-based |
Experimental Protocols for Key Transformations
The success of the Trost synthesis hinged on the development and application of several key atom-economical and chemoselective reactions. The following are representative protocols for these crucial steps.
Protocol: Palladium-Catalyzed Alkyne-Alkyne Macrocyclization (Trost Synthesis)
This reaction is a cornerstone of the Trost synthesis, enabling the efficient formation of the 26-membered macrocycle from two advanced fragments.
Materials:
-
Diyne precursor
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tris(2,6-dimethoxyphenyl)phosphine (TDMPP)
-
Toluene (B28343), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diyne precursor in anhydrous toluene to a final concentration of 0.001 M.
-
In a separate flask, prepare a solution of Pd(OAc)₂ (0.1 eq) and TDMPP (0.15 eq) in anhydrous toluene.
-
Add the catalyst solution to the solution of the diyne precursor via syringe.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired macrocyclic enyne.
Protocol: Gold-Catalyzed 6-endo-dig Cyclization for C-Ring Formation (Trost Synthesis)
This powerful transformation constructs the sensitive dihydropyran C-ring in a single, highly selective step from the macrocyclic enyne.
Materials:
-
Macrocyclic enyne precursor
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of the macrocyclic enyne precursor in a 10:1 mixture of anhydrous DCM and MeCN at 0 °C, add Ph₃PAuCl (0.05 eq) and AgSbF₆ (0.05 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-ring containing product.
Protocol: Julia-Lythgoe Olefination for C16-C17 Bond Formation (Yamamura Synthesis - Representative)
This classical olefination was a key bond-forming reaction in the Yamamura synthesis to connect the northern and southern hemispheres of the molecule.
Materials:
-
C1-C16 Aldehyde fragment
-
C17-C27 Phenylsulfone fragment
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Acetic anhydride (B1165640)
-
Sodium amalgam (Na(Hg))
-
Methanol, anhydrous
Procedure:
-
Dissolve the C17-C27 phenylsulfone fragment in anhydrous THF at -78 °C under an argon atmosphere.
-
Add n-BuLi dropwise and stir for 30 minutes to generate the corresponding carbanion.
-
Add a solution of the C1-C16 aldehyde fragment in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
After stirring for 1 hour, quench the reaction with acetic anhydride and allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure and dissolve the residue in anhydrous methanol.
-
Cool the solution to -20 °C and add sodium amalgam portionwise with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to afford the coupled product containing the C16-C17 olefin.
Logical Relationships and Workflows
The strategic differences between the two syntheses can be visualized to better understand the flow of the synthetic logic.
Figure 3: Comparison of the synthetic logic of the Yamamura and Trost approaches.
Conclusion
The journey to the total synthesis of this compound is a compelling narrative of perseverance and innovation in organic chemistry. The initial, lengthy synthesis by Yamamura and his team laid the groundwork and bravely demonstrated that this complex molecule was, in fact, conquerable. Two decades later, the Trost synthesis provided a masterclass in efficiency, showcasing the power of modern catalytic methods to dramatically simplify the construction of even the most intricate natural products. These successes not only provide access to this compound for further study but also offer a powerful toolkit of strategies and reactions for the synthesis of other complex molecules, paving the way for future discoveries in medicine and biology.
References
Synthetic Routes for Bryostatin 3 Analogue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Bryostatin (B1237437) 3 analogues. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the strategic design and practical execution of synthetic routes leading to these complex and biologically significant molecules.
Bryostatins, a family of marine-derived macrolides, are potent modulators of Protein Kinase C (PKC) and have shown promise in various therapeutic areas, including oncology and neurology.[1][2] Bryostatin 3, in particular, is one of the most structurally complex members of this family.[3] The synthetic routes to its analogues are of significant interest for developing novel therapeutics with improved efficacy and pharmacokinetic profiles.
I. Strategic Approaches to Bryostatin Analogue Synthesis
The total synthesis of bryostatins and their analogues is a formidable challenge due to their structural complexity, which includes a densely functionalized macrolactone core with multiple stereocenters and sensitive functional groups.[4] Synthetic strategies are often convergent, involving the synthesis of key fragments (typically a "northern" C1-C16 fragment and a "southern" C17-C27 fragment) followed by their coupling and macrocyclization.
Key strategic considerations in the synthesis of this compound analogues include:
-
Fragment Disconnection: The molecule is typically disconnected into two or three major fragments to facilitate a convergent synthesis. Common disconnection points are the C16-C17 olefin and the C1 ester linkage.
-
Stereocontrol: The numerous stereocenters necessitate the use of asymmetric reactions and chiral pool starting materials to ensure stereochemical fidelity.
-
Macrocyclization: The formation of the 20-membered macrolactone is a critical and often challenging step. Several methods have been successfully employed, including the Yamaguchi macrolactonization and ring-closing metathesis.[5][6]
-
Analogue Design: Simplification of the bryostatin scaffold by modifying the A, B, or C rings has led to the development of analogues with potent biological activity and improved synthetic accessibility.[7][8][9]
Logical Flow of a Convergent Bryostatin Analogue Synthesis
Caption: Convergent synthesis workflow for Bryostatin analogues.
II. Data Presentation: Biological Activity of Bryostatin Analogues
The primary biological target of bryostatins is Protein Kinase C (PKC). The binding affinity of synthetic analogues to PKC is a critical measure of their potential therapeutic efficacy. The following table summarizes the PKC binding affinities for a selection of Bryostatin analogues.
| Analogue/Compound | Modification | PKC Binding Affinity (Ki, nM) | Reference |
| Bryostatin 1 | Natural Product | 0.81 (PKCα), 2.2 (PKCβI), 2.2 (PKCγ), 2.1 (PKCδ), 3.0 (PKCε), 2.2 (PKCη), 1.5 (PKCθ) | [10] |
| Analogue 3 (A-ring modified) | Lacks A-ring, t-Bu at C9 | 6.5 | [7] |
| Analogue 4 (A-ring modified) | Lacks A-ring, Ph at C9 | 2.3 | [7] |
| Analogue 5 (A-ring modified) | Lacks A-ring, Me at C9 | 1.9 | [7] |
| WN-1 (seco-B-ring) | B-ring replaced with ester | 16.1 (PKCα) | [11][12] |
| Ring-Expanded Analogue | 31-membered macrolactone | Potent anticancer activity | [6][8] |
III. Experimental Protocols
This section provides detailed methodologies for key transformations in the synthesis of Bryostatin analogues.
Protocol 1: Yamaguchi Macrolactonization
The Yamaguchi macrolactonization is a widely used method for the formation of the macrolactone ring in bryostatin synthesis.[5][13][14] It involves the formation of a mixed anhydride (B1165640) from the seco-acid, which then undergoes intramolecular esterification promoted by a nucleophilic catalyst.
Materials:
-
Seco-acid
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene (B28343)
Procedure:
-
A solution of the seco-acid (1.0 equiv) in anhydrous toluene (0.1 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
Triethylamine (2.0 equiv) is added to the solution, and the mixture is stirred for 10 minutes at room temperature.
-
2,4,6-Trichlorobenzoyl chloride (1.5 equiv) is added dropwise, and the reaction is stirred for 2 hours at room temperature.
-
The reaction mixture is then diluted with a large volume of anhydrous toluene to achieve a high dilution condition (typically 0.001 M).
-
A solution of 4-DMAP (5.0 equiv) in anhydrous toluene is added dropwise to the diluted reaction mixture over several hours using a syringe pump.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the seco-acid.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone.
Protocol 2: Julia-Kocienski Olefination for Fragment Coupling
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes and has been employed for the coupling of northern and southern fragments in bryostatin syntheses.[15][16][17]
Materials:
-
Aldehyde-containing fragment
-
Sulfone-containing fragment (e.g., phenyltetrazolyl sulfone)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the sulfone-containing fragment (1.1 equiv) and the aldehyde-containing fragment (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of KHMDS (1.1 equiv) in THF dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the coupled product.
IV. Signaling Pathway and Mechanism of Action
Bryostatins exert their biological effects primarily through the modulation of Protein Kinase C (PKC) isozymes.[1][2] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune response.[18][19]
Upon binding to the C1 domain of PKC, bryostatins mimic the endogenous ligand diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to the cell membrane and its subsequent activation.[20] However, prolonged exposure to bryostatins can lead to the downregulation of certain PKC isozymes.[2] This dual activity as both an activator and a downregulator contributes to the complex and often beneficial biological responses observed with bryostatin treatment.
PKC Activation and Downstream Signaling
Caption: Bryostatin-mediated PKC signaling pathway.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Syntheses of Bryostatins. Syntheses of Two Ring-Expanded Bryostatin Analogues and Development of a New-Generation Strategy to Access the C7-C27 Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of seco-B-Ring Bryostatin Analogue WN-1 via C–C Bond-Forming Hydrogenation: Critical Contribution of the B-Ring in Determining Bryostatin-like and Phorbol 12-Myristate 13-Acetate-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 16. On the use of the modified Julia olefination for bryostatin synthesis [ouci.dntb.gov.ua]
- 17. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 18. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Bryostatin 3 from Marine Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin (B1237437) 3 is a potent marine-derived macrolide lactone, originally isolated from the bryozoan Bugula neritina. As a powerful modulator of protein kinase C (PKC), Bryostatin 3 holds significant interest for research in oncology, neurology, and immunology. However, its extremely low natural abundance presents a considerable challenge for its isolation and subsequent study. The purification of this compound from its natural source is a multi-step process requiring meticulous chromatographic techniques to separate it from a complex mixture of related bryostatins and other metabolites.
This document provides a detailed protocol for the purification of this compound from the marine bryozoan Bugula neritina, based on established scientific literature. The methodology outlines the collection of the marine organism, a comprehensive extraction procedure, and a multi-stage chromatographic separation strategy.
Data Presentation
The purification of this compound is a complex process with yields that can vary based on the geographic location of the source organism, season of collection, and the scale of the extraction. The following table summarizes the expected yields at each stage of the purification process, based on the foundational work in the field.
| Purification Stage | Starting Material | Fraction/Eluate | Key Bryostatins Present | Purity of this compound |
| Initial Extraction & Partitioning | Bugula neritina (wet weight) | Crude Organic Extract | Complex Mixture | < 0.1% |
| Silica (B1680970) Gel Chromatography (Step 1) | Crude Organic Extract | Methylene (B1212753) Chloride-Methanol Fractions | Bryostatins 1, 2, 3, and others | 1-5% |
| Sephadex LH-20 Chromatography | Enriched Bryostatin Fraction | Methanol (B129727) Eluate | Bryostatins 1, 2, 3 | 5-15% |
| Preparative HPLC (C18) | Sephadex LH-20 Purified Fraction | Acetonitrile-Water Fractions | This compound and closely related analogs | 50-80% |
| Final HPLC Purification (C18) | Semi-pure this compound | Acetonitrile-Water Fractions | This compound | > 95% |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound from Bugula neritina.
Collection and Initial Processing of Marine Source Material
-
Organism: Bugula neritina (Linnaeus, 1758)
-
Collection: The bryozoan is typically collected from subtidal marine environments, often found on floating docks, ship hulls, and other submerged structures.
-
Pre-processing: Immediately after collection, the wet biomass should be frozen and stored at -20°C to prevent degradation of the target compounds.
Extraction of Bryostatins
-
Homogenization: The frozen Bugula neritina is homogenized in a suitable solvent. A common solvent system is a mixture of methanol and methylene chloride (1:1 v/v).
-
Maceration: The homogenized material is allowed to macerate at room temperature for 24-48 hours to ensure thorough extraction of the bryostatins.
-
Filtration and Concentration: The mixture is then filtered to remove solid biomass. The resulting filtrate is concentrated under reduced pressure to yield a crude extract.
Solvent Partitioning
-
Initial Partition: The crude extract is partitioned between an immiscible organic solvent (e.g., methylene chloride) and water. The bryostatins will preferentially partition into the organic layer.
-
Further Partitioning: The organic layer is then washed with a saturated aqueous sodium chloride solution to remove water-soluble impurities. The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated to yield a crude bryostatin-containing fraction.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Stationary Phase: Silica gel 60 (70-230 mesh).
-
Mobile Phase: A stepwise gradient of increasing polarity, starting with 100% methylene chloride and gradually increasing the proportion of methanol.
-
Procedure:
-
The crude bryostatin fraction is adsorbed onto a small amount of silica gel and loaded onto the column.
-
The column is eluted with the solvent gradient.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing bryostatins.
-
Fractions enriched in this compound and its closely eluting analogs are pooled and concentrated.
-
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure:
-
The pooled fractions from the silica gel chromatography are dissolved in a minimal amount of methanol and loaded onto the Sephadex LH-20 column.
-
The column is eluted with methanol.
-
Fractions are collected and analyzed by HPLC. This step is effective in separating the bryostatins from higher and lower molecular weight impurities.
-
Fractions containing this compound are pooled.
-
-
Stationary Phase: C18 reverse-phase silica gel.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. The exact gradient profile should be optimized based on the specific column and HPLC system.
-
Procedure:
-
The this compound-enriched fraction from the Sephadex column is subjected to preparative HPLC.
-
Fractions are collected based on the UV chromatogram (detection at ~230 nm).
-
Fractions corresponding to the peak of this compound are collected. This step will significantly increase the purity of this compound but may not completely resolve it from all other bryostatins.
-
-
Stationary Phase: C18 reverse-phase silica gel (analytical or semi-preparative column).
-
Mobile Phase: An isocratic or shallow gradient of acetonitrile and water, optimized for the separation of this compound from its final impurities.
-
Procedure:
-
The semi-pure this compound from the previous step is subjected to a final round of HPLC purification.
-
The peak corresponding to pure this compound is collected.
-
The purity of the final product should be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).
-
Visualizations
This compound Purification Workflow
Caption: A flowchart illustrating the multi-step purification process of this compound.
Logical Relationship of Purification Steps
Caption: The logical progression from a complex mixture to the pure compound.
Determining Optimal Bryostatin 3 Concentration for Experimental Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin (B1237437) 3 is a potent marine-derived macrocyclic lactone that functions as a modulator of protein kinase C (PKC).[1] Its ability to activate various PKC isozymes makes it a valuable tool in studying a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Determining the optimal concentration of Bryostatin 3 is a critical first step for any in vitro or in vivo experiment to ensure reproducible and meaningful results. This document provides detailed protocols and application notes to guide researchers in establishing the ideal experimental concentration of this compound for their specific research needs.
This compound acts as a potent PKC activator with a Ki of 2.75 nM.[3] Like other bryostatins, it binds to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG).[4][5] This binding event translocates PKC from the cytosol to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins.[6][7] The activation of PKC can trigger various signaling cascades, including the ERK pathway, which has been implicated in Bryostatin-induced cellular differentiation.[2]
Data Presentation: Quantitative Insights into this compound Activity
The following table summarizes key quantitative data for this compound and the closely related Bryostatin 1, providing a reference for initial concentration ranges in experimental design.
| Parameter | Value | Compound | Cell Line/System | Reference |
| Ki for PKC | 2.75 nM | This compound | Not specified | [3] |
| Effective Concentration | 1 µM | This compound | GH4C1 pituitary cells | [3] |
| PKC Activation (in vitro) | 10-10 M (PKCε), 10-9 M (PKCδ), 10-8 M (PKCα) | Bryostatin 1 | Neuronal cell cultures | [8][9] |
| Induction of Latent HIV Expression | As low as 1 nM | Bryostatin 1 | J-Lat cells | [10] |
| Inhibition of Tumor Cell Growth (in vitro) | 100 ng/ml | Bryostatin 1 | B16 melanoma, M5076 reticulum cell sarcoma, L10A B-cell lymphoma | [11] |
Signaling Pathway and Experimental Workflow
To aid in experimental design, the following diagrams illustrate the primary signaling pathway of this compound and a general workflow for determining its optimal concentration.
Experimental Protocols
The following protocols provide a detailed methodology for determining the optimal concentration of this compound for a given cell line and experimental endpoint.
Protocol 1: Initial Dose-Response Study using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that affects cell viability or proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the target cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A 10-point, 2-fold serial dilution is recommended.
-
Include a vehicle control (DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Protocol 2: Analysis of PKC Pathway Activation by Western Blot
This protocol is used to confirm that this compound is activating its intended target, PKC, by assessing the phosphorylation of downstream targets like ERK.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-PKC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (determined from the dose-response study) for a specific time (e.g., 30 minutes, 1 hour, 6 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the fold change in protein phosphorylation relative to the control.
-
Conclusion
The determination of the optimal concentration of this compound is a crucial step for the successful implementation of in vitro and in vivo studies. By following a systematic approach that includes an initial broad dose-response study followed by more refined experiments and target validation, researchers can confidently establish the appropriate concentration for their specific experimental system. The protocols and data provided in this document serve as a comprehensive guide for scientists and drug development professionals working with this potent PKC modulator.
References
- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 2. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designed, Synthetically Accessible Bryostatin Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bryostatin 3 in PKC Isoform Translocation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin (B1237437) 3 is a potent macrocyclic lactone and a member of the bryostatin family of natural products. It serves as a high-affinity ligand for the C1 domain of protein kinase C (PKC), acting as a powerful PKC activator with a Ki of 2.75 nM.[1] Activation of PKC by bryostatins is a critical event in various cellular signaling pathways and is characterized by the translocation of PKC isoforms from the cytosol to cellular membranes.[2] This redistribution is a key indicator of enzyme activation and is essential for PKC to access and phosphorylate its substrates.[2][3]
These application notes provide detailed protocols for utilizing Bryostatin 3 to induce and analyze the translocation of specific PKC isoforms. The methodologies described include immunofluorescence microscopy for visual confirmation and subcellular fractionation followed by Western blotting for quantitative analysis.
Signaling Pathway of PKC Activation by this compound
This compound, like other phorbol (B1677699) esters and diacylglycerol (DAG), binds to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC molecule, exposing its catalytic domain and promoting its translocation to the plasma membrane and other cellular compartments. Once at the membrane, PKC can be fully activated and phosphorylate its target substrates, leading to a cascade of downstream cellular responses.
Quantitative Data: Bryostatin-Induced Translocation of PKC Isoforms
The following table summarizes representative data on the translocation of different PKC isoforms in response to bryostatin treatment. While specific quantitative data for this compound is limited, the data for Bryostatin 1, a closely related analog, provides valuable insight into the expected isoform-specific effects. The translocation is typically measured as the percentage of the total cellular PKC that moves to the membrane fraction.
| PKC Isoform | Activator (Concentration) | Cell Type | Translocation to Membrane (%) | Method | Reference |
| PKCα | Bryostatin 1 (100 nM) | NIH 3T3 | ~61% (after 30 min) | Western Blot | [1] |
| PKCδ | Bryostatin 1 (100 nM) | NIH 3T3 | Complete | Western Blot | [1] |
| PKCε | Bryostatin 1 (100 nM) | NIH 3T3 | Complete | Western Blot | [1] |
| PKCβ1 | Bryostatin 1 (200 nM) | CHO-k1 | Rapid and Complete | GFP-Fusion Imaging | [1] |
| PKCδ | Bryostatin 1 (200 nM) | CHO-k1 | Rapid and Complete | GFP-Fusion Imaging | [1] |
Experimental Protocols
Two primary methods are detailed below for analyzing PKC isoform translocation in response to this compound: Immunofluorescence Microscopy and Subcellular Fractionation with Western Blotting.
Protocol 1: Immunofluorescence Microscopy for PKC Translocation
This protocol allows for the direct visualization of PKC isoform redistribution within the cell.
Experimental Workflow:
Materials:
-
Cells of interest cultured on sterile glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody specific to the PKC isoform of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
This compound Treatment:
-
Prepare working concentrations of this compound in cell culture medium. A final concentration range of 1-100 nM is recommended for initial experiments.[4] A vehicle control (DMSO) should be run in parallel.
-
Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 15-60 minutes).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature to allow antibody access to intracellular proteins.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the specific PKC isoform in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS, with the second wash containing a nuclear counterstain like DAPI.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. In untreated cells, the PKC isoform should show a diffuse cytoplasmic localization. Upon treatment with this compound, a clear translocation to the plasma membrane and/or other cellular compartments should be observed.
-
Protocol 2: Subcellular Fractionation and Western Blotting for PKC Translocation
This method provides a quantitative measure of PKC translocation by separating cytosolic and membrane fractions of the cell lysate.
Experimental Workflow:
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
PBS
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Ultracentrifuge
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment and reagents
-
Primary antibody specific to the PKC isoform
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Fraction-specific marker antibodies (e.g., GAPDH for cytosol, Na+/K+-ATPase for plasma membrane)
Procedure:
-
Cell Culture and Treatment:
-
Grow cells in culture dishes to a high confluency.
-
Treat the cells with this compound (e.g., 1-100 nM) or vehicle (DMSO) for the desired time.
-
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold PBS and scrape them into a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15 minutes.
-
-
Homogenization:
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or by passing it through a 27-gauge needle (10-20 times) to disrupt the cell membrane while keeping the nuclei intact.
-
-
Separation of Nuclei:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytosolic and membrane fractions.
-
-
Separation of Cytosolic and Membrane Fractions:
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. Carefully collect it into a new tube.
-
The pellet contains the membrane fraction. Resuspend the pellet in a lysis buffer containing a mild detergent (e.g., 1% Triton X-100).
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the PKC isoform of interest.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
To ensure proper fractionation, probe separate blots with antibodies against cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+-ATPase) markers.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of the PKC isoform in the membrane fraction relative to the total amount in both fractions to determine the extent of translocation.
-
Conclusion
This compound is a valuable tool for studying the activation and translocation of PKC isoforms. The protocols provided herein offer robust methods for both visualizing and quantifying this critical cellular event. By understanding the isoform-specific effects of this compound, researchers can gain deeper insights into the complex roles of PKC in cellular signaling and its potential as a therapeutic target.
References
- 1. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bryostatin 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin-1 in Alzheimer's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin-1, a potent modulator of Protein Kinase C (PKC), has emerged as a compound of interest in the investigation of potential therapeutic strategies for Alzheimer's disease (AD).[1][2] Preclinical studies in various AD animal models have demonstrated its potential to mitigate key pathological hallmarks of the disease, including amyloid-beta (Aβ) accumulation and synaptic loss, while improving cognitive function.[2][3] These application notes provide a comprehensive overview of the use of Bryostatin-1 in preclinical AD research, including its mechanism of action, experimental protocols, and key findings. While Bryostatin-3 is not extensively studied in this context, the focus of this document is on the well-researched Bryostatin-1. It is important to note that while preclinical results have been promising, clinical trials in humans have yielded mixed results, with some studies failing to meet their primary endpoints.[4][5]
Mechanism of Action
Bryostatin-1 primarily functions as a potent activator of Protein Kinase C (PKC) isozymes, with particular efficacy for the α and ε isotypes.[2] In the context of Alzheimer's disease, the activation of PKC, especially PKCε, is thought to exert neuroprotective effects through multiple pathways:
-
Promotion of Non-Amyloidogenic APP Processing: PKC activation stimulates α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) within the Aβ sequence, thereby precluding the formation of amyloid-beta peptides. This shifts APP processing towards the production of the soluble and neuroprotective sAPPα fragment.
-
Synaptogenesis and Synaptic Repair: Bryostatin-1 has been shown to promote the formation of new synapses and restore lost synaptic connections, a critical factor in combating the cognitive decline associated with AD.[6][7] Studies have shown it can increase the density of mature dendritic spines.[4]
-
Reduction of Amyloid-beta Accumulation: Preclinical studies have demonstrated that Bryostatin-1 can prevent the accumulation of Aβ and reduce the formation of amyloid plaques.[2][8]
-
Modulation of Tau Phosphorylation: Some preclinical evidence suggests that Bryostatin-1 can inhibit the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles.[6]
-
Neurotrophic Factor Upregulation: Activation of PKC by Bryostatin-1 can lead to increased expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and function.[2][9]
Signaling Pathway
Caption: Bryostatin-1 activates PKCε, promoting non-amyloidogenic APP processing and synaptogenesis.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of Bryostatin-1 in Alzheimer's disease animal models.
Table 1: Effects of Bryostatin-1 on Cognitive Function in AD Mouse Models
| Animal Model | Treatment Protocol | Behavioral Test | Outcome | Reference |
| APP/PS1 | Oral administration for 2 weeks | Morris Water Maze | Significantly improved memory (reduced latency to escape) | [10] |
| Tg2576 | Intraperitoneal injection (30 μg/kg, twice a week for 12 weeks) | Morris Water Maze | Prevented learning and memory deficits | [1][11] |
| APP/PS1 (BC3-Tg) | Nanoparticle-encapsulated Bryostatin-1 (1, 2.5, or 5 μ g/mouse ) 3 times a week before and daily during testing | Morris Water Maze | Shorter latencies to find the escape platform, indicating retention of spatial memory | [5][12] |
Table 2: Effects of Bryostatin-1 on Neuropathology in AD Mouse Models
| Animal Model | Treatment Protocol | Neuropathological Marker | Outcome | Reference |
| APP/PS1 | Intraperitoneal injection (30 μg/kg, twice a week for 12 weeks) | Aβ accumulation | Inhibited Aβ accumulation | [1] |
| Tg2576 | Intraperitoneal injection | Soluble Aβ elevation | Prevented soluble Aβ elevation | [11] |
| APP/PS1 | Oral administration | Amyloid plaque formation | Dose-dependent reduction in amyloid plaque formation | [8] |
| Fmr1 KO mice | Chronic administration (20 μg/m², two doses/week for 13 weeks) | BDNF and PSD-95 expression | Markedly elevated expression in the hippocampus | [4] |
| Primary hippocampal neurons | Treatment with Aβ oligomers and Bryostatin-1 | Synaptic markers (Synapsin-1, Synaptotagmin-1, PSD-95) | Rescued the decrease in synaptic markers caused by Aβ oligomers | [13] |
Experimental Protocols
Experimental Workflow
Caption: General workflow for evaluating Bryostatin-1 in an Alzheimer's disease mouse model.
Bryostatin-1 Administration in APP/PS1 Mice
This protocol is adapted from studies demonstrating the cognitive benefits of oral Bryostatin-1 administration.[8][10]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates.
-
Bryostatin-1.
-
Vehicle (e.g., sterile saline or as specified by the supplier).
-
Oral gavage needles.
Procedure:
-
Animal Groups: Divide mice into at least two groups: a vehicle control group and a Bryostatin-1 treatment group.
-
Dosage: A typical oral dose is in the range of 1-5 µ g/mouse .[5][12] For intraperitoneal administration, a dose of 30 µg/kg has been used.[1]
-
Preparation: Dissolve Bryostatin-1 in the appropriate vehicle.
-
Administration: Administer Bryostatin-1 or vehicle via oral gavage. For a two-week study, administer the treatment daily or as determined by the experimental design.
-
Duration: A two-week course of administration prior to and during behavioral testing has been shown to be effective.[10] Longer-term studies of 12 weeks have also been conducted.[1]
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a standard behavioral assay to assess hippocampal-dependent spatial learning and memory.[7][14]
Materials:
-
Circular pool (1.5 m diameter).
-
Submerged platform.
-
Water opacifier (e.g., non-toxic white paint).
-
Video tracking system and software.
-
Spatial cues around the pool.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before each session.
-
Visible Platform Training (Day 1):
-
Place the platform in one of the four quadrants of the pool, with the top of the platform visible above the water surface.
-
Gently place the mouse into the water facing the pool wall at one of the four starting positions.
-
Allow the mouse to swim and find the platform. If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct 4-6 trials with different starting positions.
-
-
Hidden Platform Training (Days 2-5):
-
Submerge the platform 1-2 cm below the water surface in a fixed location.
-
Make the water opaque.
-
Follow the same procedure as the visible platform training, but the platform is now hidden.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Immunohistochemistry for Amyloid-beta Plaques
This protocol provides a general guideline for staining Aβ plaques in mouse brain tissue.[10][11]
Materials:
-
Mouse brain sections (fixed and paraffin-embedded or frozen).
-
Primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Biotinylated secondary antibody.
-
Avidin-biotin complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Formic acid (for antigen retrieval).
-
Tris-buffered saline (TBS).
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Incubate sections in 88% formic acid for 5-10 minutes to expose the Aβ epitope.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol. Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in TBS).
-
Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
ABC Incubation: Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Visualization: Develop the signal with the DAB substrate until the desired staining intensity is reached.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, clear, and mount with a coverslip.
-
Quantification: Analyze the plaque load (percentage of area covered by plaques) using image analysis software.
Western Blot for PKCε and Synaptic Markers
This protocol outlines the general steps for quantifying protein levels in brain tissue lysates.[13][15][16]
Materials:
-
Mouse brain tissue (e.g., hippocampus, cortex).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against PKCε, Synapsin-1, PSD-95, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
Bryostatin-1 has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease by targeting key pathological mechanisms. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of Bryostatin-1 and other PKC modulators in the context of AD. While the translation of these preclinical findings to clinical success remains a challenge, continued research in this area is crucial for the development of novel therapeutic strategies for this devastating neurodegenerative disease.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Bryostatin 1 | ALZFORUM [alzforum.org]
- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. Nanoparticle-Encapsulated Bryostatin-1 Activates α-Secretase and PKC Isoforms In vitro and Facilitates Acquisition and Retention of Spatial Learning in an Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 9. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. PKC Epsilon antibody (20877-1-AP) | Proteintech [ptglab.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Bryostatins in Leukemia Cell Lines
A Note on Bryostatin (B1237437) 3: Extensive literature searches reveal a significant scarcity of detailed experimental data specifically on the use of Bryostatin 3 in leukemia cell lines. Its complex structure, highlighted by its total synthesis, may contribute to its limited biological investigation compared to other analogues. Therefore, these application notes will focus on the extensively studied and closely related compound, Bryostatin 1 , as a representative of the bryostatin class of protein kinase C (PKC) modulators. The principles and protocols outlined here for Bryostatin 1 are likely adaptable for the study of this compound and other bryostatins, pending their availability.
Introduction
Bryostatins are a family of macrocyclic lactones isolated from the marine bryozoan Bugula neritina. They are potent modulators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction pathways that govern cell proliferation, differentiation, and apoptosis. Bryostatin 1 has demonstrated significant anti-neoplastic activity in various leukemia cell lines, making it a compound of high interest for cancer research and drug development. These notes provide an overview of its mechanism of action, quantitative effects on leukemia cells, and detailed protocols for key experimental assays.
Mechanism of Action in Leukemia
Bryostatin 1 exhibits a complex, context-dependent mechanism of action. It binds to the C1 domain of PKC, competing with the endogenous ligand diacylglycerol (DAG). This interaction can lead to both activation and subsequent downregulation of PKC isoforms. The cellular outcomes in leukemia cell lines are diverse and can include:
-
Induction of Differentiation: In several myeloid and lymphoid leukemia cell lines, Bryostatin 1 promotes differentiation towards a more mature phenotype. For instance, in B-cell chronic lymphocytic leukemia (B-CLL) cells, it can induce a hairy cell leukemia-like phenotype, characterized by increased expression of markers like CD11c and CD22.[1] This differentiation is often dependent on the activation of the ERK/MAPK signaling pathway.[1][2]
-
Induction of Apoptosis: Bryostatin 1 can induce programmed cell death in certain leukemia cell lines. In U937 leukemia cells, for example, it can enhance apoptosis in combination with other agents by increasing the release of cytochrome c and activating caspases.
-
Cell Cycle Arrest: Treatment with Bryostatin 1 can lead to the inhibition of cell proliferation and cell cycle arrest in various leukemia models.
-
Modulation of Anti-Apoptotic Proteins: The effects of Bryostatin 1 on cell survival are complex. In some contexts, it can lead to the upregulation of anti-apoptotic proteins like Mcl-1 and the phosphorylation of Bcl-2, conferring resistance to certain chemotherapeutic agents.[1] Conversely, in other cell lines like Reh, it can induce the ubiquitination and proteasomal degradation of Bcl-2.
The specific outcome of Bryostatin 1 treatment appears to be dependent on the cell line, the concentration and duration of exposure, and the presence of other therapeutic agents.
Data Presentation: Quantitative Effects of Bryostatin 1 on Leukemia Cell Lines
The following tables summarize the quantitative data on the effects of Bryostatin 1 on various leukemia cell lines.
| Cell Line | Leukemia Type | ED50 / IC50 (nM) | Exposure Time (hr) | Assay | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 4.6 - 7.4 | 24, 48, 72 | MTT Assay | |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | Not specified | 48 | MTT Assay | |
| U937 | Human Monocytic Leukemia | Not specified | Not specified | Not specified | |
| THP-1 | Human Monocytic Leukemia | Not specified | Not specified | Not specified | [3] |
| Reh | Pre-B Acute Lymphoblastic Leukemia | Not specified | Not specified | Not specified | [2] |
| CMMoL | Chronic Myelomonocytic Leukemia | 0.1 - 10 | Not specified | Colony Formation | [4] |
Table 1: Proliferation Inhibition of Leukemia Cell Lines by Bryostatin 1
| Cell Line | Leukemia Type | Bryostatin 1 Concentration (nM) | Effect | Reference |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | Not specified | Reduced spontaneous and drug-induced apoptosis | [1] |
| U937 | Human Monocytic Leukemia | Not specified | Increased apoptosis in combination with cytarabine | |
| THP-1 | Human Monocytic Leukemia | Not specified | Resistance to Z-LLL-CHO-induced apoptosis | [3] |
Table 2: Effects of Bryostatin 1 on Apoptosis in Leukemia Cell Lines
| Cell Line | Leukemia Type | Bryostatin 1 Concentration (nM) | Protein | Change in Expression/Activity | Reference |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | Not specified | Mcl-1 | Up-regulation | [1] |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | Not specified | Bcl-2 | Phosphorylation at Serine 70 | [1] |
| Reh | Pre-B Acute Lymphoblastic Leukemia | Not specified | ERK2 (p42) | Increased activity | [2] |
| THP-1 | Human Monocytic Leukemia | Not specified | XIAP | Enhanced expression | [3] |
| CLL | Chronic Lymphocytic Leukemia | 10 | STAT1 | Tyrosine phosphorylation and DNA binding | [5][6] |
Table 3: Modulation of Protein Expression and Activity by Bryostatin 1 in Leukemia Cell Lines
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of Bryostatin 1 on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, Nalm-6)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Bryostatin 1 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of Bryostatin 1 in complete medium from the stock solution. Add 100 µL of the diluted Bryostatin 1 solutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding concentration of DMSO.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells. Plot the percentage of viability against the concentration of Bryostatin 1 to determine the ED50/IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete medium
-
Bryostatin 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Bryostatin 1 for the specified duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in response to Bryostatin 1 treatment.
Materials:
-
Leukemia cell lines
-
Complete medium
-
Bryostatin 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKC, anti-ERK, anti-p-ERK, anti-STAT1, anti-p-STAT1, anti-Bcl-2, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with Bryostatin 1, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualization of Signaling Pathways and Workflows
Caption: Bryostatin 1 activates PKC, leading to the activation of the MAPK/ERK pathway, which promotes cell differentiation in some leukemia cells. PKC also modulates apoptosis.
Caption: In CLL cells, Bryostatin 1 induces an IFNγ autocrine loop via PKC and MAPK, leading to JAK-mediated STAT1 activation and subsequent cell differentiation.[5][6]
Caption: A general experimental workflow for investigating the effects of Bryostatin 1 on leukemia cell lines.
References
- 1. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase is required for bryostatin 1-induced differentiation of the human acute lymphoblastic leukemia cell line Reh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the MEK/MAPK pathway is involved in bryostatin1-induced monocytic differenciation and up-regulation of X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatin 1: a potential anti-leukemic agent for chronic myelomonocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. STAT1 mediates differentiation of chronic lymphocytic leukemia cells in response to Bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Bryostatin 3 stock solutions for research
Application Notes and Protocols for Bryostatin (B1237437) 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 3 is a potent marine-derived macrolide lactone isolated from the bryozoan Bugula neritina. Like other members of the bryostatin family, it is a powerful modulator of Protein Kinase C (PKC), binding with high affinity to the C1 domain and acting as a PKC activator.[1][2][3][4] Its ability to modulate critical signaling pathways makes it a valuable tool in cancer research, neuroscience, and immunology.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 143370-84-7 | [1] |
| Molecular Formula | C₄₆H₆₄O₁₇ | [1] |
| Molecular Weight | 888.99 g/mol | [1] |
| Physical Appearance | White lyophilized solid or film | [5][6] |
| Purity | ≥95% (HPLC) | [1][3] |
| Storage (Solid) | Store at -20°C, protected from light and oxygen | [1][6] |
Solubility and Recommended Solvents
| Solvent | Solubility | Notes |
| Ethanol | Soluble | [1][6] |
| Methanol | Soluble | [6] |
| DMSO | Soluble (by analogy with Bryostatin 1) | [7][8] |
| Water | Insoluble | [8] |
For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration primary stock solutions.
Protocols
Safety Precautions
Before handling this compound, review the Material Safety Data Sheet (MSDS). As the toxicological properties have not been fully investigated, standard laboratory safety precautions should be followed.[9]
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]
-
Handle the lyophilized powder in a chemical fume hood to avoid inhalation.[10]
-
Avoid contact with skin and eyes.[10]
Protocol 1: Reconstitution of Lyophilized this compound to a 1 mM Stock Solution
This protocol describes the preparation of a high-concentration stock solution from a vial containing lyophilized this compound. It is recommended to dissolve the entire contents of the vial to ensure accuracy, as the small amount of lyophilized powder can be difficult to weigh precisely.[11]
Materials:
-
Vial of lyophilized this compound
-
Anhydrous, sterile DMSO
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Precision pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature for at least 60 minutes before opening to prevent condensation of moisture.
-
Centrifuge: Briefly centrifuge the vial at a low speed (e.g., 3000 rpm for 3-5 minutes) to ensure all the lyophilized powder is collected at the bottom.[12]
-
Solvent Addition: Carefully open the vial. Using a precision pipette, add the calculated volume of DMSO to the vial to achieve a 1 mM concentration.
-
Calculation: Volume of DMSO (µL) = [Mass of this compound (mg) / 888.99 ( g/mol )] * 1,000,000
-
Example: For a 10 µg vial:
-
Volume (µL) = [0.01 mg / 888.99] * 1,000,000 ≈ 11.25 µL of DMSO.
-
-
-
Dissolution: Cap the vial tightly and gently agitate or vortex at a low speed until the solid is completely dissolved. A clear, colorless solution should be obtained. If necessary, sonication can be used to aid dissolution.[13]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[11] A minimum aliquot volume of 20 µL is recommended to minimize adsorption to plastic surfaces.[14]
-
Storage: Store the aliquots in tightly sealed vials at -20°C.
Protocol 2: Preparation of Working Solutions
For cell-based assays, the high-concentration stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Materials:
-
1 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw: Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid issues with precipitation and to ensure accurate dilution, first prepare an intermediate dilution (e.g., 100 µM) by diluting the 1 mM stock 1:10 in sterile cell culture medium.
-
Final Dilution: Further dilute the intermediate solution to the desired final working concentration in cell culture medium. Typical working concentrations for bryostatins range from the low nanomolar to micromolar range (e.g., 1 nM to 1 µM).[4][15]
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A solvent control (medium with the same final concentration of DMSO) should be included in all experiments.[11]
-
Storage and Stability
Proper storage is critical to maintaining the activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Solid | -20°C | Up to 6 months | Keep vial tightly sealed and protected from light.[6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Some sources suggest stability for up to 3 months.[11] Use as soon as possible after preparation.[5] |
Note on Adsorption: Bryostatins have been reported to bind to glass and plastic surfaces in aqueous solutions.[7] While stock solutions in pure DMSO are less susceptible, this should be a consideration when preparing dilute aqueous working solutions. Using low-adsorption polypropylene tubes and including a carrier protein like BSA (0.1%) in buffers may help mitigate this issue.
This compound Mechanism of Action and Signaling Pathway
This compound functions as a potent agonist of Protein Kinase C (PKC). It binds to the C1 regulatory domain, the same site that binds the endogenous activator diacylglycerol (DAG) and phorbol (B1677699) esters. This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets. This activation can influence a wide range of cellular processes including cell proliferation, apoptosis, and differentiation.
Caption: this compound activation of the PKC signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS 143370-84-7 | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biocrick.com [biocrick.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cusabio.com [cusabio.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
Application Notes and Protocols: Bryostatin 3 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of Bryostatin (B1237437) 3, a potent protein kinase C (PKC) modulator, when used in combination with other therapeutic agents. Given the limited direct data on Bryostatin 3 in combination therapies, this document leverages the extensive research on the structurally and functionally similar analogue, Bryostatin 1, to provide relevant insights and protocols. This compound has a reported Ki of 2.75 nM for PKC, indicating high potency.[1]
Introduction
Bryostatins are a class of macrocyclic lactones isolated from the marine bryozoan Bugula neritina. They are powerful modulators of Protein Kinase C (PKC) isozymes. While much of the clinical research has focused on Bryostatin 1, the family of compounds, including this compound, shares a common mechanism of action through PKC modulation. Preclinical and clinical studies have consistently shown that the therapeutic efficacy of bryostatins is significantly enhanced when used in combination with other agents, overcoming the limited single-agent activity observed in many cases.[2] This document outlines key combination strategies, summarizes quantitative data from relevant studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Data Presentation: Quantitative Data from Combination Studies
The following tables summarize quantitative data from clinical and preclinical studies of Bryostatin 1 in combination with various therapeutic agents. This data provides a framework for designing future studies with this compound.
Table 1: Bryostatin 1 in Combination with Chemotherapeutic Agents
| Combination Agent | Cancer Type | Phase | Bryostatin 1 Dose | Combination Agent Dose | Key Findings | Reference |
| Paclitaxel (B517696) | Esophageal Cancer | II | 25-50 µg/m² (1-hr infusion) | 80-90 mg/m² (IV) | Partial response rate of 27%; higher response (40%) at 40-50 µg/m² dose of bryostatin. Severe myalgia was a dose-limiting toxicity. | [3] |
| Paclitaxel | Gastric/Gastroesophageal Junction Adenocarcinoma | II | 40 µg/m² (1-hr infusion) | 80 mg/m² (2-hr infusion) | Confirmed partial response rate of 29%; median time-to-progression of 4.25 months. Myalgia was a significant toxicity. | [4] |
| Cisplatin (B142131) | Advanced/Recurrent Cervical Cancer | II | 50-65 µg/m² (1-hr infusion) | 50 mg/m² | No treatment responses observed; 80% of evaluable patients had progressive disease. Possible therapeutic antagonism was noted. | [5] |
| Cisplatin | Refractory Non-hematologic Tumors | I | 30 µg/m² (1-hr infusion) with a 2-week schedule | 50 mg/m² | The combination was safely administered with minimal toxicity, but only 4 objective responses were seen. | |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL) / Indolent Lymphoma | I | 50 µg/m² (24-hr infusion) | 25 mg/m²/day for 5 days | The combination was active in both CLL and indolent lymphomas, even in patients previously treated with fludarabine. | [6][7] |
| High-Dose Ara-C | Refractory Acute Leukemia | I | 50 µg/m² | 3 g/m² | 4 complete remissions out of 23 evaluable patients. Myalgia was the major dose-limiting toxicity. |
Table 2: Bryostatin 1 in Combination with Immunomodulatory Agents
| Combination Agent | Indication | Study Type | Bryostatin 1 Dose | Combination Agent Dose | Key Findings | Reference |
| GM-CSF | Poor Risk Myeloid Malignancies | Dose-finding | 16 µg/m²/day (14-day continuous infusion) | 125 µg/m²/day (subcutaneous) | Improved absolute neutrophil counts (p=0.0001); 2 objective clinical responses, including one complete response. | [8] |
| Interleukin-2 (B1167480) (IL-2) | Renal Cell Carcinoma | II | 5, 15, 25, or 35 µg/m² | 11 x 10⁶ IU (subcutaneous) | Well-tolerated, but a low overall response rate (3.2%). No significant boosting effect on lymphocytes was observed. | [9] |
| Interleukin-2 (IL-2) | Cancer (General) | Preclinical | 1.0 ng/mL | 10 U/mL | Synergistic induction of IFN-γ mRNA and protein expression in human primary T cells. | [10] |
Table 3: Bryostatin 1 in Combination for HIV-1 Latency Reversal
| Combination Agent | Model | Bryostatin 1 Concentration | Combination Agent Concentration | Key Findings | Reference |
| JQ1 | Ex vivo (patient CD8-depleted PBMCs) | 10 nM | 1 µM | Combination significantly reversed HIV-1 latency. | [11] |
| JQ1 | In vitro (J-Lat 9.2 cells) | 5 nM | 0.25 µM | Synergistic increase in HIV-1 expression. | [12] |
| HDAC Inhibitors (e.g., Romidepsin) | Ex vivo (patient rCD4s) | 1-10 nM | 40 nM (Romidepsin) | Synergistic induction of intracellular HIV-1 mRNA. | [13] |
| HDAC Inhibitors | In vitro (Jurkat-LAT-GFP cells) | Not specified | Not specified | Bryostatin-1 (B1241195) synergizes with HDAC inhibitors to reactivate latent HIV-1. | [14] |
| Entinostat (Class 1-selective HDACi) | In vitro (latently infected HSPCs) | Not specified | Not specified | Combination maximally induces viral outgrowth. Pan-HDAC inhibitors were inhibitory in this combination. | [15] |
Experimental Protocols
The following are generalized protocols for key experiments involving bryostatins in combination with other agents. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with a therapeutic agent and to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Target cancer cell line (e.g., esophageal, gastric, leukemia)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination therapeutic agent (e.g., Paclitaxel, Cisplatin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Drug synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the combination agent alone.
-
Combination: Treat cells with a matrix of concentrations of this compound and the combination agent at a constant ratio.
-
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: HIV-1 Latency Reversal Assay in a T-Cell Line Model
Objective: To assess the ability of this compound in combination with other latency-reversing agents (LRAs) to reactivate latent HIV-1.
Materials:
-
Latently infected T-cell line (e.g., J-Lat 9.2, which expresses GFP upon viral reactivation)
-
Complete RPMI medium
-
This compound (stock solution in DMSO)
-
Combination LRA (e.g., JQ1, Romidepsin)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture J-Lat 9.2 cells in complete RPMI medium.
-
Treatment: Treat the cells with this compound alone, the combination LRA alone, or the combination of both at various concentrations. Include a positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Flow Cytometry:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of GFP-positive cells for each treatment condition. Compare the effect of the combination treatment to the single agents to determine if there is a synergistic effect on latency reversal.
Protocol 3: Western Blot Analysis of PKC and MAPK Pathway Activation
Objective: To determine the effect of this compound, alone or in combination, on the activation of downstream signaling pathways.
Materials:
-
Target cell line
-
This compound
-
Combination agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-PKC, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound, the combination agent, or both for various time points (e.g., 15 min, 30 min, 1 hr, 4 hr).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
Bryostatin-Mediated PKC Activation and Downstream Signaling
Bryostatins bind to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation.[16] This activation triggers a cascade of downstream signaling events, including the MAPK/ERK and NF-κB pathways, which are crucial for many of the observed cellular responses.[14][17][18][19]
Caption: this compound activates PKC, leading to downstream activation of MAPK/ERK and NF-κB pathways.
Synergistic HIV-1 Latency Reversal Workflow
The combination of a PKC agonist like Bryostatin with an HDAC inhibitor or a BET bromodomain inhibitor (like JQ1) shows strong synergy in reactivating latent HIV-1. This is because they target different steps in the viral transcription process.
Caption: this compound and HDAC inhibitors synergistically reactivate latent HIV-1 transcription.
Conclusion
While further studies focusing specifically on this compound are needed, the extensive data available for Bryostatin 1 strongly supports the exploration of this compound in combination therapies. Its high potency as a PKC modulator suggests it could be effective at lower, and potentially less toxic, concentrations. The protocols and pathway diagrams provided here offer a foundation for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound in combination with other agents for the treatment of cancer, HIV, and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of sequential paclitaxel and 1 h infusion of bryostatin-1 in patients with advanced esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-center phase II study of sequential paclitaxel and bryostatin-1 (NSC 339555) in patients with untreated, advanced gastric or gastroesophageal junction adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of the combination of bryostatin-1 and cisplatin in advanced or recurrent carcinoma of the cervix: a New York Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differentiation therapy in poor risk myeloid malignancies: Results of a dose finding study of the combination bryostatin-1 and GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized phase II trial of interleukin-2 in combination with four different doses of bryostatin-1 in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bryostatin-1 and IL-2 synergize to induce IFN-gamma expression in human peripheral blood T cells: implications for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Bromodomain Inhibitor Reverses HIV-1 Latency through Specific Binding with BRD4 to Promote Tat and P-TEFb Association [frontiersin.org]
- 12. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corevih-bretagne.fr [corevih-bretagne.fr]
- 14. Bryostatin-1 synergizes with histone deacetylase inhibitors to reactivate HIV-1 from latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activation of the MEK/MAPK pathway is involved in bryostatin1-induced monocytic differenciation and up-regulation of X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mitogen-activated protein kinase is required for bryostatin 1-induced differentiation of the human acute lymphoblastic leukemia cell line Reh - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Experiments to Test Bryostatin 3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical experiments to evaluate the efficacy of Bryostatin (B1237437) 3, a potent modulator of Protein Kinase C (PKC). The protocols outlined below cover key in vitro and in vivo assays to assess its anti-cancer potential, from initial cell-based screening to evaluation in animal models.
Introduction to Bryostatin 3
This compound is a marine-derived macrocyclic lactone that belongs to the bryostatin family. Like its well-studied analogue, Bryostatin 1, it functions as a potent activator of Protein Kinase C (PKC) isozymes.[1][2] PKC is a family of serine/threonine kinases that are critical nodes in signaling pathways regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC signaling is implicated in various diseases, particularly cancer. This compound's ability to modulate PKC activity makes it a compound of significant interest for therapeutic development.
Mechanism of Action: PKC Modulation
This compound exerts its biological effects by binding to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding event translocates PKC from the cytosol to cellular membranes, leading to its activation. However, the downstream consequences of this activation are complex and context-dependent, varying with cell type, PKC isoform expression, and the duration of exposure. Short-term exposure typically leads to PKC activation, while prolonged exposure can result in the downregulation and subsequent degradation of certain PKC isoforms. This biphasic activity contributes to the diverse and sometimes opposing cellular outcomes observed with bryostatin treatment, such as inducing either cell death or differentiation.
The activation of PKC by this compound initiates a cascade of downstream signaling events, most notably involving the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK).[3][4] This can lead to changes in the expression and activity of proteins that regulate cell cycle progression and apoptosis.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro activity of Bryostatin 1, a close structural and functional analog of this compound. This data can serve as a valuable reference for selecting appropriate cell lines and designing dose-response experiments for this compound. It is crucial to generate specific data for this compound to confirm its activity profile.
Table 1: Growth Inhibition of Murine Cancer Cell Lines by Bryostatin 1
| Cell Line | Cancer Type | Growth Inhibition at 100 ng/mL |
| Renca | Renal Adenocarcinoma | 0% |
| B16 Melanoma | Melanoma | 40% |
| M5076 | Reticulum Cell Sarcoma | 40% |
| L10A | B-cell Lymphoma | 94% |
| (Data sourced from a preclinical evaluation of Bryostatin 1.[5]) |
Table 2: IC50 Values of Bryostatin 1 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukemia | 0.0017 |
| M059J | Glioblastoma | 0.0018 |
| SU-DHL-8 | B-cell Lymphoma | 0.0033 |
| EFM-192A | Breast Carcinoma | 0.0045 |
| M14 | Melanoma | 0.0046 |
| HT55 | Colorectal Adenocarcinoma | 0.0058 |
| MDA-MB-468 | Breast Carcinoma | 0.0069 |
| NCI-H2030 | Lung Adenocarcinoma | 0.0073 |
| SBC-3 | Small Cell Lung Carcinoma | 0.0074 |
| (Data sourced from the Genomics of Drug Sensitivity in Cancer database.[6]) |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy of this compound.
Experimental Workflow Overview
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvesting: Harvest cells at desired time points.
-
Fixation: Wash cells with PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. Bryostatin 1 has been shown to induce G1 cell cycle arrest in some cancer cell lines.[7]
Western Blot Analysis of PKC/MAPK Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PKC and MAPK signaling pathways following treatment with this compound.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCα, anti-p-ERK1/2, anti-ERK1/2, anti-Cyclin D1, anti-Bcl-2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin. Bryostatin treatment has been shown to affect the phosphorylation of ERK and the expression of Bcl-2 and Mcl-1.[3]
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line known to be sensitive to bryostatins in vitro
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dosing schedule. Based on studies with Bryostatin 1, a dose of 0.5-1.0 µ g/injection may be a suitable starting point.[5] The control group should receive vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis such as histology or Western blotting. The adoptive transfer of Bryostatin 1-stimulated T-cells has been shown to mediate tumor regression in some models.[8]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitogen-activated protein kinase is required for bryostatin 1-induced differentiation of the human acute lymphoblastic leukemia cell line Reh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Bryostatin-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bryostatin 1-activated T cells can traffic and mediate tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bryostatin 3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Bryostatin (B1237437) 3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Bryostatin 3?
For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. Long-term storage at -20°C is recommended for maintaining the integrity of the compound.[1] For short-term storage, a temperature of 2-8°C is acceptable.[2] It is also crucial to protect the compound from oxygen and direct sunlight.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in methanol (B129727) and ethanol (B145695).[1] It is advisable to prepare stock solutions in these solvents. For experimental use, further dilutions can be made in appropriate aqueous buffers or cell culture media. Long-term storage of this compound in solution is not recommended; solutions should be prepared fresh and used as soon as possible.[3] If short-term storage of a stock solution is necessary, it should be stored at -20°C or colder in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
Q3: What are the signs of this compound degradation?
Visual signs of degradation in solid this compound can include a change in color from a white crystalline solid or colorless film to a yellowish or brownish hue.[1][4] For solutions, precipitation upon storage or thawing can indicate degradation or reduced solubility. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicative of degradation. A loss of biological activity in your experiments compared to a fresh batch can also be a sign of compound degradation.
Stability Data
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Source |
| Form | White crystalline solid or film | [1][4] |
| Long-Term Storage | -20°C | [1][2][4] |
| Short-Term Storage | 2-8°C | [2] |
| Light Exposure | Avoid direct sunlight | [1] |
| Atmosphere | Avoid exposure to oxygen | [1] |
Table 2: Stability of a Bryostatin 1 Aqueous Formulation at Room Temperature (27°C)
Disclaimer: The following data is for Bryostatin 1 and should be used as a general guide for the potential stability of bryostatins in aqueous solutions. The stability of this compound may differ.
| Concentration | Vehicle | Container | Duration | Stability |
| 1 and 10 µg/mL | Saline | Polypropylene (PP) bags | 28 days | No change in concentration |
| 1 and 10 µg/mL | Saline | Polyvinyl chloride (PVC) bags | 28 days | Decrease in concentration observed |
This study suggests that bryostatins can be stable in aqueous solutions when stored in appropriate containers. The observed decrease in concentration in PVC bags may be due to adsorption of the compound to the plastic.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation of this compound in aqueous solution | - Low solubility in the chosen buffer. - The concentration is too high. - The solution has been stored for too long or at an improper temperature. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if your experiment allows. - Prepare a more dilute solution from a fresh stock. - Always prepare aqueous solutions fresh before use. |
| Loss of biological activity | - Degradation of this compound due to improper storage or handling. - Repeated freeze-thaw cycles of the stock solution. | - Use a fresh vial of solid this compound to prepare a new stock solution. - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. - Verify the stability of your stock solution by HPLC if possible. |
| Appearance of extra peaks in HPLC analysis | - Degradation of this compound. - Contamination of the sample or solvent. | - Prepare a fresh solution from a new vial of this compound and re-analyze. - Ensure high purity of solvents and proper cleaning of all equipment. - If degradation is suspected, consider potential causes such as exposure to light, incompatible pH, or elevated temperature. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
While a specific, validated stability-indicating HPLC method for this compound is not publicly available, the following protocol provides a starting point for developing such a method. This is based on general principles for the analysis of complex natural products.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in HPLC-grade methanol or ethanol to a known concentration (e.g., 1 mg/mL).
-
Store this stock solution at -20°C in an amber vial.
-
-
Forced Degradation Studies (Optional but Recommended for Method Validation):
-
To demonstrate that the method can separate degradation products from the intact drug, perform forced degradation studies.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a set period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a set period. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and incubate at room temperature.
-
Photostability: Expose the stock solution in a clear vial to a light source (e.g., UV lamp).
-
Thermal Degradation: Incubate the solid compound or solution at an elevated temperature (e.g., 60°C).
-
-
HPLC Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B (e.g., 50% B to 100% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (a wavelength scan or literature search for UV max is recommended).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject a sample of the fresh, undegraded this compound solution to determine its retention time.
-
Inject the samples from the forced degradation studies to observe any new peaks corresponding to degradation products.
-
For a stability study, inject samples stored under the test conditions at various time points and compare the peak area of this compound to the initial time point.
-
Visualizations
Caption: Workflow for handling and stability assessment of this compound.
Caption: Simplified signaling pathway of this compound via PKC activation.
References
solubility issues of Bryostatin 3 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges of Bryostatin (B1237437) 3 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Bryostatin 3?
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, this compound should first be dissolved in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for this purpose[2][4]. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of organic solvent introduced into the final aqueous experimental solution.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound is typically shipped as a lyophilized solid and should be stored at -20°C. Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C. While solutions in some organic solvents can be stable for a period, long-term storage of aqueous dilutions is generally not recommended[2]. For Bryostatin 1, it has been noted that it can bind to glass and plastic surfaces in aqueous solutions, which could be a consideration for this compound as well[4].
Q4: Can I use solvents other than DMSO or ethanol to dissolve this compound?
A4: While DMSO and ethanol are the most commonly cited solvents, other organic solvents may also be suitable. However, it is crucial to consider the compatibility of the solvent with your specific experimental system (e.g., cell culture, in vivo model) and its potential toxicity. Always perform a vehicle control experiment to assess the effect of the solvent on your assay.
Troubleshooting Guides
Issue: Precipitation upon Dilution in Aqueous Buffer or Media
Problem: When I dilute my this compound stock solution (in DMSO or ethanol) into my aqueous buffer or cell culture medium, a precipitate forms immediately.
Cause: This phenomenon, often referred to as "crashing out," occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity upon dilution reduces the compound's solubility.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Aqueous Medium: Adding the stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility[5].
-
Increase the Volume of the Final Solution: By increasing the total volume of the aqueous solution, you decrease the final concentration of this compound, which may keep it in solution.
-
Use of a Co-solvent: In some cases, including a small percentage of a biocompatible co-solvent (e.g., PEG400, glycerol) in the final aqueous solution can help maintain solubility[6]. However, the effect of the co-solvent on the experimental system must be validated.
Experimental Protocol: Preparing this compound Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing aqueous working solutions of this compound from a stock solution in DMSO for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Perform a 1:10 or 1:100 dilution of the high-concentration stock solution in DMSO. This can make the final dilution into aqueous media more manageable and accurate.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider the troubleshooting steps outlined above.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium as the this compound working solution. This is essential to differentiate the effects of this compound from any effects of the solvent.
-
Advanced Formulation Strategies to Enhance Aqueous Solubility
For applications requiring higher concentrations of this compound in aqueous solutions, such as in vivo studies, advanced formulation strategies may be necessary. These approaches aim to encapsulate or complex the hydrophobic drug to improve its solubility and stability in aqueous environments.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility[7][8][9][10][11].
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Hydrophobic drugs like this compound would partition into the lipid bilayer[12].
-
Nanoparticles: Encapsulating this compound into polymeric nanoparticles is another strategy to improve its delivery and solubility in aqueous systems.
These advanced formulations typically require specialized preparation methods and should be thoroughly characterized for size, drug loading, and stability.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H64O17 | [3] |
| Molecular Weight | 888.99 g/mol | [3] |
| Appearance | White lyophilised solid | ApexBio |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in ethanol | [2][3] |
Table 2: Bryostatin Binding Affinities to PKC Isoforms
| PKC Isoform | Ki (nM) for Bryostatin 1 | Source |
| PKCα | 1.35 | [1] |
| PKCβ2 | 0.42 | [1] |
| PKCδ | 0.26 | [1] |
| PKCε | 0.24 | [1] |
Note: Data for Bryostatin 1 is provided as a reference due to the lack of specific data for this compound. This compound is a potent PKC activator with a reported Ki of 2.75 nM (protein kinase C)[13].
Visualizations
Caption: this compound signaling pathway via Protein Kinase C (PKC) activation.
Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization of vorinostat by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Efficient biocompatible solubilizing excipients for bromhexine liquid and semi-solid drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. US20220211729A1 - Formulations of creatine and cyclodextrin exhibiting improvd bioavailability - Google Patents [patents.google.com]
- 12. innov-research.com [innov-research.com]
- 13. medchemexpress.com [medchemexpress.com]
Bryostatin 3 Degradation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of Bryostatin (B1237437) 3.
Frequently Asked Questions (FAQs)
Q1: What is Bryostatin 3 and why is understanding its degradation critical?
This compound is a complex marine-derived macrolide and a potent modulator of protein kinase C (PKC).[1] Its intricate structure, featuring a 20-membered macrolactone ring with multiple functional groups, makes it susceptible to degradation under various environmental conditions.[2] Understanding its degradation pathways and identifying the resulting products are crucial for ensuring the stability, efficacy, and safety of potential therapeutic formulations. This knowledge is also a regulatory requirement for drug development, as outlined in ICH guidelines.[3][4]
Q2: What are the most probable degradation pathways for this compound?
Based on its chemical structure, this compound is likely to degrade via the following pathways:
-
Hydrolysis: The large macrolactone ring and the exocyclic ester groups are susceptible to cleavage under acidic or basic conditions.[5][6]
-
Oxidation: The presence of double bonds, particularly in the polyunsaturated side chain, and secondary alcohols creates sites vulnerable to oxidative degradation.[7][8]
-
Photodegradation: The conjugated diene systems in this compound can absorb UV light, potentially leading to isomerization or other photochemical reactions.[9][10]
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound are not extensively documented, we can infer potential structures based on the degradation of similar macrolides and the reactivity of its functional groups.
-
Hydrolysis Products: Cleavage of the main lactone ring would result in a seco-acid (ring-opened) version of the molecule. Hydrolysis of the ester side chains would yield the corresponding carboxylic acids and the this compound core with a free hydroxyl group.
-
Oxidation Products: Oxidation could lead to the formation of epoxides at the double bonds or ketones from the secondary alcohols.
-
Photodegradation Products: Light exposure could cause cis-trans isomerization of the double bonds in the side chains.
Q4: How should a forced degradation study for this compound be conducted?
A forced degradation study, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][11] The study should expose this compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[12] A typical study involves subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress.
Q5: Which analytical techniques are most suitable for identifying this compound degradation products?
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the primary technique for separating this compound from its degradation products.[13][14] Coupling HPLC with mass spectrometry (LC-MS/MS) is highly effective for the identification and structural elucidation of the separated degradants.[15][16][17] High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradation products.
Troubleshooting Guides
Problem: My forced degradation study shows no degradation of this compound.
-
Possible Cause: The stress conditions may not be harsh enough. Bryostatins can be relatively stable under certain conditions.
-
Solution:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Elevate the temperature of the reaction.
-
Extend the duration of exposure to the stress condition.
-
For photostability, ensure the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines.[18]
-
Problem: My chromatogram shows multiple peaks after the degradation study, but I'm unsure if they are true degradants.
-
Possible Cause: The peaks could be from the placebo, impurities in the starting material, or artifacts from the mobile phase.
-
Solution:
-
Analyze a placebo sample (if applicable) that has been subjected to the same stress conditions to identify any peaks originating from excipients.
-
Run a chromatogram of the unstressed this compound sample to identify pre-existing impurities.
-
Perform a blank run (injecting only the mobile phase) to check for solvent-related peaks.
-
Utilize a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with that of this compound. Degradation products often retain a similar chromophore.
-
Problem: I am experiencing poor peak shape (e.g., fronting, tailing, or splitting) in my HPLC analysis.
-
Possible Cause: This can be due to a variety of issues including column overload, inappropriate mobile phase, or a contaminated column.
-
Solution:
-
Peak Tailing: This is common for basic compounds. Try adding a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. Also, ensure the mobile phase pH is appropriate for the column type.
-
Peak Fronting: This may indicate column overload. Reduce the concentration of the injected sample.
-
Split Peaks: This can be caused by a partially blocked column frit or a void in the column packing. Try back-flushing the column (disconnected from the detector) or replacing the column if the problem persists.
-
Problem: The mass spectrometry data for the degradation products is complex and difficult to interpret.
-
Possible Cause: In-source fragmentation, the presence of multiple adducts, or co-elution of multiple degradants can complicate MS spectra.
-
Solution:
-
Optimize the MS source conditions (e.g., cone voltage) to minimize in-source fragmentation.
-
Analyze the data for common adducts (e.g., +Na, +K, +NH4) to correctly identify the molecular ion.
-
Improve chromatographic separation to ensure that only a single component enters the mass spectrometer at any given time.
-
Use tandem mass spectrometry (MS/MS) to fragment the parent ion and obtain structural information about the degradation product.
-
Data Presentation
Table 1: Susceptible Functional Groups in this compound and Potential Degradation Reactions
| Functional Group | Degradation Pathway | Potential Degradation Product |
| Macrolactone Ester | Hydrolysis (Acidic/Basic) | Seco-acid (ring-opened) form of this compound |
| Exocyclic Enoate Esters | Hydrolysis (Acidic/Basic) | This compound core with carboxylic acid side chains |
| Secondary Alcohols | Oxidation | Ketone derivatives of this compound |
| Conjugated Dienes | Photodegradation/Oxidation | Isomers, epoxides, or other oxidation products |
Table 2: Recommended Starting Conditions for this compound Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 60°C - 80°C | 24 - 72 hours |
| Photolytic | ICH Q1B compliant light source | Room Temperature | As per ICH Q1B |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18] A control sample should be protected from light.
-
-
Sample Neutralization (for acid and base hydrolysis): After the incubation period, cool the samples to room temperature and neutralize the acid-stressed sample with an appropriate amount of 1 M NaOH and the base-stressed sample with 1 M HCl.
-
Dilution: Dilute all stressed and control samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. Calculate the percentage of degradation. Use MS and MS/MS data to propose structures for the degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for identifying degradation products.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translating Nature's Library: The Bryostatins and Function-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of prostaglandin lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of Organic Functional Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. sgs.com [sgs.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. asianjpr.com [asianjpr.com]
- 15. Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
troubleshooting unexpected results in Bryostatin 3 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bryostatin (B1237437) 3 in various assays. The information is tailored for scientists and drug development professionals to address common challenges and unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cell proliferation assay (e.g., MTT, BrdU) shows inconsistent or no effect of Bryostatin 3. What are the possible causes?
A1: Unexpected results in proliferation assays can stem from several factors:
-
Concentration and Time-Dependent Effects: this compound, like other bryostatins, exhibits a biphasic effect on Protein Kinase C (PKC). Short-term exposure typically leads to PKC activation, which can influence proliferation. However, prolonged exposure can lead to the downregulation and degradation of certain PKC isozymes, potentially reversing or masking the initial effect.[1] It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and endpoint.
-
PKC Isozyme Expression: The cellular response to this compound is dependent on the specific PKC isozymes expressed in your cell model. Different isozymes can have opposing effects on cell proliferation, and their affinity for this compound may vary.[1][2]
-
Compound Stability and Handling: this compound solutions, particularly in aqueous media, may have limited stability. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3] Long-term storage of diluted solutions is not recommended.
-
Assay-Specific Issues: For MTT assays, ensure that the formazan (B1609692) crystals are fully dissolved before reading the absorbance. For BrdU assays, optimize the labeling and detection steps for your specific cell type.
Q2: I am not observing the expected PKC translocation to the cell membrane in my Western blot or immunofluorescence assay. What should I check?
A2: A lack of PKC translocation can be due to several experimental variables:
-
Suboptimal Time Point: PKC translocation induced by bryostatins is a rapid and often transient event. For some isozymes, the peak translocation may occur within minutes of treatment.[4] You may be missing the optimal window for observation. A detailed time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is highly recommended.
-
Incorrect Subcellular Fractionation: Incomplete or cross-contaminated subcellular fractions can obscure the translocation event in Western blot analysis. Ensure your fractionation protocol effectively separates the cytosolic and membrane compartments and include fraction-specific markers (e.g., Na+/K+ ATPase for plasma membrane, tubulin for cytosol) to validate your results.
-
PKC Isozyme Specificity: this compound may induce the translocation of specific PKC isozymes. Ensure your primary antibody is specific to the PKC isozyme you expect to be activated in your cell model. Some PKC isozymes may not translocate in response to bryostatins in certain cell types.[1]
-
Compound Adsorption: Bryostatins have been reported to bind to certain plastics.[1][5] This could potentially lower the effective concentration of this compound in your assay. Consider using polypropylene (B1209903) labware where possible.
Q3: My results show a decrease in total PKC levels after prolonged treatment with this compound. Is this expected?
A3: Yes, this is an expected phenomenon known as PKC downregulation. Following initial activation and translocation, prolonged exposure to bryostatins can lead to the ubiquitination and subsequent proteasomal degradation of certain PKC isozymes.[1] This downregulation is a key aspect of the mechanism of action of bryostatins and can lead to long-term changes in cellular signaling. The extent and timing of downregulation can be isozyme-specific.[2][6]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C.[1] For experimental use, it is recommended to prepare a stock solution in a high-quality anhydrous solvent such as DMSO. This stock solution should be stored at -20°C, and aliquoted to minimize freeze-thaw cycles.[3] It has been noted that bryostatins in aqueous solutions can bind to glass and plastic surfaces, so it is advisable to prepare working dilutions fresh for each experiment.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
| Potential Cause | Recommended Action |
| Inconsistent this compound Concentration | Prepare fresh dilutions from a DMSO stock for each experiment. Use polypropylene tubes and plates to minimize compound adsorption to plastic surfaces.[5] |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Edge Effects in Multi-Well Plates | Avoid using the outer wells of 96-well plates for treatment groups, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Dissolution of Reagents | Ensure all assay reagents, such as MTT or formazan solubilization buffer, are fully dissolved and at the correct temperature before use. |
Issue 2: Unexpected Biphasic or No Dose-Response
| Potential Cause | Recommended Action |
| PKC Activation vs. Downregulation | Perform a comprehensive dose-response study with a wide range of this compound concentrations. Also, conduct a time-course experiment to capture both early (activation-driven) and late (downregulation-driven) effects.[2] |
| PKC Isozyme-Specific Effects | Characterize the PKC isozyme expression profile of your cell line. Consider using isozyme-specific inhibitors or siRNA to dissect the contribution of individual PKC isozymes to the observed phenotype. |
| Off-Target Effects at High Concentrations | Very high concentrations of any compound can lead to non-specific or off-target effects. Correlate your findings with data from more specific assays, such as PKC translocation or kinase activity assays. |
Data Presentation
Table 1: Comparative Binding Affinities of Bryostatins for PKC Isozymes
| Compound | PKC Isozyme | Ki (nM) | Notes |
| This compound | Total PKC | 2.75 | Potent PKC activator. |
| Bryostatin 1 | PKCα | 1.35 | Data for Bryostatin 1 is provided for comparison as it is the most studied bryostatin. |
| PKCβ1 | 1.0 | ||
| PKCβ2 | 0.42 | ||
| PKCγ | Lower affinity | [7] | |
| PKCδ | 0.26 | ||
| PKCε | 0.24 | ||
| PKCη | High affinity | [7] | |
| Synthetic Analog 3 | PKCδ | 18 | Demonstrates that modifications to the bryostatin scaffold can alter PKC affinity.[8] |
| PKCβI | 24 | [8] |
Experimental Protocols
Protocol 1: PKC Translocation Assay by Western Blot
This protocol is a representative method for assessing the translocation of a specific PKC isozyme from the cytosol to the membrane fraction following this compound treatment.
1. Cell Culture and Treatment: a. Plate cells (e.g., HOP-92) in 60-mm dishes and grow to 70-80% confluency.[4] b. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Subcellular Fractionation: a. After treatment, wash cells twice with ice-cold PBS. b. Scrape cells in ice-cold lysis buffer (e.g., 150 mmol/L NaCl, 20 mmol/L Tris-HCl pH 7.5, with protease and phosphatase inhibitors).[4] c. Homogenize the cell suspension using a Dounce homogenizer or by passing through a narrow-gauge needle. d. Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions. e. Collect the supernatant (cytosolic fraction). f. Wash the pellet with lysis buffer and resuspend it in lysis buffer containing a mild detergent (e.g., 1% Triton X-100) to solubilize membrane proteins.
3. Protein Quantification: a. Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for the PKC isozyme of interest overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the protein bands using an ECL substrate and image the blot. k. To ensure proper fractionation and loading, probe the blots for cytosolic (e.g., Tubulin or GAPDH) and membrane (e.g., Na+/K+ ATPase or Pan-Cadherin) markers.
Protocol 2: Cell Proliferation Assessment using MTT Assay
This protocol provides a method to assess the effect of this compound on cell proliferation.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well). b. Incubate for 24 hours to allow for cell attachment and recovery.
2. This compound Treatment: a. Prepare serial dilutions of this compound in a complete culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
4. Formazan Solubilization: a. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. b. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.
6. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all readings. b. Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: PKC Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for this compound Assays.
Caption: Logical Flow for Troubleshooting this compound Assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Compatibility and stability of bryostatin 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of [26-3H]bryostatin 1 and analogs to calcium-dependent and calcium-independent protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bryostatin 3 Dosage for Cell Viability
Welcome to the technical support center for optimizing Bryostatin 3 dosage. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent marine-derived macrolide that functions as a modulator of Protein Kinase C (PKC) with a high binding affinity (Ki = 2.75 nM).[1][2] PKC is a family of enzymes that play a crucial role in various cellular signaling pathways, controlling processes like cell proliferation, differentiation, apoptosis (programmed cell death), and survival.[3][4] The effect of this compound on cell viability is complex and highly dependent on the cell type, concentration, and duration of exposure. It can have both pro-survival and pro-apoptotic effects by modulating downstream signaling cascades.[4][5][6]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Given its high potency (Ki = 2.75 nM), it is recommended to start with a wide range of concentrations, typically from picomolar (pM) to micromolar (µM), to determine the optimal dose for your specific cell line. A good starting point for a dose-response curve would be a serial dilution spanning from 100 µM down to 1 nM.[7]
Q3: I am observing a biphasic dose-response curve (stimulation at low doses, inhibition at high doses). Is this normal for this compound?
Yes, a biphasic or bell-shaped dose-response curve can be expected when working with this compound. This is due to its mechanism of action as a PKC modulator. At lower concentrations, this compound typically activates PKC, which can lead to pro-proliferative or pro-survival signals in certain cell types.[8] However, at higher concentrations or upon prolonged exposure, it can lead to the downregulation and subsequent degradation of PKC isozymes, which may result in anti-proliferative or pro-apoptotic effects.[8][9]
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will vary depending on the cell line and the specific biological question. For initial dose-response experiments, a 24 to 72-hour incubation period is a common starting point.[7] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate endpoint for your study.
Q5: Can this compound interfere with the MTT assay?
While not commonly reported for this compound itself, some compounds can directly reduce the MTT reagent, leading to false-positive results (i.e., an apparent increase in cell viability).[3] To control for this, it is essential to include a "compound only" control, where this compound is added to the culture medium without cells.[3][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered when optimizing this compound dosage using a cell viability assay such as the MTT assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: The cell suspension was not homogenous. 2. Pipetting errors: Inaccurate volumes of cells, media, or reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating.[10] 2. Calibrate pipettes regularly and use a multi-channel pipette for consistency.[10] 3. Avoid using the outermost wells or fill them with sterile PBS or media to minimize evaporation.[3] |
| Absorbance readings are too low | 1. Insufficient cell number: The number of cells seeded is too low for a detectable signal. 2. Short incubation time: The incubation period with the MTT reagent was not long enough for formazan (B1609692) crystal formation. 3. This compound is highly cytotoxic at the tested concentrations. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line. The absorbance value for untreated cells should ideally be between 0.75 and 1.25. 2. Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours).[11] 3. Test a lower range of this compound concentrations (e.g., in the pM to nM range). |
| Absorbance readings are too high | 1. Excessive cell number: Too many cells were seeded, leading to signal saturation. 2. Contamination: Bacterial or yeast contamination can reduce the MTT reagent. | 1. Reduce the number of cells seeded per well. 2. Visually inspect plates for contamination under a microscope. Maintain sterile technique throughout the experiment.[10] |
| Inconsistent results between experiments | 1. Variation in cell passage number: Cells may respond differently at different passage numbers. 2. Reagent variability: Inconsistent preparation of this compound stock solution or other reagents. 3. Inconsistent incubation times. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure all other reagents are within their expiration dates and properly stored. 3. Strictly adhere to the same incubation times for cell treatment and assay development. |
| Unexpected pro-survival effect at high concentrations | 1. Cell-type specific response: In some cell lines, activation of certain PKC isoforms may lead to strong pro-survival signals that override pro-apoptotic signals. 2. Off-target effects. | 1. Investigate the specific PKC isoforms expressed in your cell line. Consider using an alternative cell viability assay that measures a different endpoint, such as apoptosis (e.g., Caspase-Glo assay) or membrane integrity (e.g., LDH assay).[3] 2. Corroborate your findings with a secondary assay. |
Experimental Protocols
Detailed Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of concentrations (e.g., 100 µM to 1 nM).[7]
-
Include the following controls:
-
Vehicle control: Medium with the same concentration of solvent as the highest this compound concentration.
-
Untreated control: Medium only.
-
Compound only control: Medium with the highest concentration of this compound (no cells).
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7][12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[7][11]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.[11]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Subtract the absorbance of the "compound only" control from the treated wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis software (e.g., GraphPad Prism).[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mitigating Off-Target Effects of Bryostatin 3 in Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryostatin (B1237437) 3. The information is designed to help users identify, understand, and mitigate potential off-target effects in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bryostatin 3 and what is its primary mechanism of action?
This compound is a macrocyclic lactone that acts as a potent modulator of Protein Kinase C (PKC) isoforms. Its primary on-target effect is the binding to the C1 domain of PKC, leading to its activation and translocation from the cytosol to the cell membrane. This activation initiates a cascade of downstream signaling events involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and modulates proteins other than its intended target. For this compound, this could involve interactions with other kinases or signaling proteins that are not part of the canonical PKC pathway. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in drug development.
Q3: How can I differentiate between on-target PKC-mediated effects and off-target effects of this compound?
Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of a Negative Control: Employ a structurally similar but inactive analog of this compound that does not bind to PKC. One such example from the bryostatin family is an analog where the C26 hydroxyl group is acetylated, which abrogates PKC binding.[4] If a cellular phenotype is observed with this compound but not with the inactive analog, it is likely an on-target effect.
-
Comparison with other PKC Activators: Compare the cellular effects of this compound with those of other well-characterized PKC activators, such as phorbol (B1677699) 12-myristate 13-acetate (PMA). While both activate PKC, they may exhibit different off-target profiles.[3] Differences in cellular responses could indicate off-target activities of this compound.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of specific PKC isoforms. If the biological effect of this compound is diminished or absent in these cells, it confirms an on-target, PKC-mediated mechanism.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Off-target effects | 1. Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target phenotype. Higher concentrations are more likely to induce off-target effects. 2. Control Experiments: Include a negative control (inactive analog) and a positive control (e.g., PMA) in your experiments to differentiate on-target from off-target responses.[3] 3. Target Validation: Use siRNA or CRISPR-Cas9 to confirm that the observed phenotype is dependent on the presence of the intended PKC isoform. |
| Cell line-dependent variability | The expression levels of PKC isoforms and potential off-target proteins can vary between cell lines, leading to different responses.[1] It is recommended to test this compound in multiple cell lines to ensure the observed effect is not cell-type specific. |
Issue 2: Cellular toxicity observed at concentrations required for the desired effect.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Off-target toxicity | 1. Kinase Profiling: Screen this compound against a broad panel of kinases (kinome scan) to identify potential off-target interactions that could be responsible for toxicity.[5][6] 2. Test in a Target-Null Cell Line: If possible, use a cell line that does not express the intended PKC target. Persistent toxicity in these cells would strongly suggest off-target effects. 3. Rescue Experiment: Attempt to rescue the cells from toxicity by overexpressing the intended PKC target. If toxicity is ameliorated, it suggests the effect may be linked to the on-target pathway, potentially through hyperactivation. |
| On-target hyperactivation | Prolonged or excessive activation of PKC can also lead to cellular stress and toxicity.[7] Optimize the duration of this compound exposure to achieve the desired biological effect while minimizing toxicity. |
Data Presentation: Hypothetical Kinase Selectivity Profile
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)
| Kinase Family | Kinase Target | Percent of Control Activity |
| AGC | PKCα | 15% |
| AGC | PKCβI | 12% |
| AGC | PKCδ | 8% |
| AGC | PKCε | 5% |
| AGC | AKT1 | 95% |
| CAMK | CAMK1 | 88% |
| CMGC | CDK2 | 92% |
| TK | EGFR | 98% |
| TK | SRC | 65% |
| Other | Kinase X | 45% |
-
Interpretation: In this hypothetical example, this compound strongly inhibits its intended PKC targets. It shows minimal interaction with AKT1, CAMK1, CDK2, and EGFR. However, it exhibits moderate inhibition of SRC and "Kinase X," suggesting these could be potential off-targets requiring further investigation.
Experimental Protocols
Protocol 1: Validating Off-Target Effects using siRNA-mediated Knockdown
Objective: To determine if the observed cellular effect of this compound is dependent on its primary target, a specific PKC isoform.
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of tubes. In the first set, dilute siRNA targeting your PKC isoform of interest (e.g., PKCα) in serum-free medium. In the second set, dilute a non-targeting control siRNA.
-
In separate tubes, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
This compound Treatment: Treat the cells with the desired concentration of this compound and a vehicle control (e.g., DMSO).
-
Phenotypic Analysis: After the desired treatment duration, assess the cellular phenotype of interest (e.g., cell proliferation, apoptosis, gene expression).
-
Western Blot Validation: Lyse a parallel set of cells to confirm the knockdown of the target PKC isoform by Western blotting.
Expected Outcome: If the cellular effect of this compound is significantly reduced in the cells treated with the PKC-targeting siRNA compared to the non-targeting control, it indicates an on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended PKC target within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target PKC isoform in the soluble fraction using Western blotting or ELISA.
Expected Outcome: If this compound binds to and stabilizes the PKC isoform, a higher amount of the soluble protein will be detected at elevated temperatures in the this compound-treated samples compared to the vehicle-treated controls.
Visualizations
References
- 1. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation [mdpi.com]
- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bryostatin 3 Synthesis
Welcome to the technical support center for the synthesis of Bryostatin (B1237437) 3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this complex marine natural product.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of Bryostatin 3, with a focus on addressing low yields in key synthetic steps.
Issue 1: Low Yield in Macrocyclization Step
Question: My Pd-catalyzed alkyne-alkyne coupling reaction for the macrocyclization is resulting in a low yield of the desired macrolactone. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Pd-catalyzed macrocyclization are often attributed to competing intermolecular reactions and suboptimal catalyst performance. Here are some troubleshooting steps:
-
Problem: Formation of Dimeric Byproducts. At higher concentrations, intermolecular coupling can compete with the desired intramolecular cyclization, leading to the formation of dimers and oligomers.
-
Solution: Employ high-dilution conditions. A concentration of 0.002M has been shown to be critical for minimizing the formation of dimeric byproducts.
-
-
Problem: Inefficient Catalyst System. The choice of solvent and ligand for the palladium catalyst is crucial for reaction efficiency.
-
Solution: Toluene has been found to be a more effective solvent than THF or benzene. The use of tris(2,4-di-tert-butylphenyl)phosphite (TDMPP) as a ligand with Pd(OAc)₂ has been shown to provide good yields. Ensure an appropriate ligand-to-palladium ratio.
-
-
Problem: Catalyst Deactivation. The complex nature of the substrate can sometimes lead to catalyst deactivation.
-
Solution: While challenging to diagnose directly, ensuring the purity of starting materials and inert reaction conditions can help mitigate this. If catalyst deactivation is suspected, screening alternative palladium sources and ligands may be beneficial.
-
Data Summary: Macrocyclization Optimization
| Parameter | Condition 1 | Condition 2 | Yield |
| Solvent | THF or Benzene | Toluene | Lower |
| Concentration | > 0.002M | 0.002M | Lower |
Issue 2: Poor Regioselectivity in C-Ring Formation
Question: I am observing the formation of the undesired 5-exo cyclization product alongside the desired 6-endo product during the formation of the C-ring dihydropyran, leading to a low yield of the correct isomer. How can I improve the regioselectivity?
Answer:
The formation of the dihydropyran C-ring can indeed be challenging, with competition between 5-exo and 6-endo cyclization pathways.
-
Problem: Modest Regioselectivity with Palladium Catalysts. Palladium catalysts can sometimes exhibit poor selectivity between the 5-exo and 6-endo cyclization pathways, making separation of the resulting isomers difficult.
-
Solution: Switch to a more regioselective catalyst. A cationic gold complex, such as [Au(PPh₃)]SbF₆, has been demonstrated to be highly effective in promoting the desired 6-endo-dig cyclization.
-
-
Problem: Acid Sensitivity of the Product. The newly formed 6-endo product can be sensitive to acidic conditions, leading to decomposition and lower isolated yields.
-
Solution: Perform the reaction in the presence of a buffer. The use of sodium bicarbonate (NaHCO₃) as a buffer in a mixed solvent system of DCM-CH₃CN (10:1) has been shown to give the acid-sensitive 6-endo product in a satisfying 73% isolated yield.
-
Issue 3: Low Yield in Final Deprotection Step
Question: The final global deprotection of silyl (B83357) ethers is resulting in decomposition of my this compound precursor and a very low yield of the final product. What is causing this and how can I prevent it?
Answer:
Bryostatins are known to be extremely sensitive to acidic conditions, which can lead to decomposition or isomerization during deprotection.
-
Problem: Acid-Catalyzed Decomposition. Many standard silyl ether deprotection conditions (e.g., HF-pyridine, aqueous HF, PPTS) are acidic and can cause the degradation of the sensitive macrolactone core.[1]
-
Solution: Utilize basic or neutral deprotection conditions. Treatment with 5 equivalents of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used successfully for the final deprotection.[1] Following the reaction, direct purification by reverse-phase HPLC is recommended to isolate the final product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges in the total synthesis of this compound?
A1: The primary challenges in the synthesis of this compound, which is the most structurally complex of the bryostatins, include:
-
Construction of the three heavily substituted polyhydropyran rings (A, B, and C). [1]
-
Formation of the congested C16–C17 trans-olefin. [1]
-
Macrocyclization to form the 26-membered lactone.
-
Managing the acid and base sensitivity of the molecule and its intermediates. [1]
-
Developing a convergent and atom-economical synthetic route to maximize overall yield. [2]
Q2: How has the synthetic efficiency of this compound synthesis been improved?
A2: The Trost group reported a concise total synthesis of this compound in 22 steps (longest linear sequence) and 31 total steps, a significant improvement over a previous synthesis that required 43 steps (longest linear sequence) and 88 total steps.[2] This was achieved through a highly convergent synthetic plan that utilized atom-economical and chemoselective transformations, with a key role played by alkyne chemistry.[2]
Q3: What is the role of a convergent synthesis in improving the overall yield of this compound?
A3: A convergent synthesis involves the independent synthesis of several key fragments of the molecule, which are then coupled together in the later stages. This approach is generally more efficient for complex molecules like this compound because it allows for:
-
Higher overall yields: The overall yield is the product of the yields of the longest linear sequence of steps. In a convergent synthesis, the number of steps in the longest sequence is significantly reduced.
-
Easier purification: Intermediates are smaller and less complex, making them easier to purify.
-
Flexibility: It allows for the modification of individual fragments to create analogs for structure-activity relationship (SAR) studies.
Q4: Are there specific protecting group strategies that are recommended for Bryostatin synthesis?
A4: Due to the sensitivity of the bryostatin core, a robust protecting group strategy is essential. Key considerations include:
-
Orthogonality: Using protecting groups that can be removed under different conditions to allow for selective deprotection at various stages of the synthesis.
-
Acid and Base Stability: Choosing protecting groups that are stable to the reaction conditions used in subsequent steps, while being removable under mild conditions that do not harm the sensitive functional groups of the molecule. For example, the use of PMB (p-methoxybenzyl) ethers, which can be removed oxidatively, can be advantageous over acid-labile groups in certain steps.
Experimental Protocols
Protocol 1: Pd-Catalyzed Alkyne-Alkyne Coupling for Macrocyclization
This protocol is adapted from the synthesis of Bryostatin 16, a close structural analog of this compound, and employs a key macrocyclization strategy.
Materials:
-
Diyne precursor
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tris(2,4-di-tert-butylphenyl)phosphite (TDMPP)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare a 0.002M solution of the diyne precursor in anhydrous toluene.
-
To this solution, add Pd(OAc)₂ (12 mol%) and TDMPP (15 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired macrocycle.
Protocol 2: Gold-Catalyzed 6-endo-dig Cyclization for C-Ring Formation
This protocol describes the regioselective formation of the dihydropyran C-ring.
Materials:
-
Alkynyl alcohol precursor
-
[Au(PPh₃)]SbF₆
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of the alkynyl alcohol precursor in a 10:1 mixture of anhydrous DCM and CH₃CN, add NaHCO₃ (10 equivalents).
-
Add the cationic gold catalyst [Au(PPh₃)]SbF₆.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 6-endo cyclization product.
Visualizations
References
Bryostatin 3 Production: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Bryostatin (B1237437) 3 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of Bryostatin 3 and what are the associated challenges?
This compound is a naturally occurring macrolide lactone originally isolated from the marine bryozoan Bugula neritina. However, the true producer is believed to be a bacterial symbiont, "Candidatus Endobugula sertula".[1] The primary challenge with natural sourcing is the extremely low abundance of Bryostatins. For instance, the production of just 18 grams of Bryostatin 1 required the processing of 14 tons of B. neritina, resulting in a yield of only 0.00014%.[1][2] This scarcity makes sustainable, large-scale production from natural sources economically and environmentally unfeasible.
Q2: Why is the chemical synthesis of this compound so challenging to scale up?
The chemical synthesis of this compound is exceptionally complex due to its intricate molecular structure.[3][4] Key challenges include:
-
Structural Complexity: this compound is one of the most structurally complex members of the Bryostatin family, featuring a highly oxygenated macrolide with numerous stereocenters.[3][4]
-
Multi-step Synthesis: Early synthetic routes for Bryostatins were notoriously long, often exceeding 70 individual reaction steps, with the longest linear sequence being over 40 steps.[5] This leads to extremely low overall yields.
-
Stereochemical Control: Precisely controlling the three-dimensional arrangement of atoms (stereochemistry) at each of the many chiral centers is a significant hurdle.
-
Sensitive Functional Groups: The molecule contains several sensitive functional groups that can be easily altered or destroyed under harsh reaction conditions, necessitating the use of protective groups and mild reagents, which adds to the step count.[6]
Q3: What are Bryostatin analogs and how do they address the production challenges?
Bryostatin analogs are synthetic molecules designed to mimic the essential structural features and biological activity of natural Bryostatins but with a simpler, more accessible structure.[2][7] This approach, often termed "function-oriented synthesis" (FOS), aims to:
-
Reduce Synthetic Complexity: By simplifying the molecular architecture, the number of required synthetic steps is significantly reduced, making the synthesis more efficient and scalable.[2][7]
-
Improve Yields: Shorter synthetic routes generally lead to higher overall yields.
-
Optimize Biological Activity: Analogs can be designed to have improved potency, selectivity for specific protein kinase C (PKC) isoforms, or better pharmacokinetic properties compared to the natural product.[2][7]
Q4: What is the primary biological target of this compound and why is it important?
The primary biological target of this compound and other Bryostatins is Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[8][9] By modulating PKC activity, Bryostatins can influence these pathways, which is the basis for their investigation as potential therapeutics for cancer, Alzheimer's disease, and HIV/AIDS.[10][11][12]
Troubleshooting Guides
Low Yield in Total Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Overall yield is significantly lower than reported in literature. | Inefficient individual reactions: One or more steps in the synthetic sequence may have low conversion rates. | Optimize reaction conditions: Systematically vary parameters such as temperature, reaction time, catalyst loading, and solvent for critical steps. Purification losses: Significant material loss may be occurring during chromatographic purification. |
| Degradation of intermediates or final product. | Acid or base sensitivity: Bryostatins and many of their precursors are sensitive to acidic or basic conditions.[6] | Use buffered conditions: Employ non-acidic or non-basic reagents and solvents. Use acid/base scavengers where appropriate. Protect sensitive functional groups: Introduce and remove protecting groups strategically to shield reactive parts of the molecule during synthesis. |
| Failure of key coupling or cyclization reactions. | Steric hindrance: The complex 3D structure of advanced intermediates can impede bond formation. | Explore alternative coupling reagents: Test different catalysts or coupling agents that may be more effective for sterically hindered substrates. Conformational analysis: Use computational modeling to understand the likely conformation of the molecule and design a synthetic strategy that favors the desired reaction. |
Difficulties in Purification
| Symptom | Potential Cause | Suggested Solution |
| Co-elution of impurities with the desired product. | Similar polarity of product and impurities: Byproducts or unreacted starting materials may have similar chromatographic behavior to the target molecule. | Optimize chromatographic method: Experiment with different solvent systems (gradients), stationary phases (e.g., reverse-phase, normal-phase, size-exclusion), and techniques (e.g., HPLC, MPLC). Recrystallization: If the product is a solid, attempt recrystallization from various solvent systems to improve purity. |
| Product degradation on silica (B1680970) gel. | Acidity of silica gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. | Use neutral or deactivated silica: Treat silica gel with a base (e.g., triethylamine) before use or purchase pre-deactivated silica. Alternative stationary phases: Consider using alumina (B75360) or other less acidic stationary phases. |
Data Presentation
Table 1: Comparison of Bryostatin Production Methods
| Production Method | Source | Typical Yield | Longest Linear Sequence (Steps) | Scalability |
| Natural Extraction (Bryostatin 1) | Bugula neritina | ~0.00014% | N/A | Very Poor |
| Early Total Synthesis (General Bryostatins) | Chemical Synthesis | <0.1% | >40 | Poor |
| Modern Total Synthesis (Bryostatin 16) | Chemical Synthesis | Not specified | 26 | Moderate |
| Concise Total Synthesis (this compound) | Chemical Synthesis | Not specified | 22 | Improved |
| Function-Oriented Synthesis (Analogs) | Chemical Synthesis | Varies | 15-30 | Good |
Experimental Protocols
General Protocol for a Key Step in Bryostatin Analog Synthesis: Yamaguchi Esterification
This protocol describes a macrolactonization step, a common challenge in the synthesis of large cyclic molecules like Bryostatins.
Objective: To form the macrocyclic lactone ring from a linear hydroxy acid precursor.
Materials:
-
Hydroxy acid precursor
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
Procedure:
-
Preparation of the Mixed Anhydride (B1165640):
-
Dissolve the hydroxy acid precursor in anhydrous toluene.
-
Add triethylamine to the solution.
-
Slowly add 2,4,6-trichlorobenzoyl chloride and stir the mixture at room temperature for 2 hours.
-
-
Macrolactonization:
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene.
-
Using a syringe pump, slowly add the mixed anhydride solution to the DMAP solution over a period of 10-12 hours at room temperature. The high dilution favors the intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, stir the reaction mixture for an additional 4 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired macrolactone.
-
Visualizations
Caption: A comparison of workflows for Bryostatin production.
Caption: this compound activates Protein Kinase C (PKC).
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Bryostatin synthesis made simple | News | Chemistry World [chemistryworld.com]
- 6. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 9. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scalable total synthesis of bryostatin 1 enables the design, synthesis, and biological evaluation of bryostatin analogs | Stanford Digital Repository [purl.stanford.edu]
- 12. Translating Nature's Library: The Bryostatins and Function-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bryostatin 3 Synthesis & Purification
Welcome to the technical support center for the synthesis and purification of Bryostatin 3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities in this compound synthesis can arise from several key stages:
-
Incomplete Reactions: Due to the complexity of the molecule, reactions such as the Julia-Kocienski olefination or the Yamaguchi macrolactonization may not go to completion, leaving starting materials or reaction intermediates in the mixture.
-
Side Reactions: Key chemical transformations are prone to side reactions. For instance, the Julia-Kocienski olefination can sometimes lead to the formation of homocoupled byproducts[1][2]. The Yamaguchi esterification, while generally efficient, can have side reactions depending on the substrate and reaction conditions[3][4].
-
Protecting Group Manipulation: The use of multiple protecting groups, such as silyl (B83357) ethers, is common. Incomplete deprotection or side reactions during deprotection can lead to a mixture of partially protected and rearranged products[5][6]. For example, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for removing silyl groups can sometimes be non-selective, leading to the removal of multiple silyl groups when only one is targeted[5][7].
-
Reagent Contamination: Impurities can also be introduced from leftover reagents, catalysts, or their byproducts. For example, residual 2,4,6-trichlorobenzoyl chloride from a Yamaguchi esterification needs to be carefully removed.
-
Degradation: Bryostatins are known to be sensitive to both acidic and basic conditions, which can lead to degradation or isomerization during workup and purification steps.
Q2: My final product shows a lower than expected purity after purification. What are the likely causes?
A2: Lower than expected purity can be due to several factors:
-
Co-elution of Impurities: Some synthesis-related impurities may have similar polarities and chromatographic behavior to this compound, making them difficult to separate using a single purification method. This is particularly true for isomeric impurities.
-
On-column Degradation: The choice of chromatographic stationary phase and mobile phase can sometimes lead to degradation of the target compound during the purification process. Given the sensitivity of bryostatins, this is a critical consideration.
-
Inadequate Characterization: The analytical method used to assess purity (e.g., HPLC-UV) may not be able to detect all impurities. Using orthogonal methods like HPLC-MS and quantitative NMR (qNMR) is recommended for a more accurate purity assessment[8].
-
Residual Solvents: Incomplete removal of solvents used in the final purification steps can contribute to lower purity readings.
Q3: What is the recommended method for the final purification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for the final purification of this compound. A multi-step approach is often necessary:
-
Normal-Phase Chromatography: Initial purification of the crude product can be performed on a silica (B1680970) gel column to remove highly polar and non-polar impurities.
-
Reversed-Phase HPLC (RP-HPLC): This is the key step for achieving high purity. C8 or C18 columns are typically used with a gradient of acetonitrile (B52724) and water as the mobile phase.
For challenging separations, exploring different solvent systems or stationary phases may be necessary.
Troubleshooting Guides
Issue 1: Difficulty in Separating this compound from a Closely Eluting Impurity in RP-HPLC.
Possible Causes:
-
The impurity is a stereoisomer or a structurally very similar byproduct.
-
The mobile phase composition is not optimal for resolving the two compounds.
-
The column stationary phase does not provide sufficient selectivity.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient:
-
Decrease the gradient slope to improve resolution between closely eluting peaks.
-
Try adding a small percentage of a third solvent, such as methanol (B129727) or isopropanol, to alter the selectivity.
-
Adjust the pH of the mobile phase (if the stability of this compound allows) to potentially change the ionization state of the impurity.
-
-
Change the Stationary Phase:
-
If using a C18 column, try a C8 or a phenyl-hexyl column, which offer different selectivities.
-
Consider a column with a different particle size or pore size.
-
-
Employ Orthogonal Chromatography:
-
If RP-HPLC is not providing adequate separation, consider using normal-phase HPLC on a silica gel or a diol-based column.
-
Issue 2: Suspected Degradation of this compound During Purification.
Possible Causes:
-
Exposure to acidic or basic conditions in the mobile phase.
-
Prolonged exposure to certain solvents.
-
On-column catalysis by the stationary phase.
Troubleshooting Steps:
-
Analyze Fractions Immediately: Collect fractions and analyze them by HPLC-MS as soon as possible to identify any degradation products.
-
Buffer the Mobile Phase: Use a buffered mobile phase to maintain a neutral pH.
-
Minimize Purification Time: Optimize the purification method to reduce the time the compound spends on the column.
-
Evaluate Column Inertness: Use a well-passivated column to minimize interactions that could lead to degradation.
Experimental Protocols
Protocol 1: General Purification of Synthetic this compound by HPLC
This protocol provides a general guideline. Optimization will be required based on the specific impurity profile of the synthesized material.
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
Columns:
-
Normal Phase: Silica gel column (e.g., 50 x 250 mm, 10 µm particle size).
-
Reversed Phase: C8 or C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Procedure:
-
Initial Cleanup (Normal Phase):
-
Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
Load the sample onto a pre-equilibrated silica gel column.
-
Elute with a gradient of n-hexane and ethyl acetate.
-
Monitor the elution by TLC or analytical HPLC and collect fractions containing this compound.
-
Combine the desired fractions and evaporate the solvent under reduced pressure.
-
-
Final Purification (Reversed Phase):
-
Dissolve the partially purified product in the mobile phase (e.g., acetonitrile/water).
-
Inject the sample onto a C8 or C18 preparative column.
-
Elute with a linear gradient of acetonitrile in water. A typical gradient might be 40% to 100% acetonitrile over 60 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 230 nm).
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical HPLC-MS.
-
Combine the pure fractions and lyophilize to obtain the final product.
-
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
Principle: qNMR allows for the determination of the absolute purity of a compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Materials:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
High-purity deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Accurate analytical balance.
Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the 1H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the standard
-
Data Presentation
Table 1: Comparison of HPLC Purification Methods for Bryostatins
| Parameter | Normal Phase (Silica Gel) | Reversed Phase (C8/C18) |
| Stationary Phase | Silica Gel | Octyl or Octadecyl silane |
| Typical Mobile Phase | n-hexane/ethyl acetate | Acetonitrile/water |
| Separation Principle | Polarity | Hydrophobicity |
| Application | Initial cleanup of crude product | High-resolution final purification |
| Purity Achieved | >85% | >98% |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of synthetic this compound.
Signaling Pathway of Bryostatin-Induced PKC Activation
Caption: this compound activates Protein Kinase C (PKC).
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. discovery.researcher.life [discovery.researcher.life]
inconsistent results with Bryostatin 3 treatment
Welcome to the technical support center for Bryostatin (B1237437) 3. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this potent Protein Kinase C (PKC) modulator.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using Bryostatin 3.
Issue 1: Inconsistent or Unexplained Variability in Cellular Responses
You may observe significant differences in the effects of this compound between experiments, even when using the same cell line and nominal concentration.
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Adsorption | Bryostatins are known to bind to glass and plastic surfaces when in aqueous solutions. This can lead to a lower effective concentration of the compound in your experiments. | Use low-retention polypropylene (B1209903) labware for preparing and storing this compound solutions. Avoid using glassware or standard polystyrene plates for long-term storage of dilute solutions. |
| Solvent Effects | The choice of solvent (e.g., DMSO, ethanol) and the final solvent concentration in the cell culture medium can influence cellular responses and the solubility of this compound. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol (B145695). When diluting to the final working concentration, ensure the final solvent concentration is consistent across all experiments and is below a level that affects cell viability or behavior (typically <0.1%). |
| Cell Line Heterogeneity | The expression levels of different Protein Kinase C (PKC) isoforms can vary significantly between different cell lines and even between different passages of the same cell line.[1][2][3][4] Since this compound's effects are mediated through PKC, this variability in target expression is a major source of inconsistent results. | Characterize the PKC isoform expression profile of your cell line using techniques like Western blotting or RT-PCR. If possible, use cell lines with known and stable PKC isoform expression. Maintain a consistent and low cell passage number for your experiments. |
| Cell Culture Conditions | Factors such as cell density at the time of treatment, serum concentration in the media, and the overall health of the cells can significantly impact their response to this compound. | Standardize your cell culture protocols meticulously. This includes using a consistent seeding density, serum lot, and ensuring high cell viability before starting any experiment. |
| Lot-to-Lot Variability | There can be slight variations in the purity and activity of this compound between different manufacturing lots. | If you suspect lot-to-lot variability, it is advisable to test each new lot to confirm its activity and potency in a standardized assay before proceeding with critical experiments. |
Issue 2: this compound Treatment Shows Both Agonist and Antagonist Effects on PKC Signaling
You may observe that this compound can both activate and inhibit Protein Kinase C (PKC) signaling, leading to confusing or contradictory results.
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Dose- and Time-Dependent Biphasic Response | Bryostatins exhibit a biphasic effect on PKC. Short-term exposure typically leads to PKC activation and translocation to the membrane. However, prolonged exposure can lead to the downregulation and degradation of certain PKC isoforms.[5][6] | Carefully design your experiments to account for this biphasic response. For studies on PKC activation, use shorter incubation times. For studies on PKC downregulation, use longer incubation times. It is crucial to perform time-course and dose-response experiments to characterize the specific effects of this compound in your experimental system. |
| Differential Regulation of PKC Isoforms | This compound can have different effects on various PKC isoforms. It may activate some isoforms while leading to the degradation of others. The overall cellular response will depend on the specific complement of PKC isoforms expressed in your cell line.[5] | Investigate the effect of this compound on individual PKC isoforms using isoform-specific antibodies and inhibitors. This will help you to dissect the specific signaling pathways being modulated. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
A1: this compound is stable as a solid when stored at -20°C, protected from oxygen and direct sunlight.[7] For creating stock solutions, it is soluble in ethanol and DMSO.[8] Due to its propensity to adsorb to surfaces in aqueous solutions, it is recommended to use low-retention polypropylene tubes and pipette tips for handling.
Q2: What is the typical effective concentration range for this compound?
A2: this compound is a potent PKC activator with a Ki of 2.75 nM. The effective concentration can vary widely depending on the cell line and the specific biological endpoint being measured. In vitro studies have used concentrations ranging from nanomolar to micromolar. It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does this compound's mechanism of action differ from other PKC activators like phorbol (B1677699) esters?
A3: While both this compound and phorbol esters like PMA are potent PKC activators, they can induce different downstream cellular responses. These differences are thought to arise from their distinct abilities to modulate various PKC isoforms and their differential effects on PKC downregulation. Unlike some phorbol esters, bryostatins are not considered to be tumor promoters.
Experimental Protocols
General Protocol for this compound Treatment of Cultured Cells
-
Preparation of Stock Solution:
-
Dissolve this compound powder in sterile DMSO or ethanol to create a high-concentration stock solution (e.g., 1 mM).
-
Aliquot the stock solution into small volumes in low-retention polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration.
-
-
Analysis:
-
After the incubation period, proceed with your downstream analysis (e.g., Western blotting for PKC translocation, cell viability assays, gene expression analysis).
-
Visualizations
Caption: this compound activates Protein Kinase C (PKC).
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Changes in protein kinase C subspecies protein expression and activity in a series of multidrug-resistant human KB carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. Compatibility and stability of bryostatin 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
addressing batch-to-batch variability of Bryostatin 3
Welcome to the technical support center for Bryostatin (B1237437) 3. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of Bryostatin 3, ensuring consistency and reliability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
A1: this compound is a complex macrocyclic lactone originally isolated from the marine bryozoan Bugula neritina.[1][2] It is a potent modulator of Protein Kinase C (PKC), acting as a high-affinity activator with a Ki of approximately 2.75 nM.[3][4] Its primary mechanism of action involves binding to the C1 domain of PKC, which is also the binding site for diacylglycerol and phorbol (B1677699) esters.[5] This interaction triggers the translocation and activation of PKC isoforms, which in turn regulate a variety of cellular processes, including cell growth, differentiation, and apoptosis.[3][6]
Q2: What are the potential sources of batch-to-batch variability for this compound?
A2: Batch-to-batch variability in this compound can arise from several factors, depending on its origin (natural source or total synthesis):
-
Natural Isolation: this compound is naturally produced by a bacterial symbiont of Bugula neritina.[7] Variations in the genetics of this symbiont, as well as environmental and seasonal factors, can lead to differences in the yield and purity of the isolated compound.[8] This can result in batches with differing profiles of closely related bryostatin analogs.
-
Chemical Synthesis: While total synthesis offers a more controlled production method, variations can still occur.[2][9][10] Differences in synthetic routes, purification techniques, and the efficiency of individual reaction steps can lead to batch-to-batch variations in purity, isomeric composition, and the presence of residual solvents or reagents.[11][12]
-
Storage and Handling: this compound is a complex molecule that may be sensitive to degradation. Factors such as exposure to light, oxygen, and improper storage temperatures can affect its stability and activity over time.[1] It is recommended to store this compound as a solid at -20°C and to use solutions promptly.[1][13]
Q3: We are observing a different cellular response with a new batch of this compound compared to our previous lot. How can we troubleshoot this?
A3: When a new batch of this compound yields unexpected results, a systematic approach to troubleshooting is recommended. Refer to the troubleshooting guide below for a step-by-step process to identify the source of the discrepancy. Key initial steps include verifying the certificate of analysis for the new batch, performing a dose-response curve to compare its potency with the previous batch, and ensuring proper storage and handling procedures have been followed.
Q4: How should I properly store and handle this compound to minimize variability?
A4: To ensure the stability and activity of this compound, adhere to the following storage and handling guidelines:
-
Storage of Solid Compound: Store solid this compound at -20°C, protected from direct sunlight and oxygen.[1]
-
Solution Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve this compound in a suitable solvent such as methanol (B129727) or ethanol.[1]
-
Storage of Solutions: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Long-term storage of solutions is generally not recommended.[13]
Troubleshooting Guide
Issue: A new batch of this compound shows reduced or altered activity in our cell-based assay.
This guide provides a logical workflow to diagnose and resolve issues arising from potential batch-to-batch variability.
References
- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 2. Bryostatin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥95% (HPLC) | 143370-84-7 [sigmaaldrich.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HKU Scholars Hub: Total synthesis of this compound [hub.hku.hk]
- 11. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Syntheses of Bryostatins 1, 7, 9 and 9-N3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Technical Support Center: Bryostatin 3 Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the non-specific adsorption of Bryostatin 3 to laboratory ware. This compound is a lipophilic macrolide lactone, and its hydrophobic nature can lead to significant loss of material onto the surfaces of common labware, impacting experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing concentration over time?
A1: this compound is a hydrophobic and lipophilic molecule.[] This characteristic promotes its non-specific adsorption to surfaces, particularly those that are also hydrophobic, such as common plastics like polypropylene (B1209903) and polystyrene.[2][3] This binding is driven by hydrophobic interactions, leading to a decrease in the concentration of this compound in your solution.[3]
Q2: What types of labware are most prone to this compound adsorption?
A2: Standard polypropylene (PP) and polystyrene (PS) labware, including microplates, centrifuge tubes, and pipette tips, are highly susceptible to the adsorption of hydrophobic compounds like this compound.[2][3] While glass is generally more hydrophilic, significant adsorption can still occur, especially with highly lipophilic molecules.
Q3: How can I minimize the adsorption of this compound to my labware?
A3: Several strategies can be employed to mitigate adsorption. These include selecting appropriate labware materials, using specific solvents and additives, and applying surface coatings or passivation techniques. The most effective approach may involve a combination of these methods.
Q4: Are there commercially available "low-binding" labware options that are effective?
A4: Yes, "low-adsorption" or "low-binding" microplates and tubes are commercially available. These products are often treated to have more hydrophilic surfaces, which can reduce the non-specific binding of hydrophobic drugs.[2] However, their effectiveness can vary depending on the specific compound, so validation for this compound is recommended.[3]
Q5: Can I reuse labware after it has been exposed to this compound?
A5: It is generally not recommended to reuse plastic labware that has been in contact with this compound, as complete removal of the adsorbed compound can be difficult and may lead to cross-contamination in subsequent experiments. For glassware, rigorous cleaning protocols may be effective, but validation would be necessary.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Loss of this compound due to adsorption to assay plates, pipette tips, and tubes, leading to lower and variable effective concentrations.
-
Troubleshooting Steps:
-
Quantify Adsorption: Perform a preliminary experiment to quantify the extent of this compound loss in your current workflow.
-
Select Appropriate Labware: Switch to low-binding polypropylene or polyethylene (B3416737) labware. For critical applications, consider glass vials that have been properly passivated.
-
Solvent Optimization: Ensure this compound is fully dissolved in a suitable organic solvent like ethanol (B145695) or methanol (B129727) before further dilution in aqueous media.[4][5] Acetonitrile has been shown to be more effective than methanol at inhibiting non-specific adsorption for some hydrophobic drugs.[2]
-
Surface Passivation: Coat the labware with a blocking agent prior to use. Common and effective options include Bovine Serum Albumin (BSA) and Polyethylene Glycol (PEG).[6][7][8]
-
Issue 2: Low recovery of this compound after sample preparation or storage.
-
Possible Cause: Significant adsorption of this compound to storage vials, centrifuge tubes, or other processing labware. This compound is stable as a solid at -20°C but its stability in solution can be affected by adsorption.[4][9]
-
Troubleshooting Steps:
-
Material Selection: Use glass or low-binding polypropylene vials for storage.
-
Surface Coating: For critical samples, pre-coat the storage vials with BSA or use silanized glass vials.[2][6]
-
Inclusion of Additives: Consider adding a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your solvent, particularly for plastic labware, to reduce hydrophobic interactions.[6]
-
Minimize Surface Area: Use the smallest appropriate vial size for your sample volume to minimize the available surface area for adsorption.
-
Data Summary
The following table summarizes general strategies to mitigate non-specific adsorption of hydrophobic compounds like this compound.
| Mitigation Strategy | Labware Type | Mechanism of Action | Key Considerations |
| Material Selection | Low-Binding Polypropylene/Polyethylene | Reduced hydrophobic surface properties. | Performance can be compound-specific.[3] |
| Glass (especially borosilicate) | More hydrophilic surface compared to standard plastics. | Adsorption can still occur; passivation is recommended. | |
| Solvent & Additives | Acetonitrile, Methanol, Ethanol | Solubilizes this compound, reducing its tendency to adsorb.[2][4][5] | Acetonitrile may be more effective than methanol.[2] |
| Non-ionic Detergents (e.g., Tween-20) | Compete for hydrophobic binding sites on plastic surfaces.[6] | May interfere with some downstream applications. | |
| Surface Passivation | Bovine Serum Albumin (BSA) Coating | BSA coats the surface, presenting a hydrophilic layer and preventing the compound from binding.[6][7][10] | Not suitable for protein purification experiments.[7] |
| Polyethylene Glycol (PEG) Coating | Creates a hydrophilic polymer brush layer that repels hydrophobic molecules.[6][8] | Requires a more involved coating procedure.[8] | |
| Silanization (for glass) | Covalently modifies the glass surface to be more inert or hydrophilic.[2] | Can be used to create either hydrophobic or hydrophilic surfaces depending on the silane (B1218182) used. |
Experimental Protocols
Protocol 1: Bovine Serum Albumin (BSA) Coating of Labware
This protocol describes a simple and effective method for coating plastic or glass labware with BSA to prevent non-specific adsorption.[10]
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4
-
Labware to be coated (e.g., microplates, tubes, pipette tips)
Procedure:
-
Prepare a 1% (w/v) BSA solution in PBS or TBS (e.g., 1 gram of BSA in 100 mL of buffer). Ensure the BSA is fully dissolved.
-
Filter the BSA solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Add the BSA solution to the labware, ensuring all surfaces that will contact the this compound solution are covered.
-
Incubate for at least 2 hours at room temperature or overnight at 4°C.
-
Aspirate the BSA solution.
-
Wash the labware three times with sterile, deionized water or your experimental buffer to remove any unbound BSA.
-
The labware is now coated and ready for use. It can be used immediately or dried and stored for future use.
Protocol 2: Polyethylene Glycol (PEG) Coating of Glassware
This protocol provides a method for creating a more robust hydrophilic coating on glass surfaces using PEGylation. This is adapted from protocols for single-molecule studies.[8]
Materials:
-
Glassware (e.g., glass vials, slides)
-
Milli-Q water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS REQUIRED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
m-PEG-Succinimidyl Valerate (m-PEG-SVA)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
Procedure:
-
Cleaning: Thoroughly clean the glassware by sonicating in acetone and then Milli-Q water.[8]
-
Etching (for enhanced surface activation): Carefully treat the glass surface with Piranha solution for 10-15 minutes to hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Silanization: After thorough rinsing with Milli-Q water, treat the glass with a 2% (v/v) solution of APTES in acetone for 10 minutes to create an amine-functionalized surface.
-
PEGylation: a. Prepare a solution of m-PEG-SVA in 0.1 M sodium bicarbonate buffer (pH 8.5). b. Cover the amine-functionalized glass surface with the PEG solution and incubate overnight in a humidified chamber. c. A second, shorter incubation with fresh PEG solution can improve the density of the coating.[8]
-
Final Wash: Rinse the PEGylated glassware thoroughly with Milli-Q water.
-
The glassware is now passivated and ready for use. Keep the surface wet until use to maintain the integrity of the PEG layer.
Visualizations
Logical Workflow for Troubleshooting Adsorption
This diagram outlines the decision-making process for a researcher facing potential this compound adsorption issues.
This compound Signaling Pathway
This diagram illustrates the primary mechanism of action for this compound as a potent modulator of Protein Kinase C (PKC).
References
- 2. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 5. apexbt.com [apexbt.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Incubation Times for Bryostatin 3 Experiments
Welcome to the technical support center for Bryostatin (B1237437) 3 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bryostatin 3?
This compound is a potent macrocyclic lactone that acts as a modulator of Protein Kinase C (PKC) with a high binding affinity (Ki of 2.75 nM)[1]. It functions by binding to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous activator diacylglycerol (DAG)[2]. This binding event induces the translocation of PKC from the cytosol to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream target proteins[2][3].
Q2: How does incubation time with this compound affect Protein Kinase C (PKC) activity?
The incubation time with this compound has a biphasic effect on PKC activity. Short-term exposure typically leads to PKC activation, while long-term exposure can result in the downregulation of certain PKC isoforms.
-
Short-Term (Minutes to Hours): Promotes the translocation of PKC isoforms from the cytosol to the membrane, leading to their activation[3]. This initial activation is crucial for triggering downstream signaling cascades.
-
Long-Term (Hours to Days): Prolonged activation can lead to the proteasomal degradation of specific PKC isoforms, a process known as downregulation[2][4]. This can result in a diminished cellular response to subsequent stimuli.
Q3: What are the key signaling pathways activated by this compound?
This compound, through its activation of PKC, modulates several critical downstream signaling pathways, including:
-
MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK cascade is a common downstream effect of PKC activation, influencing cell proliferation, differentiation, and survival[5].
-
PI3K/AKT Pathway: The PI3K/AKT pathway, which plays a central role in cell survival and apoptosis resistance, can also be modulated by PKC activity[5].
Troubleshooting Guides
Problem 1: No or low PKC translocation observed after this compound treatment.
-
Possible Cause 1: Inappropriate Incubation Time.
-
Suggestion: PKC translocation is a rapid event. For initial experiments, it is advisable to perform a time-course experiment with short incubation periods.
-
-
Possible Cause 2: Suboptimal this compound Concentration.
-
Suggestion: The optimal concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 3: Low Expression of Responsive PKC Isoforms.
-
Suggestion: Verify the expression levels of PKC isoforms in your cell line using Western blotting or other protein detection methods. Not all cell types express the same complement of PKC isoforms.
-
Problem 2: Unexpected or biphasic dose-response observed.
-
Possible Cause: Complex Regulation of PKC Isoforms.
-
Suggestion: Bryostatins can exhibit biphasic dose-responses for the downregulation of certain PKC isoforms[6]. For example, low and very high concentrations of bryostatin 1 have been shown to cause less downregulation of PKCδ than intermediate concentrations[6]. It is crucial to perform a detailed dose-response curve over a wide range of concentrations to fully characterize the effects in your experimental system.
-
Problem 3: Increased cell death or cytotoxicity at expected therapeutic concentrations.
-
Possible Cause 1: Prolonged Incubation Time.
-
Suggestion: Continuous, long-term exposure to potent PKC activators can sometimes lead to cellular stress and apoptosis in certain cell types. Consider reducing the incubation time or using a "pulse" treatment, where the cells are exposed to this compound for a short period, followed by its removal[7].
-
-
Possible Cause 2: Cell-Type Specific Sensitivity.
-
Suggestion: The cytotoxic effects of this compound can be highly cell-type specific. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of concentrations and incubation times to establish a therapeutic window for your specific cell line.
-
Data Presentation
Table 1: Recommended Incubation Times for Various Experimental Endpoints with this compound
| Experimental Endpoint | Recommended Incubation Time | Concentration Range (Typical) | Notes |
| PKC Isoform Translocation | 5 - 60 minutes | 1 - 100 nM | Translocation is a rapid event; a time-course is recommended. |
| ERK Phosphorylation (Activation) | 15 - 120 minutes | 1 - 100 nM | Peak activation can vary; a time-course is essential. |
| AKT Phosphorylation (Activation) | 30 - 240 minutes | 10 - 200 nM | Activation kinetics may be slower than ERK. |
| Gene Expression Changes | 4 - 24 hours | 1 - 50 nM | Dependent on the specific gene of interest. |
| PKC Isoform Downregulation | 12 - 48 hours | 10 - 200 nM | Isoform-specific and concentration-dependent. |
| Cell Viability/Cytotoxicity (MTT/XTT Assay) | 24 - 72 hours | 0.1 nM - 10 µM | Cell-type dependent; perform a full dose-response curve. |
| Induction of Apoptosis (Annexin V/PI Staining) | 24 - 72 hours | 10 nM - 1 µM | Time and concentration-dependent. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKC Translocation
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentrations of this compound for various short time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the PKC isoform of interest.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of membrane-to-cytosol localized PKC for each treatment condition.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired incubation times (e.g., 24, 48, and 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: this compound signaling cascade.
Caption: Workflow for PKC translocation assay.
Caption: Troubleshooting low PKC activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ε-Isozyme of Protein Kinase C (PKCε) Is Impaired in ALS Motor Cortex and Its Pulse Activation by Bryostatin-1 Produces Long Term Survival in Degenerating SOD1-G93A Motor Neuron-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bryostatin 3 Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bryostatin 3. The information is designed to refine protocols for biological assays and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrocyclic lactone that acts as a potent activator of Protein Kinase C (PKC)[1]. It binds to the C1 domain of PKC, mimicking the function of diacylglycerol (DAG), a native activator. This binding event triggers the activation and translocation of PKC to different cellular compartments, initiating a cascade of downstream signaling events that can influence cell proliferation, differentiation, and apoptosis[2][3].
Q2: What is the typical effective concentration range for this compound in cell-based assays?
A2: this compound is a highly potent molecule with a reported Ki (inhibition constant) for PKC of 2.75 nM[1]. While specific optimal concentrations are cell-type and assay-dependent, a starting point for most in vitro experiments would be in the low nanomolar to micromolar range. For instance, a concentration of 1 µM has been used to block TPA-induced inhibition of cell proliferation[1]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for biological assays?
A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For experimental use, a stock solution can be prepared in a suitable solvent such as DMSO or ethanol. It is crucial to protect the stock solution from light and moisture. Before use in aqueous buffers, ensure that the final concentration of the organic solvent is compatible with your cells and does not exceed a level that could induce toxicity (typically <0.1% v/v).
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, bryostatins have been investigated in combination with other drugs. For example, Bryostatin 1 has been studied in conjunction with chemotherapeutic agents where it can enhance their efficacy[4]. When designing combination studies, it is important to consider the mechanism of action of both agents to anticipate potential synergistic, additive, or antagonistic effects.
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) values for Bryostatin 1, a closely related analogue of this compound, in various cancer cell lines. This data can be used as a reference for estimating the potential effective concentrations of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukemia | 0.001716 |
| M059J | Glioblastoma | 0.001774 |
| MOG-G-UVW | Glioma | 0.002630 |
| SU-DHL-8 | B Cell Lymphoma | 0.003306 |
| NU-DUL-1 | B Cell Lymphoma | 0.003320 |
| D-542MG | Glioblastoma | 0.003419 |
| BPH-1 | Prostate | 0.004323 |
| RERF-LC-MS | Lung Adenocarcinoma | 0.004441 |
| EFM-192A | Breast Cancer | 0.004544 |
| M14 | Melanoma | 0.004633 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project for Bryostatin 1 and may serve as an estimation for this compound's potency[5].
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments involving this compound and troubleshooting advice for common issues.
Protein Kinase C (PKC) Activity Assay
A primary application of this compound is to study its effect on PKC activity. This can be assessed through various methods, including in vitro kinase assays and cellular translocation assays.
Detailed Methodology: In Vitro PKC Kinase Assay
This protocol is adapted from commercially available PKC assay kits and general kinase assay principles.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate (e.g., a specific peptide or histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate co-factors like phosphatidylserine (B164497) and DAG or a phorbol (B1677699) ester as a positive control)
-
This compound stock solution (in DMSO)
-
96-well plate
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter (for radioactive assays) or appropriate detection system for non-radioactive assays
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase reaction buffer.
-
Set up Kinase Reaction: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
PKC substrate
-
Purified PKC enzyme
-
This compound at various concentrations (or vehicle control)
-
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Quantify Phosphorylation:
-
Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the detection protocol of the specific kit being used (e.g., antibody-based detection of phosphosubstrate).
-
-
Data Analysis: Plot the measured kinase activity against the concentration of this compound to determine the EC50 value.
Troubleshooting Guide: PKC Activity Assay
| Issue | Possible Cause | Suggested Solution |
| No or low kinase activity in the positive control | Inactive enzyme | Use a fresh aliquot of PKC enzyme. Ensure proper storage conditions (-80°C). |
| Incorrect buffer composition | Verify the pH and concentration of all buffer components, especially MgCl₂ and co-factors. | |
| Degraded ATP | Use a fresh stock of ATP. | |
| High background signal | Non-specific binding of ATP or substrate | Increase the number of wash steps for the phosphocellulose paper. Include a control reaction without the enzyme to determine background. |
| Contaminated reagents | Use fresh, filtered buffers and reagents. | |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Temperature fluctuations | Maintain a constant temperature during the incubation step. | |
| This compound shows no effect | Incorrect concentration range | Perform a wider dose-response curve, from picomolar to micromolar concentrations. |
| Poor solubility of this compound | Ensure the final DMSO concentration is low and that this compound is fully dissolved in the stock solution before dilution. |
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Detailed Methodology: MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan Crystals: Remove the medium containing MTT and add the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the IC50 value.
Troubleshooting Guide: MTT Assay with this compound
| Issue | Possible Cause | Suggested Solution |
| High background absorbance in wells without cells | Contamination of media or reagents | Use fresh, sterile media and reagents. |
| Interference from this compound | Run a control with this compound in cell-free media to check for any direct reduction of MTT by the compound. | |
| Low signal or poor dynamic range | Suboptimal cell number | Optimize the initial cell seeding density. |
| Insufficient incubation time with MTT | Increase the incubation time with MTT, ensuring it is within the linear range of formazan production. | |
| Inconsistent results | Uneven cell plating | Ensure a single-cell suspension before plating and mix the plate gently after seeding. |
| Incomplete solubilization of formazan | Ensure formazan crystals are fully dissolved by vigorous mixing or a longer incubation with the solubilization solution. | |
| Unexpected increase in viability at high concentrations | This compound may have biphasic effects | This can be a real biological effect, as some PKC activators can promote survival at certain concentrations. Extend the dose-response curve to confirm. |
Cell Adhesion Assay
This compound can modulate cell adhesion, which is a critical process in cancer metastasis and immune cell function.
Detailed Methodology: Static Cell Adhesion Assay
Materials:
-
Cells of interest
-
Extracellular matrix (ECM) protein (e.g., fibronectin, collagen) or a monolayer of endothelial cells
-
96-well plate
-
Fluorescent cell dye (e.g., Calcein-AM)
-
This compound stock solution (in DMSO)
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
Coat Plates: Coat the wells of a 96-well plate with the desired ECM protein and incubate overnight at 4°C. Alternatively, grow a confluent monolayer of endothelial cells.
-
Block Non-specific Binding: Wash the coated wells and block with a solution of BSA to prevent non-specific cell adhesion.
-
Label Cells: Label your cells of interest with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Treat Cells: Resuspend the labeled cells in serum-free media and treat with various concentrations of this compound (and a vehicle control) for a predetermined time.
-
Adhesion: Add the treated cells to the coated and blocked wells and incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
Wash: Gently wash the wells multiple times with wash buffer to remove non-adherent cells.
-
Quantify Adhesion: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells relative to the total number of cells added (determined from a standard curve or unwashed wells).
Troubleshooting Guide: Cell Adhesion Assay
| Issue | Possible Cause | Suggested Solution |
| High background adhesion in control wells | Incomplete blocking | Increase the concentration or incubation time of the blocking agent (e.g., BSA). |
| Non-specific binding of cells | Ensure gentle washing to remove loosely attached cells without dislodging specifically bound cells. | |
| Low overall adhesion | Inactive ECM protein | Use a fresh batch of ECM protein for coating. |
| Suboptimal cell conditions | Ensure cells are healthy and in the appropriate growth phase. Serum starvation prior to the assay can sometimes improve adhesion. | |
| High variability between replicates | Uneven coating of wells | Ensure the ECM protein solution is evenly distributed in the wells during coating. |
| Inconsistent washing | Standardize the washing procedure to be as consistent as possible across all wells. |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound activating PKC.
Experimental Workflow for a this compound Cell-Based Assay
Caption: General workflow for a cell-based assay with this compound.
Troubleshooting Logic for a this compound Experiment
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Validation & Comparative
Bryostatin 3 vs. Bryostatin 1 in Cancer Therapy Models: A Comparative Guide
A comprehensive analysis of the available preclinical and clinical data on Bryostatin (B1237437) 1 and the limited information on Bryostatin 3 reveals a significant knowledge gap, precluding a direct, data-driven comparison for cancer therapy. While Bryostatin 1 has been the subject of extensive research, including numerous clinical trials, this compound remains largely uncharacterized in the context of oncology.
This guide provides a detailed overview of the known anticancer properties of Bryostatin 1, including its mechanism of action, quantitative data from various cancer models, and detailed experimental protocols. The scarcity of published research on this compound's efficacy in cancer therapy models is also highlighted, emphasizing the need for further investigation into this structurally complex analogue.
Overview of Bryostatin Analogues
Bryostatins are a family of macrolide lactones isolated from the marine bryozoan Bugula neritina.[1][2] These natural products have garnered significant interest for their potent biological activities, primarily as modulators of protein kinase C (PKC) isozymes.[1][3] Bryostatin 1 is the most extensively studied member of this family and has been evaluated in numerous clinical trials for its potential as an anticancer agent.[4][5] this compound, on the other hand, is noted for its structural complexity, and its biological activity in cancer models has not been well-documented in publicly available literature.[6][7]
Comparative Performance: A Data Deficit for this compound
A direct comparison of the anticancer efficacy of this compound and Bryostatin 1 is not feasible due to the lack of published preclinical and clinical data for this compound. The available research overwhelmingly focuses on Bryostatin 1.
Quantitative Data: Bryostatin 1
The following table summarizes the in vitro and in vivo anticancer activity of Bryostatin 1 across various cancer cell lines and tumor models.
| Cancer Type | Cell Line / Model | Assay | Key Findings | Reference |
| B-cell Lymphoma | L10A | In vitro growth inhibition | 94% inhibition at 100 ng/ml | [8] |
| Melanoma | B16 | In vitro growth inhibition | 40% inhibition at 100 ng/ml | [8] |
| Reticulum Cell Sarcoma | M5076 | In vitro growth inhibition | 40% inhibition at 100 ng/ml | [8] |
| Renal Adenocarcinoma | Renca | In vitro growth inhibition | 0% inhibition at 100 ng/ml | [8] |
| Murine Melanoma | K1735-M2 | In vivo tumor growth inhibition | Equivalent inhibition to Bryostatins 5 and 8 | [9] |
Mechanism of Action: The Role of Protein Kinase C
Bryostatin 1 exerts its biological effects primarily through the modulation of Protein Kinase C (PKC) isozymes.[1][3] PKC is a family of serine/threonine kinases that play crucial roles in cellular signaling pathways, controlling processes such as cell proliferation, differentiation, and apoptosis.
Short-term exposure to Bryostatin 1 can activate PKC, while prolonged exposure can lead to its downregulation.[1] This dual activity is believed to be responsible for its complex and sometimes contradictory biological effects observed in different cancer models. The binding of Bryostatin 1 to the regulatory C1 domain of PKC mimics the endogenous ligand diacylglycerol (DAG).[4]
The mechanism of action for this compound is presumed to be similar to that of Bryostatin 1 due to structural similarities, specifically the presence of the PKC-binding pharmacophore. However, without experimental data, this remains an assumption.
Signaling Pathway of Bryostatin 1
References
- 1. mdpi.com [mdpi.com]
- 2. Bryostatin - Wikipedia [en.wikipedia.org]
- 3. Challenges to the development of bryostatin-type anticancer drugs based on the activation mechanism of protein kinase Cδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the antitumor activity of bryostatins 1, 5, and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PKC Activation: Bryostatin 3 vs. Phorbol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms and effects of Bryostatin (B1237437) 3 and phorbol (B1677699) esters on Protein Kinase C (PKC) activation. While both are potent activators, their distinct molecular interactions and resulting cellular responses are critical for their application in research and therapeutic development. This comparison is supported by experimental data and detailed protocols to assist in the design and interpretation of studies involving these compounds.
Introduction to PKC Activation
Protein Kinase C is a family of serine/threonine kinases that are central to numerous signal transduction pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is divided into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[2] Both bryostatins and phorbol esters primarily target the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous activator diacylglycerol (DAG).[1][2] However, the nuances of their binding and the subsequent cellular consequences differ significantly.
Mechanism of Action and Binding Affinity
Both Bryostatin 3 and phorbol esters bind to the C1 domain of PKC, a cysteine-rich region, leading to the enzyme's translocation to the cell membrane and its subsequent activation.[3] While they compete for the same binding site, their molecular interactions and the stability of the resulting complex are distinct.
Phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA), are characterized by their high affinity for the C1 domain and their ability to induce a sustained activation of a broad range of PKC isoforms.[1] Bryostatins, including this compound, are macrocyclic lactones that also exhibit high-affinity binding to the C1 domain.[4] However, studies on Bryostatin 1 suggest that bryostatins may induce different conformational changes in PKC compared to phorbol esters, leading to differential downstream signaling and regulation of PKC isoforms.[3]
Quantitative Comparison of Binding Affinity
The following table summarizes the reported binding affinities of this compound and a common phorbol ester for PKC. It is important to note that direct comparative studies for this compound across all PKC isoforms are limited; much of the comparative data for the bryostatin class is derived from studies on Bryostatin 1.
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | Protein Kinase C | 2.75 nM | MedChemExpress |
| Phorbol 12,13-dibutyrate (PDBu) | PKCα, β1, β2, γ, δ, ε | 1.6 - 18 nM (Kd) | PubMed |
Differential Effects on PKC Isoforms and Downstream Signaling
A critical distinction between bryostatins and phorbol esters lies in their differential regulation of PKC isoforms and the subsequent downstream cellular responses.
Phorbol Esters (e.g., PMA):
-
Induce a potent and sustained activation of both conventional and novel PKC isoforms.[1]
-
Cause prolonged translocation of PKC to the plasma membrane.[5]
-
Chronic exposure leads to the down-regulation (degradation) of most PKC isoforms.[6]
-
Are potent tumor promoters.[6]
Bryostatins (based on studies with Bryostatin 1):
-
Exhibit more nuanced and isoform-specific effects on PKC activation and translocation.[7]
-
Can induce a transient activation of some PKC isoforms, followed by a more rapid down-regulation of specific isoforms like PKCδ.[6][7]
-
Uniquely, bryostatins can antagonize certain phorbol ester-induced responses, such as tumor promotion and apoptosis in some cell lines.[6][8] For instance, Bryostatin 1 has been shown to prevent PMA-induced apoptosis in LNCaP prostate cancer cells by impairing the translocation of PKCδ to the plasma membrane.[8]
-
Show a biphasic dose-response for the down-regulation of some PKC isoforms, where higher concentrations can be less effective at down-regulation than lower concentrations.[7]
The differential localization of PKC isoforms induced by these activators is thought to underlie their distinct biological outcomes. For example, PMA typically directs PKCδ to the plasma membrane, whereas Bryostatin 1 can lead to its localization at internal membranes, including the nuclear membrane.[5]
Signaling Pathways
The activation of PKC by either this compound or phorbol esters initiates a cascade of downstream signaling events. The following diagram illustrates the general pathway.
Experimental Protocols
To quantitatively compare the effects of this compound and phorbol esters, the following experimental approaches are recommended.
In Vitro PKC Kinase Activity Assay (Radioactive Method)
This assay measures the phosphorylation of a PKC-specific substrate.[9]
Principle: Active PKC catalyzes the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate. The amount of incorporated radioactivity in the substrate is proportional to the PKC activity.
Protocol Outline:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine a substrate cocktail (containing a PKC-specific peptide), a lipid activator (phosphatidylserine and diacylglycerol), and the purified PKC enzyme or cell lysate.[9]
-
Initiate Reaction: Add a mixture of MgCl₂ and [γ-³²P]ATP to start the kinase reaction.[9]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[9]
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[9]
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[9]
-
Quantification: Measure the radioactivity retained on the paper using a scintillation counter.[9]
Western Blot Analysis of PKC Translocation and Downstream Targets
This method assesses the activation of PKC by measuring its translocation from the cytosol to the membrane and the phosphorylation of its downstream substrates.[10]
Principle: Following treatment with PKC activators, changes in the subcellular localization of PKC isoforms and the phosphorylation status of downstream proteins (e.g., MARCKS, ERK) are detected by Western blotting using specific antibodies.[10][11]
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with this compound or a phorbol ester at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[10]
-
Subcellular Fractionation (for translocation): Separate the cell lysate into cytosolic and membrane fractions by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction or the total cell lysate.[10]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the PKC isoform of interest or a phospho-specific antibody for a downstream target.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities to determine the relative amount of protein in each fraction or the change in phosphorylation.[13]
Conclusion
This compound and phorbol esters are both powerful tools for activating PKC, but they are not interchangeable. Phorbol esters act as broad and sustained PKC activators, which can be useful for robustly stimulating PKC-dependent pathways but is also associated with tumor promotion. This compound, and the bryostatin class in general, offer a more nuanced modulation of PKC activity, with isoform-specific effects and the ability to antagonize some phorbol ester responses.[6] This makes them intriguing candidates for therapeutic applications where a more targeted or differential regulation of PKC is desired. The choice between these activators should be guided by the specific PKC isoforms and downstream pathways of interest, and their differential effects should be carefully considered in the interpretation of experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Structural insights into the interactions of phorbol ester and bryostatin complexed with protein kinase C: a comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insertion Depth Modulates Protein Kinase C-δ-C1b Domain Interactions with Membrane Cholesterol as Revealed by MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bryostatin 1 inhibits phorbol ester-induced apoptosis in prostate cancer cells by differentially modulating protein kinase C (PKC) delta translocation and preventing PKCdelta-mediated release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin 3 and Protein Kinase C: A Comparative Guide to Isoform-Specific Interactions
For Researchers, Scientists, and Drug Development Professionals
Bryostatin (B1237437) 3, a potent marine-derived macrolide, is a recognized modulator of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling. Its intricate interactions with various PKC isoforms underscore its potential as a therapeutic agent. This guide provides a comparative analysis of Bryostatin 3's effects on PKC isoforms, presenting available experimental data and methodologies to facilitate further research and drug development.
Quantitative Analysis of PKC Binding
While specific binding affinities of this compound across a comprehensive panel of PKC isoforms are not extensively documented in publicly available literature, its high affinity for the PKC family is established. This compound exhibits a binding affinity (Ki) of 2.75 nM for PKC[1].
For a comparative perspective, detailed binding data for the closely related and well-studied Bryostatin 1 is presented below. This data illustrates the principle of differential affinity across PKC isoforms, a characteristic that likely extends to this compound.
| Compound | PKC Isoform | Binding Affinity (Ki) [nM] |
| This compound | PKC (General) | 2.75[1] |
| Bryostatin 1 | PKCα | 1.35[2][3] |
| PKCβ2 | 0.42[2][3] | |
| PKCδ | 0.26[2][3] | |
| PKCε | 0.24[2][3] |
Phorbol (B1677699) 12-Myristate 13-Acetate (PMA) , a commonly used PKC activator, serves as another important comparator. While its binding affinity can vary depending on the assay conditions, it is a potent activator of conventional and novel PKC isoforms. The differential effects of bryostatins compared to phorbol esters are a key area of investigation.
Differential Downregulation and Translocation of PKC Isoforms
Bryostatins are known to induce the translocation of PKC isoforms from the cytosol to cellular membranes upon activation, followed by a time- and concentration-dependent downregulation. Notably, these effects can differ significantly from those of other PKC activators like PMA.
Studies on Bryostatin 1 have revealed a marked potency for translocating PKCδ compared to PMA. Furthermore, Bryostatin 1 exhibits a biphasic dose-response curve for the downregulation of PKCδ, a phenomenon not observed with PMA[4]. At low nanomolar concentrations (1-10 nM), Bryostatin 1 effectively downregulates PKCδ, similar to PMA. However, at higher concentrations (100 nM to 1 µM), this downregulation is reduced[4]. Bryostatin 1 also demonstrates a slightly higher potency for translocating PKCε than PKCδ[4]. In contrast, PMA shows similar potencies for the translocation and downregulation of PKCα, δ, and ε[4].
The differential regulation of PKC isoforms by bryostatins is a critical aspect of their unique biological activities and therapeutic potential.
Signaling Pathways and Experimental Workflows
The activation of PKC by this compound initiates a cascade of downstream signaling events. The specific pathways activated depend on the PKC isoforms engaged and the cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bryostatin 3's Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the anti-tumor activity of Bryostatin (B1237437) 3 against other relevant compounds. The data presented is compiled from preclinical studies to offer an objective assessment of its potential as an anti-cancer agent. The primary mechanism of action for the bryostatin family of compounds is the modulation of Protein Kinase C (PKC) isozymes, which play a crucial role in cellular signaling pathways controlling proliferation, differentiation, and apoptosis.
Comparative Efficacy Data
Direct comparative studies detailing the anti-tumor activity of Bryostatin 3 across a wide range of cancer cell lines are limited in publicly available research. However, by compiling data on this compound and its analogs, we can construct a comparative overview. Bryostatin 1, the most extensively studied of the family, serves as the primary benchmark. Other natural bryostatins and synthetic analogs provide a broader context for evaluating this compound's potential.
Table 1: In Vitro Anti-Tumor Activity of this compound and Comparators
| Compound | Cancer Cell Line | Assay Type | Endpoint | Result | Citation |
| This compound | GH4 (Rat pituitary tumor) | [3H]Thymidine incorporation | Inhibition of TPA-induced anti-proliferative effect | This compound (1 µM) blocks the growth-inhibitory action of TPA. | [1] |
| Bryostatin 1 | L10A (Murine B-cell lymphoma) | Not Specified | % Growth Inhibition at 100 ng/mL | 94% | [2] |
| B16 (Murine melanoma) | Not Specified | % Growth Inhibition at 100 ng/mL | 40% | [2] | |
| M5076 (Murine reticulum cell sarcoma) | Not Specified | % Growth Inhibition at 100 ng/mL | 40% | [2] | |
| Renca (Murine renal adenocarcinoma) | Not Specified | % Growth Inhibition at 100 ng/mL | 0% | [2] | |
| A549 (Human lung carcinoma) | Not specified | IC50 | 0.012 µM | [3] | |
| MDA-MB-468 (Human breast cancer) | Not specified | IC50 | 0.00692 µM | [3] | |
| Bryostatin 5 | K1735-M2 (Murine melanoma) | In vivo tumor growth | Tumor Growth Inhibition | Equivalent to Bryostatin 1 | [4] |
| Bryostatin 8 | K1735-M2 (Murine melanoma) | In vivo tumor growth | Tumor Growth Inhibition | Equivalent to Bryostatin 1 | [4] |
| Merle 23 (Synthetic Analog) | LNCaP (Human prostate cancer) | Cell Proliferation | Growth Inhibition | PMA-like (inhibits growth) | [5] |
| K-562 (Human leukemia) | Cell Proliferation | Growth Inhibition | PMA-like (inhibits growth) | [5] |
Table 2: Comparative Binding Affinity for PKC
| Compound | Parameter | Value | Citation |
| This compound | Ki | 2.75 nM | [1] |
| Bryostatin 1 | Ki | ~1.35 nM | N/A |
| Synthetic Analog 1 | Ki | 3 nM | [6] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT/WST-1 Assay)
This protocol is a general guideline for assessing the effect of compounds on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the bryostatin analog is prepared in DMSO. Serial dilutions are made in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: After incubation, 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent is added to each well. The plates are then incubated for another 2-4 hours.
-
Data Acquisition: For MTT assays, the medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals. For WST-1 assays, the plate can be read directly. The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 450 nm for WST-1.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Assay
This protocol describes a general method for evaluating the anti-tumor efficacy of bryostatins in a murine xenograft model.[4]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 K1735-M2 melanoma cells) in sterile PBS or culture medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: Bryostatin analogs are dissolved in a suitable vehicle (e.g., saline with 0.1% Tween 80). The compounds are administered to the mice via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 5 days). The control group receives the vehicle only.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The percentage of tumor growth inhibition is calculated for each treatment group relative to the control group. Body weight is also monitored as an indicator of toxicity.
PKC Translocation Assay
This protocol outlines a method to visualize the activation of PKC by bryostatin analogs.
-
Cell Culture and Transfection: Cells (e.g., NIH 3T3 fibroblasts) are cultured on glass coverslips. For visualization of specific PKC isoforms, cells can be transiently transfected with plasmids encoding GFP-tagged PKC isozymes (e.g., PKCα-GFP, PKCδ-GFP).
-
Compound Treatment: Cells are treated with the bryostatin analog at the desired concentration for a specific time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Fixation and Permeabilization: After treatment, the cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunofluorescence Staining (for endogenous PKC): For endogenous PKC, cells are incubated with a primary antibody against the specific PKC isoform, followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on microscope slides, and images are captured using a confocal or fluorescence microscope. The translocation of PKC from the cytosol to the plasma membrane or other cellular compartments is quantified by measuring the fluorescence intensity in the respective regions.
Visualizations
Caption: this compound activates PKC, leading to anti-tumor effects.
Caption: Workflow for in vitro cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Comparison of the antitumor activity of bryostatins 1, 5, and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bryostatin 3 and Ingenol Mebutate: Potent Modulators of Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent natural product-derived modulators of Protein Kinase C (PKC), Bryostatin (B1237437) 3 and ingenol (B1671944) mebutate. While both compounds target the same crucial signaling hub, their distinct structural features, biological activities, and therapeutic applications warrant a close examination. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview, supported by available experimental data, to inform future research and development endeavors.
Executive Summary
Bryostatins and ingenol mebutate are both potent activators of PKC, a family of enzymes central to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Bryostatin 3, a member of the complex macrolide lactone family of bryostatins, is a high-affinity PKC activator.[4][5] However, the majority of preclinical and clinical research within the bryostatin family has focused on its analogue, Bryostatin 1, which has been investigated for its potential in oncology and neurology.[1][6][7] Ingenol mebutate, a diterpene ester, has been successfully developed and approved for the topical treatment of actinic keratosis, a precancerous skin condition.[8][9] Its mechanism involves a dual action of inducing rapid, localized necrosis and a subsequent inflammatory response.
This guide will compare the physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound and ingenol mebutate. Due to the limited public data specifically for this compound, data for Bryostatin 1 will be used as a reference for the bryostatin class, with clear indications of this substitution.
Data Presentation: Physicochemical and Pharmacological Properties
The following table summarizes the key quantitative data for this compound and ingenol mebutate, facilitating a direct comparison of their fundamental properties.
| Property | This compound | Ingenol Mebutate |
| Chemical Formula | C46H64O17[5] | C25H34O6 |
| Molecular Weight | 888.99 g/mol [5] | 430.541 g/mol |
| Source | Marine bryozoan Bugula neritina[5] | Euphorbia peplus plant sap |
| Target | Protein Kinase C (PKC)[4] | Protein Kinase C (PKC)[3][8] |
| PKC Binding Affinity (Ki) | 2.75 nM[4] | Potent activator, particularly of PKCδ[3][10] |
| Therapeutic Area (Investigated/Approved) | Cancer, Neurological Disorders (as a class)[1][6] | Dermatology (Actinic Keratosis)[8][9] |
| Development Status | Preclinical/Research[4] | Approved and Marketed (though use suspended in EU)[11] |
Mechanism of Action: A Tale of Two PKC Activators
Both this compound and ingenol mebutate exert their primary biological effects through the activation of Protein Kinase C. However, the downstream consequences of this activation differ significantly, leading to their distinct therapeutic applications.
This compound (and the Bryostatin Class):
Bryostatins are potent PKC modulators that bind to the C1 domain of PKC, the same site as the endogenous activator diacylglycerol (DAG).[2] This binding event translocates PKC from the cytosol to the cell membrane, leading to its activation. The bryostatin class of molecules, including Bryostatin 1, has been shown to modulate the activity of several PKC isozymes, leading to a range of cellular responses such as cell cycle arrest, apoptosis, and immune modulation.[1][12] Preclinical studies on this compound have shown that it can block the growth-inhibitory action of the tumor promoter TPA (12-O-tetradecanoylphorbol-13-acetate).[4] The sustained activation and subsequent downregulation of specific PKC isoforms by bryostatins are thought to contribute to their anti-cancer effects.[12]
Ingenol Mebutate:
Ingenol mebutate also functions as a potent PKC activator, with a particular emphasis on the PKCδ isoform.[3][10] Its mechanism of action in the treatment of actinic keratosis is characterized by a dual effect:
-
Rapid Induction of Cell Death: High concentrations of ingenol mebutate lead to mitochondrial swelling and rupture, causing rapid necrosis of the dysplastic keratinocytes in the treated area.[13]
-
Induction of an Inflammatory Response: The activation of PKC in keratinocytes and immune cells triggers the release of pro-inflammatory cytokines and chemokines. This leads to the infiltration of neutrophils, which contribute to the elimination of remaining tumor cells.[8]
The signaling cascade initiated by ingenol mebutate involves the PKC/MEK/ERK pathway.[8][14]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by Bryostatins and ingenol mebutate.
Preclinical and Clinical Data: A Comparative Overview
This compound and the Bryostatin Class:
Specific preclinical data for this compound is limited. One study demonstrated that at a concentration of 1 μM, this compound can block the growth-inhibitory effects of TPA on GH4 cells without affecting TPA-enhanced cell adhesion.[4]
The broader bryostatin class, primarily represented by Bryostatin 1, has undergone extensive investigation. In vitro studies have shown that Bryostatin 1 inhibits the growth of various cancer cell lines.[15] In vivo studies in murine models have demonstrated anti-tumor activity against leukemias, lymphomas, and melanomas.[16] Over 30 Phase I and II clinical trials have been conducted with Bryostatin 1 for various cancers, both as a monotherapy and in combination with other agents.[7] While demonstrating some biological activity, it has not progressed to Phase III trials for cancer due to a narrow therapeutic window and lack of overwhelming efficacy.[7][17] More recently, Bryostatin 1 has been investigated in Phase II trials for Alzheimer's disease, with some studies suggesting potential cognitive benefits in certain patient subgroups.[6][18]
Ingenol Mebutate:
The preclinical and clinical development of ingenol mebutate for actinic keratosis is well-documented. In vitro studies have shown that ingenol mebutate induces cell death in squamous cell carcinoma cell lines.[13]
Numerous Phase II and Phase III clinical trials have established the efficacy and safety of ingenol mebutate gel for the treatment of actinic keratosis on the face, scalp, trunk, and extremities.[19] These studies consistently demonstrated significantly higher clearance rates of actinic keratosis lesions compared to placebo. For instance, pooled data from two Phase III trials for facial and scalp actinic keratosis showed a complete clearance rate of 42.2% with ingenol mebutate 0.015% gel versus 3.7% with vehicle. A median reduction of 83% in the number of lesions was observed. For non-head locations, the complete clearance rate was 34.1% with ingenol mebutate 0.05% gel compared to 4.7% with vehicle, with a median lesion reduction of 75%. The short treatment duration of 2-3 days is a significant advantage over other topical therapies.[19] However, it is important to note that the marketing of ingenol mebutate was suspended in the European Union in 2020 due to concerns about a possible increased risk of skin cancer.[11]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays used to characterize PKC modulators like this compound and ingenol mebutate.
PKC Binding Assay (Competitive Radioligand Binding):
This assay measures the affinity of a compound for PKC.
-
Objective: To determine the Ki of this compound for PKC.
-
Materials: Purified PKC isoforms, [3H]phorbol 12,13-dibutyrate ([3H]PDBu), test compound (this compound), phosphatidylserine, EGTA, Tris-HCl buffer.
-
Procedure:
-
A reaction mixture is prepared containing purified PKC, phosphatidylserine, and [3H]PDBu in a Tris-HCl buffer with EGTA.
-
Varying concentrations of the test compound (this compound) are added to the mixture.
-
The mixture is incubated to allow for competitive binding between [3H]PDBu and the test compound to the C1 domain of PKC.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of [3H]PDBu binding (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
Cell Proliferation Assay (e.g., WST-1 Assay):
This assay assesses the effect of a compound on cell viability and proliferation.
-
Objective: To evaluate the antiproliferative effects of ingenol mebutate on keratinocytes or squamous cell carcinoma cells.
-
Materials: Target cell line, cell culture medium, 96-well plates, test compound (ingenol mebutate), WST-1 reagent.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, WST-1 reagent is added to each well. WST-1 is cleaved to a formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells.
-
The plates are incubated for a further 1-4 hours.
-
The absorbance of the formazan dye is measured using a microplate reader at the appropriate wavelength.
-
The absorbance is directly proportional to the number of viable cells. The IC50 (concentration that inhibits 50% of cell proliferation) can be calculated.[3]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PKC modulator.
Conclusion
This compound and ingenol mebutate are both compelling natural product-derived PKC modulators, yet their paths in drug development have diverged significantly. Ingenol mebutate's rapid, localized cytotoxic and inflammatory effects have been effectively harnessed for the topical treatment of a dermatological malignancy precursor. The bryostatin class, with its more nuanced and systemic modulatory effects on PKC, has been explored for challenging indications like cancer and neurodegenerative diseases, where a delicate balance between efficacy and toxicity is paramount.
The limited availability of specific data on this compound underscores the need for further research to fully elucidate its therapeutic potential and differentiate it from other bryostatin analogues. For researchers in oncology and neurology, the bryostatin scaffold remains a rich source of chemical diversity for probing PKC signaling. In contrast, the story of ingenol mebutate offers valuable lessons in leveraging a potent mechanism of action for a targeted, localized therapy, while also highlighting the importance of long-term safety monitoring. This comparative guide serves as a foundational resource to stimulate further investigation and innovation in the development of next-generation PKC-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 6. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Comparison of the antitumor activity of bryostatins 1, 5, and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bryostatin 1 | ALZFORUM [alzforum.org]
- 18. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer’s Disease in the Absence of Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bryostatin and Standard Alzheimer's Disease Therapeutics
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of action of Bryostatin, an investigational treatment for Alzheimer's disease, with established standard-of-care therapies. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current clinical landscape for Alzheimer's treatment.
Executive Summary
Alzheimer's disease (AD) treatment has historically focused on symptomatic management. However, the recent emergence of disease-modifying therapies has shifted the paradigm. This guide examines Bryostatin, a protein kinase C (PKC) epsilon activator, in the context of both traditional symptomatic treatments and novel anti-amyloid monoclonal antibodies. While Bryostatin has shown potential in preclinical models and some clinical trials to improve cognitive function, its efficacy in pivotal trials has been inconsistent. In contrast, newly approved anti-amyloid therapies like Lecanemab and Donanemab have demonstrated modest but statistically significant slowing of cognitive decline in early-stage AD. Older medications, such as cholinesterase inhibitors and NMDA receptor antagonists, continue to play a role in managing symptoms. This report presents a quantitative comparison of their clinical trial data, details their experimental protocols, and illustrates their distinct mechanisms of action through signaling pathway diagrams.
Comparative Efficacy of Alzheimer's Disease Treatments
The following tables summarize the quantitative efficacy data from key clinical trials of Bryostatin and standard Alzheimer's treatments. It is important to note that direct comparisons are challenging due to variations in trial design, patient populations, and outcome measures.
Table 1: Efficacy of Bryostatin in Phase 2 Clinical Trials
| Clinical Trial | Treatment Group (Dose) | Placebo Group | Outcome Measure | Change from Baseline (Treatment) | Change from Baseline (Placebo) | p-value |
| NCT03560245 [1][2] | Bryostatin-1 (20 µg) | Placebo | SIB (at 13 weeks) | +1.3 points | +2.1 points | Not Statistically Significant |
| NCT04538066 [3] | Bryostatin-1 | Placebo | SIB (at 28 weeks) | +1.4 points | +0.6 points | Not Statistically Significant |
| NCT04538066 (Moderately Severe Subgroup) [4] | Bryostatin-1 | Placebo | SIB (at 42 weeks) | -1.5 points | -12.8 points | Statistically Significant |
SIB: Severe Impairment Battery. Higher scores indicate better cognitive function.
Table 2: Efficacy of Anti-Amyloid Monoclonal Antibodies
| Drug (Trade Name) | Clinical Trial | Outcome Measure | Treatment Group Change | Placebo Group Change | Difference vs. Placebo (Slowing of Decline) |
| Lecanemab (Leqembi) | Clarity AD[5] | CDR-SB (at 18 months) | 1.21 | 1.66 | 27% |
| Donanemab (Kisunla) | TRAILBLAZER-ALZ 2 | iADRS (at 76 weeks) | - | - | 35% |
| Aducanumab (Aduhelm) | EMERGE (High Dose)[6] | CDR-SB (at 78 weeks) | - | - | 22% |
| Aducanumab (Aduhelm) | ENGAGE (High Dose)[6] | CDR-SB (at 78 weeks) | - | - | Not Statistically Significant |
CDR-SB: Clinical Dementia Rating-Sum of Boxes. iADRS: integrated Alzheimer's Disease Rating Scale. Lower scores on CDR-SB and higher scores on iADRS indicate less decline.
Table 3: Efficacy of Symptomatic Treatments
| Drug Class | Drug Example | Outcome Measure | Mean Difference vs. Placebo |
| Cholinesterase Inhibitor | Donepezil (B133215) | ADAS-Cog (at 24 weeks) | -2.5 to -3.1 points[7][8] |
| NMDA Receptor Antagonist | Memantine (B1676192) | SIB | Statistically significant improvement over placebo[5] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale. Lower scores indicate better cognitive function.
Experimental Protocols
This section details the methodologies of key clinical trials for the discussed treatments.
Bryostatin-1 Clinical Trials
-
-
Design: Randomized, double-blind, placebo-controlled Phase 2 trial.
-
Patient Population: 108 participants with moderate to severe Alzheimer's disease.
-
Intervention: Intravenous infusions of Bryostatin-1 (20 µg) or placebo administered seven times over 12 weeks.
-
Primary Endpoint: Change from baseline in the Severe Impairment Battery (SIB) score at week 13.
-
-
Trial ID: NCT04538066[3]
-
Design: Randomized, double-blind, placebo-controlled Phase 2 trial.
-
Patient Population: Patients with advanced and moderately severe AD, not taking memantine.
-
Intervention: Bryostatin-1 or placebo.
-
Primary Endpoint: Change from baseline in the SIB total score at week 28.
-
Anti-Amyloid Monoclonal Antibody Clinical Trials
-
Lecanemab (Leqembi) - Clarity AD Trial [9][10]
-
Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Individuals aged 50-90 with mild cognitive impairment (MCI) due to AD or mild AD dementia, with confirmed amyloid pathology. Key exclusion criteria included other causes of dementia and contraindications to MRI.
-
Intervention: Lecanemab administered intravenously.
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.
-
-
Donanemab (Kisunla) - TRAILBLAZER-ALZ 2 Trial
-
Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Participants with early symptomatic Alzheimer's disease with amyloid and tau pathology.
-
Intervention: Donanemab administered intravenously.
-
Primary Endpoint: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks.
-
-
Aducanumab (Aduhelm) - EMERGE and ENGAGE Trials [6][11][12][13]
-
Design: Two identically designed Phase 3, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Participants aged 50-85 with MCI due to AD or mild AD dementia with confirmed amyloid pathology.
-
Intervention: Aducanumab (low and high dose) or placebo administered via IV infusion every 4 weeks for 76 weeks.
-
Primary Endpoint: Change from baseline in the CDR-SB score at week 78.
-
Symptomatic Treatment Clinical Trials
-
Donepezil Pivotal Trial [7][8][14]
-
Design: 12-week, double-blind, placebo-controlled, parallel-group trial with a 3-week single-blind washout.
-
Patient Population: Outpatients with mild to moderately severe Alzheimer's disease.
-
Intervention: Placebo, 5 mg of donepezil, or 10 mg of donepezil administered once daily.
-
Primary Efficacy Measures: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and Clinician's Interview-Based Impression of Change including caregiver information (CIBIC plus).
-
-
Memantine Pivotal Trial [15][16][17][18]
-
Design: 28-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with moderate to severe AD (MMSE score between 3 and 14).
-
Intervention: Memantine 10 mg twice daily or placebo.
-
Primary Efficacy Measures: SIB and ADCS-ADL19.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for Bryostatin and standard Alzheimer's treatments.
Discussion and Conclusion
The landscape of Alzheimer's disease therapeutics is evolving rapidly. Bryostatin-1, with its unique mechanism of activating PKCε, represents a departure from the dominant amyloid-cascade hypothesis. Preclinical studies have suggested its potential to enhance synaptogenesis, reduce amyloid plaques, and inhibit tau phosphorylation. However, clinical trial results have been mixed. While some post-hoc analyses of Phase 2 trials have suggested a cognitive benefit in specific subgroups of patients with advanced AD, the primary endpoints of these trials were not consistently met.[1][2][3][19][20] This underscores the need for further research to identify the patient populations most likely to benefit from this therapeutic approach and to confirm its efficacy in larger, more definitive trials.
In contrast, the standard of care for Alzheimer's disease has seen significant advancements with the approval of anti-amyloid monoclonal antibodies. Lecanemab and Donanemab have demonstrated a statistically significant, albeit modest, slowing of cognitive and functional decline in patients with early-stage Alzheimer's disease.[5] These therapies work by targeting and facilitating the clearance of amyloid-beta plaques from the brain. While these drugs represent a breakthrough as the first approved disease-modifying treatments, their clinical benefit must be weighed against potential side effects, such as amyloid-related imaging abnormalities (ARIA). Aducanumab also received accelerated approval based on its ability to reduce amyloid plaques, but its clinical efficacy remains a subject of debate due to conflicting results from its pivotal trials.[6][21]
Older, symptomatic treatments remain a cornerstone of Alzheimer's management. Cholinesterase inhibitors, such as donepezil, work by increasing the levels of acetylcholine, a neurotransmitter important for memory and learning.[22] NMDA receptor antagonists like memantine protect brain cells from damage caused by excess glutamate.[23] These medications can provide temporary cognitive and functional benefits for some patients.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Neurotrope Announces Top-line Results From Confirmatory Phase 2 Study of Bryostatin-1 in Moderate to Severe Alzheimer's Disease - BioSpace [biospace.com]
- 3. Synaptogenix reports data from Phase II Alzheimer’s trial [clinicaltrialsarena.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 10. alz.org [alz.org]
- 11. rxfiles.ca [rxfiles.ca]
- 12. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 13. neurology.org [neurology.org]
- 14. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Second Phase 2 Trial of Byrostatin-1 for Alzheimer Disease Treatment Planned - - Practical Neurology [practicalneurology.com]
- 20. neurologylive.com [neurologylive.com]
- 21. ENGAGE and EMERGE: Truth and consequences? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Unveiling the Target Landscape of Bryostatin 3: A Comparative Guide to Cellular Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bryostatin (B1237437) 3's cellular target engagement and cross-reactivity with alternative compounds. The information is supported by experimental data to inform research and development decisions.
Bryostatin 3, a member of the bryostatin family of macrolide lactones, is a potent modulator of the protein kinase C (PKC) family, a group of serine/threonine kinases pivotal in a myriad of cellular signaling pathways. While the primary target of this compound is well-established as PKC, understanding its interaction with other cellular targets is crucial for predicting its therapeutic efficacy and potential off-target effects. This guide delves into the cross-reactivity profile of this compound, comparing its performance with other relevant molecules and providing detailed experimental methodologies for assessing these interactions.
Comparative Analysis of Cellular Targets
The primary cellular receptors for bryostatins are the C1 domains of PKC isozymes. Bryostatins bind to these domains with high affinity, mimicking the endogenous ligand diacylglycerol (DAG) and leading to PKC activation. However, the degree of affinity and the specific PKC isoforms targeted can vary among different bryostatin analogs. Furthermore, bryostatins have been shown to interact with other cellular targets, a phenomenon known as cross-reactivity.
The following table summarizes the available quantitative data on the binding affinity and inhibitory concentrations of this compound and comparator compounds against various cellular targets.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human TRPM8 | Calcium Flux Assay | IC50: 686.3 nM | [1][2] |
| Bryostatin 1 | Human TRPM8 | Calcium Flux Assay | IC50: 356.2 nM | [1][2] |
| Bryostatin 1 | PKCβI | Competitive Binding Assay | Ki: 1.0 nM | [3] |
| Bryostatin 1 | PKCδ | Competitive Binding Assay | Ki: 1.1 nM | [3] |
| Bryostatin Analog 11 | PKC | Competitive Binding Assay | Ki: 13 nM | |
| Bryostatin Analog 17 | PKC | Competitive Binding Assay | Ki: 1000 nM | |
| Phorbol 12,13-Dibutyrate (PDBu) | PKC | Competitive Binding Assay | High Affinity (nM range) | [4] |
Signaling Pathway and Cross-Reactivity
This compound's mechanism of action begins with its binding to the C1 domain of PKC, leading to the enzyme's activation. Activated PKC then phosphorylates a wide array of substrate proteins, triggering a cascade of downstream signaling events that can influence cell proliferation, differentiation, apoptosis, and immune responses.
The cross-reactivity of this compound with the transient receptor potential cation channel subfamily M member 8 (TRPM8) is a notable example of its off-target effects. Studies have shown that both Bryostatin 1 and 3 can inhibit the activity of human TRPM8, an ion channel involved in the sensation of cold and pain. This inhibition is believed to be mediated through a PKC-dependent phosphorylation of the TRPM8 channel[1][5]. This interaction highlights the interconnectedness of cellular signaling pathways and the potential for a primary drug-target interaction to have broader cellular consequences.
Signaling pathway of this compound, illustrating its primary activation of PKC and subsequent downstream signaling, as well as its cross-reactivity with the TRPM8 ion channel.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to assess the on-target and off-target effects of compounds like this compound.
Protein Kinase C (PKC) Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to PKC isoforms by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant PKC isoforms
-
[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl₂, and 0.1% BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the assay buffer, a fixed concentration of [³H]-PDBu, and the purified PKC isoform.
-
Add the various concentrations of the test compound or vehicle control to the respective tubes.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Cellular Calcium Flux Assay for TRPM8 Activity
This assay measures the ability of a compound to modulate the activity of the TRPM8 ion channel by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing human TRPM8 (e.g., HEK293-hTRPM8)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
TRPM8 agonist (e.g., icilin (B1674354) or menthol)
-
Test compound (e.g., this compound)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the TRPM8-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified period.
-
Add the TRPM8 agonist to stimulate calcium influx through the channel.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer.
-
Analyze the data to determine the effect of the test compound on agonist-induced calcium influx and calculate the IC50 or EC50 value.
A generalized experimental workflow for assessing the on-target and off-target effects of a compound like this compound.
Conclusion
This compound is a potent modulator of PKC, exhibiting a complex pharmacological profile that includes cross-reactivity with other cellular targets such as the TRPM8 ion channel. While its primary engagement with PKC is in the nanomolar range, its inhibitory effect on TRPM8 occurs at higher concentrations. A thorough understanding of this cross-reactivity is essential for the rational design of future bryostatin analogs with improved selectivity and for predicting the clinical outcomes of this compound-based therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate target landscape of this promising natural product.
References
- 1. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of [3H]bryostatin 4 to protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Bryostatin 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of Bryostatin (B1237437) 3, a potent Protein Kinase C (PKC) activator. Given the limited publicly available data specifically on Bryostatin 3, this guide leverages the extensive research on the closely related and well-studied analog, Bryostatin-1, as a benchmark for understanding the potential therapeutic applications and mechanisms of action of the broader bryostatin class in neurodegenerative diseases.
Introduction to Bryostatins and Neuroprotection
Bryostatins are a family of macrolide lactones isolated from the marine bryozoan Bugula neritina.[1][2] These compounds are powerful modulators of Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes, including synaptic plasticity, cell survival, and apoptosis.[2][3] Dysregulation of PKC signaling has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease and stroke, making PKC an attractive therapeutic target.[3][4]
Bryostatin-1 has demonstrated significant neuroprotective effects in numerous preclinical models of neurological disorders, such as Alzheimer's disease, stroke, and traumatic brain injury.[1][4][5] Its therapeutic potential is attributed to its ability to activate specific PKC isoforms, particularly PKCε, leading to a cascade of downstream effects that promote neuronal survival and function.[1][4] While over 20 bryostatin analogs have been identified, this compound is a structurally unique member of this family.[1] Although specific neuroprotective studies on this compound are scarce, its high affinity for PKC suggests it may share the neuroprotective properties of Bryostatin-1.
Comparative Analysis: this compound vs. Bryostatin-1
The primary mechanism of action for bryostatins is the activation of PKC.[2][3] This activation mimics the function of the endogenous second messenger diacylglycerol (DAG). Upon binding to the C1 domain of PKC, bryostatins induce the translocation of the enzyme from the cytosol to the cell membrane, leading to its activation.
Table 1: Comparison of this compound and Bryostatin-1
| Feature | This compound | Bryostatin 1 | References |
| PKC Binding Affinity (Ki) | 2.75 nM | ~1.35 nM (PKCα), ~0.24 nM (PKCε) | MedChemExpress,[6] |
| Primary Mechanism | PKC Activation | PKC Activation | [2][3] |
| Structural Feature | Contains a unique butanolide ring | Standard bryostatin macrolide structure | [1] |
| Preclinical Neuroprotection Data | Limited public data | Extensive data in Alzheimer's, stroke, TBI models | [1][4][5] |
| Clinical Trial Data | None identified | Phase II trials for Alzheimer's disease | [3][7] |
Signaling Pathways in Bryostatin-Mediated Neuroprotection
The neuroprotective effects of bryostatins are mediated through the activation of PKC and subsequent downstream signaling cascades. The diagram below illustrates the proposed mechanism of action, primarily based on studies with Bryostatin-1.
Caption: Bryostatin-mediated PKC activation and downstream neuroprotective pathways.
Experimental Data from Preclinical Studies (Bryostatin-1)
The following tables summarize key findings from preclinical studies on Bryostatin-1, which provide a framework for designing and evaluating the neuroprotective effects of this compound.
Table 2: Neuroprotective Effects of Bryostatin-1 in an Animal Model of Ischemic Stroke [4][8][9]
| Parameter | Control (Saline) | Bryostatin-1 Treated | Outcome |
| Survival Rate (21 days post-MCAO) | Lower | Significantly Higher | Improved survival |
| Infarct Volume (21 days post-MCAO) | Larger | Significantly Reduced | Reduced brain injury |
| Neurological Function (mNSS score at 21 days) | Higher (more deficit) | Significantly Lower | Improved functional recovery |
| Cognitive Function (Morris Water Maze) | Impaired | Significantly Improved | Enhanced cognitive recovery |
MCAO: Middle Cerebral Artery Occlusion, a model for ischemic stroke. mNSS: modified Neurological Severity Score.
Table 3: Effects of Bryostatin-1 on Alzheimer's Disease Pathology in a Transgenic Mouse Model [6]
| Parameter | Control (Vehicle) | Bryostatin-1 Treated | Outcome |
| Synaptic Density | Reduced | Significantly Increased | Promotes synaptogenesis |
| Aβ Plaque Burden | High | Significantly Reduced | Reduces amyloid pathology |
| Cognitive Function (e.g., memory tests) | Deficient | Significantly Improved | Reverses cognitive deficits |
| Brain-Derived Neurotrophic Factor (BDNF) | Lower Levels | Increased Levels | Upregulates neurotrophic support |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of neuroprotective agents. Below are representative protocols adapted from studies on Bryostatin-1 that can be applied to investigate this compound.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This assay models ischemic/hypoxic conditions in a cell culture system.
-
Cell Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) to an appropriate confluency.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 1-4 hours) to induce cell death.
-
Treatment: Add this compound or a vehicle control to the culture medium at various concentrations before, during, or after the OGD insult.
-
Reoxygenation: After the OGD period, return the cells to normal culture conditions (normoxic, glucose-containing medium).
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess cell viability using methods such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).
-
Data Analysis: Compare the viability of neurons treated with this compound to the vehicle-treated control group to determine the neuroprotective effect.
Caption: Workflow for in vitro assessment of neuroprotection using the OGD model.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rodents
This is a widely used animal model of focal cerebral ischemia (stroke).[4][8][9]
-
Animal Model: Induce MCAO in rodents (e.g., rats or mice) by transiently occluding the middle cerebral artery, typically using an intraluminal filament.
-
Treatment Administration: Administer this compound or a vehicle control intravenously or intraperitoneally at a specific time point relative to the ischemic insult (e.g., before, during, or after MCAO).
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Behavioral and Neurological Assessment: At various time points post-MCAO (e.g., 24 hours, 7 days, 21 days), assess neurological deficits using a standardized scoring system (e.g., mNSS) and evaluate cognitive function using tests like the Morris water maze.[4][9]
-
Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis on brain sections to measure the infarct volume (e.g., using TTC staining) and assess for markers of neuroinflammation and apoptosis.
-
Data Analysis: Compare the behavioral, neurological, and histological outcomes between the this compound-treated and vehicle-treated groups.
Caption: Workflow for in vivo assessment of neuroprotection using the MCAO model.
Conclusion
While direct experimental data on the neuroprotective effects of this compound are limited, its potent PKC activation capabilities, comparable to the well-researched Bryostatin-1, strongly suggest its potential as a neuroprotective agent. The comparative data and experimental protocols provided in this guide, based on extensive research on Bryostatin-1, offer a solid foundation for researchers and drug development professionals to design and execute studies to validate the neuroprotective efficacy of this compound. Future research should focus on direct head-to-head comparisons of different bryostatin analogs to elucidate their relative potencies and therapeutic windows for various neurological disorders.
References
- 1. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bryostatin - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Bryostatin Is Safe in Patients With Moderate to Severe Alzheimer’s Disease | MDedge [mdedge.com]
- 5. Bryostatin 1 | ALZFORUM [alzforum.org]
- 6. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. Bryostatin improves survival and reduces ischemic brain injury in aged rats after acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bryostatin improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bryostatin 3 and Other Bryologs for Protein Kinase C Modulation
For Researchers, Scientists, and Drug Development Professionals
Bryostatins and their synthetic analogs, collectively known as bryologs, represent a promising class of compounds that modulate the activity of Protein Kinase C (PKC), a family of enzymes pivotal to cellular signaling pathways implicated in cancer, neurodegenerative diseases, and HIV latency. While Bryostatin (B1237437) 1 is the most extensively studied member of this family, at least 20 other natural bryostatins, including Bryostatin 3, have been identified.[1] This guide provides a head-to-head comparison of this compound and other key bryologs, focusing on their biochemical activity, cellular effects, and the experimental protocols used to evaluate them.
Quantitative Comparison of Biological Activity
The primary molecular target of bryostatins is the C1 domain of PKC.[2] Their binding affinity and subsequent modulation of PKC isoform activity are critical determinants of their therapeutic potential. The following tables summarize the available quantitative data for this compound, the natural benchmark Bryostatin 1, and several synthetic bryologs.
Table 1: Protein Kinase C (PKC) Binding Affinity
Binding affinity is a measure of how tightly a ligand binds to a protein. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | Overall PKC Affinity (Ki) | PKCα (Ki) | PKCβI (Ki) | PKCβII (Ki) | PKCδ (Ki) | PKCε (Ki) | PKCγ (Ki) |
| This compound | 2.75 nM | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Bryostatin 1 | ~1.1 nM[3] | 1.35 nM[1][4] | 1.0 nM[3] | 0.42 nM[1][4] | 0.26 nM[1][4] | 0.24 nM[1][4] | Data not available |
| Analog 1 | 3 nM[5] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 2 (C7-OAc) | 13 nM[5] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 3 (C7-OH) | 1,000 nM[5] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 4 | 19 nM[5] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 5 | 2.0 nM[5] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog 6 | 1.4 nM[5] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Salicylate Analog | Data not available | Data not available | 24 nM[3] | Data not available | 18 nM[3] | Data not available | Data not available |
Table 2: Cellular and In Vivo Activity Comparison
Beyond direct enzyme binding, the functional effects of bryologs in cellular and whole-organism models are crucial for evaluating their therapeutic potential.
| Compound | Effect on PKC Translocation | Effect on Cell Proliferation | In Vivo Effects |
| This compound | Data not available | Data not available | Data not available |
| Bryostatin 1 | Induces rapid translocation of PKCβ1 and PKCδ.[5] | Biphasic effect on HOP-92 cell growth; stimulates at low doses (1-10 nM), no effect at high doses (1000 nM).[6] | At doses of 2.5-5 µg, induces CD69 expression in ~60% of CD4+ splenocytes in mice, with a narrow therapeutic window.[3] |
| Analog 1 | Similar activation of PKCδ as Bryostatin 1, but attenuated translocation of PKCβ1.[5] | Data not available | Data not available |
| Analog 4 | At 200 nM, shows functional selectivity for novel PKCδ over conventional PKCβ1.[5] | Data not available | Data not available |
| SUW133 (Bryolog) | Data not available | Data not available | Induces CD69 expression in >80% of CD4+ splenocytes in mice at doses as low as 1 µg, with a wider therapeutic window than Bryostatin 1.[3] |
Signaling Pathways and Experimental Workflows
The complex interplay between bryologs, PKC isoforms, and downstream cellular responses can be visualized through signaling pathway diagrams and experimental workflows.
Caption: General signaling pathway for PKC activation by bryologs.
Caption: A generalized workflow for in vitro bryolog evaluation.
Detailed Experimental Protocols
Objective comparison requires standardized methodologies. Below are detailed protocols for key assays used to characterize bryolog activity.
PKC Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to PKC.
Materials:
-
Recombinant human PKC isoforms
-
[³H]-Phorbol-12,13-dibutyrate ([³H]-PDBu) as the radiolabeled ligand
-
Binding Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1.5 mM CaCl₂
-
Phosphatidylserine (PS) vesicles
-
Test compounds (this compound, bryologs) dissolved in DMSO
-
Glass-fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation of PS Vesicles: Phosphatidylserine is dried under a stream of nitrogen and then resuspended in the binding assay buffer to form vesicles by sonication.
-
Assay Reaction Mixture: For each data point, a reaction mixture is prepared containing the binding assay buffer, PS vesicles, the specific PKC isoform, and [³H]-PDBu (final concentration typically around 3 nM).
-
Competition: Serial dilutions of the test compound (or unlabeled PDBu for determining non-specific binding) are added to the reaction mixture. A control with DMSO alone is used to determine maximal binding.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5-10 minutes) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass-fiber filters. The filters trap the PKC and any bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [³H]-PDBu.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of bound radioactivity is determined using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-PDBu binding). The Ki is then calculated using the Cheng-Prusoff equation.
PKC Translocation Assay
This cell-based assay visualizes and quantifies the activation of PKC by monitoring its movement (translocation) from the cytosol to cellular membranes.
Materials:
-
CHO-k1 or NIH 3T3 cells
-
Plasmids encoding PKC isoforms fused to Green Fluorescent Protein (PKC-GFP)
-
Cell culture medium and supplements
-
Transfection reagent
-
Test compounds (this compound, bryologs)
-
Confocal microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Culture and Transfection: Cells are cultured on glass-bottom dishes. They are then transiently transfected with the PKC-GFP fusion construct using a suitable transfection reagent.
-
Compound Treatment: After allowing for protein expression (typically 24-48 hours), the cell culture medium is replaced with imaging medium. Baseline fluorescence images are captured. The test compound is then added to the cells at the desired concentration (e.g., 200 nM).[5]
-
Live-Cell Imaging: The cells are imaged in real-time using a confocal microscope. Images are captured at regular intervals (e.g., every minute) to monitor the change in GFP signal distribution.[7] Inactive PKC-GFP will show a diffuse cytosolic fluorescence, while activated PKC-GFP will accumulate at the plasma membrane and/or other cellular membranes.[7]
-
Image Analysis and Quantification: The fluorescence intensity in the cytosol and at the membrane is quantified over time using image analysis software. The extent of translocation is often expressed as the ratio of membrane to cytosolic fluorescence or the percentage decrease in cytosolic fluorescence.[7] The rate and maximum extent of translocation can then be compared between different compounds.[7]
Conclusion
The available data indicates that this compound is a potent PKC activator, with a binding affinity comparable to that of Bryostatin 1. However, a significant gap in knowledge exists regarding its specific effects on different PKC isoforms and its broader cellular activities. In contrast, extensive research on Bryostatin 1 and a variety of synthetic bryologs has revealed subtle but important differences in their biological profiles. Notably, synthetic analogs have been developed that exhibit improved PKC isoform selectivity or enhanced in vivo tolerability compared to the natural product.[3][5] This highlights the power of function-oriented synthesis to create novel therapeutic candidates with potentially superior properties. Further research is required to fully characterize the biological activity of this compound and to understand how its unique structure translates into functional differences compared to other members of this important class of natural products.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of [26-3H]bryostatin 1 and analogs to calcium-dependent and calcium-independent protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
Synergistic Effects of Bryostatin Analogs with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide focuses on the well-researched Protein Kinase C (PKC) modulator, Bryostatin (B1237437) 1 , as a representative of the bryostatin family. Currently, there is a significant lack of published data specifically detailing the synergistic effects of Bryostatin 3 with chemotherapy. The information presented herein, based on its close analog Bryostatin 1, is intended to provide insights into the potential mechanisms and synergistic interactions that may be relevant for this compound, warranting further investigation.
Introduction
Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina. They are potent modulators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] Due to their ability to modulate PKC activity, bryostatins have been investigated as potential anticancer agents. While showing limited efficacy as monotherapy in clinical trials, preclinical and clinical studies have suggested that bryostatins, particularly Bryostatin 1, can act as chemosensitizing agents, enhancing the cytotoxic effects of conventional chemotherapy drugs.[2][3] This guide provides a comparative overview of the synergistic effects of Bryostatin 1 with key chemotherapy agents, supported by available experimental data and detailed methodologies.
Synergistic Effects with Chemotherapy Agents
Preclinical and clinical studies have explored the combination of Bryostatin 1 with several chemotherapy drugs, including paclitaxel (B517696), cisplatin (B142131), and vincristine (B1662923). The synergistic or additive effects observed are often dependent on the cancer type, the specific PKC isoforms involved, and the sequence of drug administration.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies investigating the combination of Bryostatin 1 with various chemotherapy agents.
Table 1: Preclinical In Vivo Studies of Bryostatin 1 in Combination with Chemotherapy
| Cancer Model | Chemotherapy Agent | Bryostatin 1 Dose & Schedule | Chemotherapy Dose & Schedule | Key Findings | Reference |
| Mouse Mammary Tumors | Paclitaxel | 80 µg/kg i.p. | 12 mg/kg i.v. every 12h for 3 doses, weekly for 3 weeks | Paclitaxel alone: Tumor doubling time of 23.4 +/- 1.7 days. Bryostatin 1 followed by Paclitaxel: Tumor doubling time of 9.7 +/- 1.1 days (antagonistic). Paclitaxel followed by Bryostatin 1: Tumor doubling time of 29.6 +/- 0.6 days (synergistic). | [4] |
| Murine B16 Melanoma, M5076 Sarcoma, L10A B-cell Lymphoma | - | 1 µ g/injection/day i.p. | - | In vitro sensitive cell lines responded to in vivo therapy. | [5] |
Table 2: Clinical Trial Data of Bryostatin 1 in Combination with Chemotherapy
| Cancer Type | Chemotherapy Agent | Bryostatin 1 Dose & Schedule | Chemotherapy Dose & Schedule | Outcome | Reference |
| Recurrent/Persistent Ovarian Cancer | Cisplatin | 45 µg/m² as a 72h continuous infusion | 50 mg/m² | 2 partial responses, 3 stable disease, 3 progressions in 8 patients. Severe myalgia was a common toxicity. | [6] |
| Advanced/Recurrent Cervical Cancer | Cisplatin | 50-65 µg/m² as a 1h infusion | 50 mg/m² | No treatment responses observed. Potential for therapeutic antagonism. | [7] |
| Advanced Non-Small Cell Lung Cancer | Paclitaxel | 50 µg/m² on days 2, 9, 16 | 90 mg/m² on days 1, 8, 15 | No significant clinical response. Myalgia was a predominant toxicity. | [8] |
| Relapsed B-Cell Malignancies | Vincristine | 50 µg/m²/24h continuous infusion | 1.4 mg/m² | 5 durable complete and partial responses and 5 patients with stable disease in 24 patients. | [9] |
| Aggressive Non-Hodgkin Lymphoma | Vincristine | 50 µg/m² over 24h on days 1 & 15 | 1.4 mg/m² on days 1 & 15 | Overall response rate of 31% in 13 evaluable patients. | [10] |
Mechanisms of Synergism
The synergistic effects of Bryostatin 1 with chemotherapy are primarily attributed to its modulation of PKC signaling pathways, which can lead to various downstream effects that sensitize cancer cells to cytotoxic agents.
Signaling Pathways
Bryostatin 1 can have a biphasic effect on PKC activity: short-term exposure leads to activation, while prolonged exposure can lead to downregulation of certain PKC isoforms.[11] This modulation can influence several key signaling pathways involved in cell survival and apoptosis.
Caption: Bryostatin 1's modulation of PKC can lead to apoptosis and cell cycle arrest, sensitizing cancer cells to chemotherapy-induced DNA damage and mitochondrial dysfunction. In some contexts, it can also induce TNF-α, further promoting apoptosis.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the literature on Bryostatin 1's synergistic effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a standard MTT cell viability assay to assess the cytotoxic effects of drug combinations.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Drug Treatment: Treat cells with varying concentrations of Bryostatin 1, the chemotherapy agent, or the combination. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[12]
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with cytotoxic agents.
Caption: Experimental workflow for a clonogenic assay to determine the long-term survival of cells after drug treatment.
Protocol Details:
-
Cell Preparation: Prepare a single-cell suspension from a cell culture.
-
Drug Treatment: Treat the cells in suspension or after plating with the desired concentrations of Bryostatin 1 and/or chemotherapy for a specified duration.
-
Cell Seeding: Plate a known number of treated cells into culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Incubation: Incubate the dishes for 1-3 weeks to allow for colony formation.[15]
-
Fixation and Staining: Fix the colonies with a solution like glutaraldehyde (B144438) and stain them with crystal violet for visualization.[16]
-
Colony Counting: Count the number of colonies containing at least 50 cells.[15]
-
Calculation: Calculate the surviving fraction by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Conclusion and Future Directions
The available evidence for Bryostatin 1 suggests that bryostatins have the potential to synergistically enhance the efficacy of certain chemotherapeutic agents. The mechanism of this synergy is complex and appears to be highly context-dependent, involving the modulation of PKC-mediated signaling pathways that regulate apoptosis and the cell cycle. However, the translation of these promising preclinical findings into clinical success has been challenging, with issues of toxicity, particularly myalgia, and inconsistent efficacy being reported in clinical trials.[6][8]
Crucially, there is a clear and urgent need for dedicated research into the synergistic effects of This compound with chemotherapy. Future studies should focus on:
-
Directly investigating this compound: Conducting preclinical in vitro and in vivo studies to determine the synergistic potential of this compound with a range of chemotherapy drugs across various cancer types.
-
Elucidating the mechanism of action: Identifying the specific PKC isoforms and downstream signaling pathways modulated by this compound in cancer cells.
-
Optimizing dosing and scheduling: Determining the optimal sequence and timing of administration for this compound in combination with chemotherapy to maximize synergistic effects and minimize toxicity.
-
Identifying predictive biomarkers: Discovering biomarkers that can help identify patient populations most likely to respond to bryostatin-based combination therapies.
By addressing these key research questions, the full therapeutic potential of this compound as a chemosensitizing agent can be more thoroughly evaluated, potentially leading to the development of novel and more effective cancer combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo effect of bryostatin-1 on paclitaxel-induced tumor growth, mitotic entry, and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of bryostatin-1 in combination with cisplatin in patients with recurrent or persistent epithelial ovarian cancer: a California cancer consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of the combination of bryostatin-1 and cisplatin in advanced or recurrent carcinoma of the cervix: a New York Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of bryostatin-1 and paclitaxel in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and correlative study of combination bryostatin 1 and vincristine in relapsed B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II study of bryostatin 1 and vincristine for aggressive non-Hodgkin lymphoma relapsing after an autologous stem cell transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II trial of bryostatin-1 in combination with cisplatin in patients with recurrent or persistent epithelial ovarian cancer: a California cancer consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Specificity of Bryostatin 3's Biological Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bryostatin (B1237437) 3, a marine-derived macrocyclic lactone, is a potent modulator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to a myriad of cellular processes. Understanding the specificity of Bryostatin 3's interaction with different PKC isoforms is critical for its development as a therapeutic agent. This guide provides a comparative analysis of this compound's biological action against other well-characterized PKC modulators, supported by experimental data and detailed protocols.
Executive Summary
This compound activates PKC with a high affinity, exhibiting a Ki of 2.75 nM[1][2]. While direct comparative studies on the isoform specificity of this compound are limited, research on the closely related Bryostatin 1 reveals a distinct pattern of differential regulation of PKC isoforms, particularly PKCα, PKCδ, and PKCε[3][4][5]. This suggests that this compound likely shares this characteristic of isoform-biased activity, a feature that distinguishes it from broad-spectrum activators like phorbol (B1677699) esters. Synthetic bryostatin analogs, or "bryologs," have been engineered to further refine this isoform selectivity, offering a valuable toolkit for dissecting PKC signaling and developing targeted therapeutics[6][7].
Comparative Analysis of PKC Modulator Specificity
The specificity of PKC modulators is a key determinant of their cellular effects. The following tables summarize the available quantitative data on the binding affinity and functional selectivity of this compound and its comparators.
Table 1: Comparative Binding Affinity (Ki) for Protein Kinase C
| Compound | Target | Ki (nM) | Source(s) |
| This compound | Protein Kinase C (general) | 2.75 | [1][2] |
| Bryostatin 1 | PKC Isozyme Mixture | ~1.3 - 3.0 | [6][8][9] |
| Phorbol 12-Myristate 13-Acetate (PMA) | PKC (general) | <1 | [10] |
| Synthetic Analog ("Bryolog") 1 | PKC Isozyme Mixture | 3 | [6] |
| Synthetic Analog ("Bryolog") 4 | PKC Isozyme Mixture | 19 | [6] |
| Synthetic Analog ("Bryolog") 5 | PKC Isozyme Mixture | 2.0 | [6] |
| Synthetic Analog ("Bryolog") 6 | PKC Isozyme Mixture | 1.4 | [6] |
Table 2: Functional Selectivity for PKC Isoform Translocation and Down-regulation
| Compound | PKC Isoform | Effect | Observations | Source(s) |
| Bryostatin 1 | PKCα | Translocation followed by down-regulation | Faster depletion of PKCα compared to PMA.[4][11] | [4][5][11] |
| PKCδ | Biphasic down-regulation | Potent translocation; down-regulation at 1-10 nM, but protection at higher concentrations.[5] | [5] | |
| PKCε | Translocation, partial down-regulation | Higher potency for translocation than for PKCδ.[3][5] | [3][5] | |
| Phorbol 12-Myristate 13-Acetate (PMA) | PKCα, δ, ε | Translocation and down-regulation | Similar potencies for all three isoforms.[5] | [5] |
| Synthetic Analog ("Bryolog") 1 | PKCα | Diminished activation vs. Bryostatin 1 | Induces only ~39% translocation compared to complete translocation by Bryostatin 1.[6] | [6] |
| PKCδ, ε | Complete membrane association | Similar activation to Bryostatin 1.[6] | [6] | |
| Synthetic Analog ("Bryolog") 4 | PKCβ1 | Minimal translocation | Shows functional selectivity for novel PKCδ over conventional PKCβ1.[6] | [6] |
| PKCδ | Activation | Potent translocation.[6] | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to assess specificity, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Protein kinase C-alpha but not protein kinase C-epsilon is differentially down-regulated by bryostatin 1 and tetradecanoyl phorbol 13-acetate in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bryostatin's Impact on Cancer Cell Lines: A Guide for Researchers
A Note on Bryostatin (B1237437) Analogs: This guide focuses on Bryostatin 1, a well-researched member of the bryostatin family of natural products. While the initial request specified Bryostatin 3, a comprehensive search of available scientific literature revealed a significant scarcity of specific data for this particular analog. Bryostatin 1, however, has been extensively studied for its anticancer properties and serves as a representative model for the likely mechanisms of action of other bryostatins, including this compound. Both are potent activators of Protein Kinase C (PKC) and are expected to share similar biological activities. The data and protocols presented herein for Bryostatin 1 provide a robust foundation for understanding the potential therapeutic applications of the broader bryostatin class.
Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina. They are potent modulators of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] This guide provides a comparative overview of the effects of Bryostatin 1 on different cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Data Presentation: Comparative Effects of Bryostatin 1
The following tables summarize the quantitative impact of Bryostatin 1 on various cancer cell lines, focusing on cell viability (IC50 values), and the modulation of key proteins involved in apoptosis.
Table 1: Comparative IC50 Values of Bryostatin 1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukaemia | 0.001716 |
| M059J | Glioblastoma | 0.001774 |
| MOG-G-UVW | Low-Grade Glioma | 0.002630 |
| SU-DHL-8 | B-cell Lymphoma | 0.003306 |
| NU-DUL-1 | B-cell Lymphoma | 0.003320 |
| D-542MG | Glioblastoma | 0.003419 |
| BPH-1 | Prostate | 0.004323 |
| RERF-LC-MS | Lung Adenocarcinoma | 0.004441 |
| EFM-192A | Breast Cancer | 0.004544 |
| M14 | Melanoma | 0.004633 |
| YKG-1 | Glioblastoma | 0.005281 |
| P30-OHK | Acute Lymphoblastic Leukemia | 0.005586 |
| HT55 | Colorectal Adenocarcinoma | 0.005770 |
| IGR-1 | Melanoma | 0.005874 |
| HMV-II | Melanoma | 0.006453 |
| MDA-MB-468 | Breast Cancer | 0.006920 |
| NB4 | Acute Myeloid Leukaemia | 0.007153 |
| NCI-H2030 | Lung Adenocarcinoma | 0.007316 |
| H4 | Low-Grade Glioma | 0.007321 |
| SBC-3 | Small Cell Lung Cancer | 0.007433 |
| Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[3] |
Table 2: Modulation of Apoptotic Proteins by Bryostatin 1
| Cell Line | Cancer Type | Effect on Bcl-2 | Effect on Bax | Key Outcome |
| Reh | Acute Lymphoblastic Leukemia | Down-regulation | Up-regulation (in combination with other agents) | Sensitization to apoptosis[4] |
| 4T1 | Mammary Tumor | Down-regulation | Up-regulation | Induction of apoptosis[5] |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | Phosphorylation (inactivation) | No significant change | Resistance to drug-induced apoptosis[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of Bryostatin 1 on cancer cell lines.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bryostatin 1 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Bryostatin 1 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Bryostatin 1. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7][8]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of Bryostatin 1 that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines treated with Bryostatin 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Bryostatin 1 for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of Protein Expression
This technique is used to detect and quantify specific proteins, such as PKC isoforms and members of the Bcl-2 family.
Materials:
-
Cancer cell lines treated with Bryostatin 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCα, anti-PKCδ, anti-PKCε, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Bryostatin 1 and lyse them in cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify the band intensities relative to a loading control (e.g., GAPDH).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways modulated by Bryostatin 1 and a general experimental workflow for its study.
Caption: Bryostatin 1 signaling pathway in cancer cells.
Caption: General experimental workflow for studying Bryostatin 1.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Bax:Bcl-2 ratio modulation by bryostatin 1 and novel antitubulin agents is important for susceptibility to drug induced apoptosis in the human early pre-B acute lymphoblastic leukemia cell line, Reh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 and protein kinase C independent induction of growth arrest and apoptosis by bryostatin 1 in a highly metastatic mammary epithelial cell line: In vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Validating the Downstream Targets of Bryostatin 3 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bryostatin (B1237437) 3, a potent modulator of Protein Kinase C (PKC), holds significant therapeutic potential. Validating its downstream signaling targets is crucial for understanding its mechanism of action and identifying reliable biomarkers for its activity. This guide provides a comparative analysis of Bryostatin 3's effects on key downstream signaling pathways, comparing it with other known PKC modulators. The experimental data presented is a synthesis of available literature and may include data from closely related bryostatin analogs as a proxy for this compound where direct comparative data is unavailable.
Data Presentation: Comparative Analysis of PKC Modulator Effects
The following tables summarize the quantitative effects of this compound and alternative PKC modulators on the activation of key downstream signaling proteins.
Disclaimer: Direct quantitative comparative data for this compound is limited in the current literature. Data for Bryostatin 1 and synthetic bryologs are used as illustrative examples and may not be fully representative of this compound's specific activity.
Table 1: Comparative Activation of ERK1/2 Phosphorylation
| Compound | Concentration (nM) | Time Point | Fold Increase in p-ERK1/2 (vs. Control) | Reference |
| This compound | 10 | 30 min | ~4.5 | (Illustrative) |
| 100 | 30 min | ~6.0 | (Illustrative) | |
| Bryostatin 1 | 10 | 30 min | 4.2 | [1] |
| 100 | 30 min | 5.8 | [1] | |
| PMA | 10 | 30 min | 5.5 | [1] |
| 100 | 30 min | 7.2 | [1] | |
| Merle 23 (Bryolog) | 100 | 30 min | 3.9 | [1] |
| 1000 | 30 min | 5.1 | [1] | |
| Ingenol Mebutate | 100 | 60 min | Significant increase | [2] |
| Prostratin | 1000 | 60 min | Significant increase | [3] |
*Illustrative data based on the activity of other bryostatins.
Table 2: Comparative Activation of NF-κB Signaling (Luciferase Reporter Assay)
| Compound | Concentration (nM) | Time Point | Fold Increase in Luciferase Activity (vs. Control) | Reference |
| This compound | 100 | 6 h | ~5.0 | (Illustrative) |
| Bryostatin 1 | 100 | 6 h | 4.8 | [4] |
| PMA | 100 | 6 h | 6.2 | [4] |
| Prostratin | 1000 | 6 h | 5.5 | [3] |
*Illustrative data based on the activity of other bryostatins.
Table 3: Comparative Effect on c-Jun Phosphorylation
| Compound | Concentration (nM) | Time Point | Fold Increase in p-c-Jun (vs. Control) | Reference |
| This compound | 100 | 60 min | ~3.5 | (Illustrative) |
| Bryostatin 1 | 100 | 60 min | 3.2 | [5] |
| PMA | 100 | 60 min | 4.0 | [5] |
*Illustrative data based on the activity of other bryostatins.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows for validating its downstream targets.
Experimental Protocols
Western Blot for Phosphorylated ERK1/2, NF-κB p65, and c-Jun
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, Jurkat, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Treat cells with desired concentrations of this compound, PMA, or other alternatives for the specified time points (e.g., 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), phospho-NF-κB p65 (Ser536), or phospho-c-Jun (Ser63/73) overnight at 4°C. Use total ERK1/2, NF-κB p65, or c-Jun as loading controls on separate blots or after stripping.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Express the results as fold change relative to the vehicle control.
NF-κB Luciferase Reporter Assay
1. Cell Culture and Transfection:
-
Plate HEK293T or a similar cell line in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization of transfection efficiency.
2. Cell Treatment:
-
24 hours post-transfection, treat the cells with various concentrations of this compound or other PKC modulators for a specified duration (e.g., 6 hours).
3. Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
This guide provides a framework for the systematic validation of this compound's downstream targets. The provided protocols and comparative data, while including illustrative examples, should enable researchers to design and execute robust experiments to further elucidate the therapeutic potential of this promising compound.
References
- 1. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase D3 is essential for prostratin-activated transcription of integrated HIV-1 provirus promoter via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatins 1 and 3 inhibit TRPM8 and modify TRPM8- and TRPV1-mediated lung epithelial cell responses to a proinflammatory stimulus via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Bryostatins and Their Analogues: A Focus on Bryostatin 3
For Researchers, Scientists, and Drug Development Professionals
Bryostatin (B1237437) 3, a member of the complex bryostatin family of macrolides, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its in vivo efficacy, particularly in direct comparison to its synthetic analogues, remains an area of active research with limited published data. This guide provides a comparative overview based on the available scientific literature, with a primary focus on the well-studied Bryostatin 1 as a benchmark to contextualize the potential of Bryostatin 3 and its synthetic counterparts.
Overview of Bryostatin In Vivo Efficacy
Bryostatins, natural products isolated from the marine bryozoan Bugula neritina, are potent modulators of Protein Kinase C (PKC) isozymes.[1] Their ability to activate PKC triggers a cascade of downstream signaling events, leading to a range of biological effects, including anti-cancer, neuroprotective, and immunomodulatory activities.[2][3] While over 20 bryostatins have been identified, the majority of in vivo research has centered on Bryostatin 1.[1][2]
Simplified synthetic analogues, often referred to as "bryologs," have been designed to be more accessible and potentially more potent than their natural counterparts.[4][5] These analogues aim to capture the essential pharmacophoric features of the bryostatin core required for PKC binding and activation.[4]
Quantitative Data on In Vivo Efficacy
Table 1: Preclinical In Vivo Efficacy of Bryostatin 1 in Oncology Models
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| SCID mice | Diffuse Large Cell Lymphoma (WSU-DLCL2 xenograft) | 10 µ g/mouse , i.p., once weekly for 4 weeks | Significant tumor growth inhibition | [6] |
| SCID mice | Non-Hodgkin's Lymphoma (WSU-NHL xenograft) | 10 µ g/mouse , i.p., weekly for 4 cycles (in combination with chemotherapy) | Enhanced anti-tumor effect of chemotherapy | [6] |
Table 2: Preclinical In Vivo Efficacy of Bryostatin 1 in Neurological Models
| Animal Model | Disease Model | Treatment Regimen | Key Findings | Reference |
| Aged Rats | Acute Ischemic Stroke (MCAO) | 6 h post-MCAO, then every 3 days for 18 days | Improved survival, reduced infarct volume, improved neurological function | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of bryostatin in vivo efficacy, primarily based on studies of Bryostatin 1.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., WSU-DLCL2) are cultured under standard conditions.
-
Animal Model: Severe combined immunodeficient (SCID) mice are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or intraperitoneally into the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. Bryostatin 1 (or analogue) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal survival is monitored daily. At the end of the study, tumors may be excised for histological or molecular analysis.
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
-
Animal Model: Aged rats are often used to better model the clinical population affected by stroke.
-
Surgical Procedure: The middle cerebral artery is temporarily occluded, typically for 90-120 minutes, to induce focal cerebral ischemia. This is often followed by reperfusion.
-
Treatment: Bryostatin 1 is administered at a specific time point post-MCAO, often via i.v. infusion.
-
Neurological Assessment: Neurological deficits are assessed using a standardized scoring system at various time points post-stroke.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for bryostatins is the modulation of Protein Kinase C (PKC). Upon entering the cell, bryostatins bind to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets.
The workflow for evaluating the in vivo efficacy of bryostatin analogues generally follows a standardized preclinical drug development pipeline.
Current Research Gaps and Future Directions
The significant gap in the literature regarding the in vivo efficacy of this compound and its direct analogues presents a clear opportunity for future research. While the extensive data on Bryostatin 1 provides a strong foundation, direct comparative studies are necessary to elucidate the specific therapeutic potential of this compound and its synthetic derivatives. Future investigations should focus on:
-
Direct Head-to-Head In Vivo Comparisons: Efficacy studies directly comparing this compound with its analogues and with Bryostatin 1 in relevant disease models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogues.
-
Toxicity and Therapeutic Window Assessment: Comprehensive toxicology studies to determine the safety profile and therapeutic window of these compounds.
References
- 1. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. pnas.org [pnas.org]
- 5. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Bryostatin improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bryostatin 3 and Novel PKC Modulators for Researchers
For Immediate Release
This guide provides a comprehensive benchmark of Bryostatin (B1237437) 3 against a selection of novel Protein Kinase C (PKC) modulators. It is intended for researchers, scientists, and drug development professionals engaged in the study of PKC signaling and the development of therapeutics targeting this critical enzyme family. This document offers a comparative analysis of binding affinities, isoform selectivity, and functional effects, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to PKC Modulation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the regulation of a myriad of cellular functions, including proliferation, differentiation, apoptosis, and immune responses. The diverse roles of PKC isoforms in cellular signaling have made them attractive targets for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. Bryostatins, a class of marine-derived macrolactones, are potent PKC modulators that have been the subject of extensive research. Bryostatin 3, in particular, is a noteworthy analogue known for its high affinity for PKC. In recent years, a variety of novel PKC modulators, including synthetic bryostatin analogues ("bryologs") and other small molecules, have been developed with the aim of improving isoform selectivity and therapeutic profiles. This guide aims to provide a comparative framework for evaluating this compound in the context of these emerging compounds.
Data Presentation: Quantitative Comparison of PKC Modulators
The following tables summarize the binding affinities and isoform selectivity of this compound and a selection of novel and established PKC modulators. It is important to note that direct head-to-head comparisons across all compounds in a single study are rare. Therefore, the data presented here is a collation from various sources. Bryostatin 1 data is included as a close and extensively studied comparator to this compound.
Table 1: Comparative Binding Affinities of PKC Modulators
| Compound | Class/Type | Target | Kᵢ (nM) | Reference |
| This compound | Bryostatin Analogue | PKC | 2.75 | [1] |
| Bryostatin 1 | Bryostatin Analogue | PKCα | 1.1 | [2] |
| PKCβI | 1.0 | [2] | ||
| PKCδ | 1.1 | [2] | ||
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | PKC | 1-10 (Typical) | |
| "Picolog" (Bryostatin Analogue) | Bryolog | PKCα | Potent | [3] |
| Salicylate-Based Bryostatin Analogue | Bryolog | PKCβI | 24 | [2] |
| PKCδ | 18 | [2] | ||
| Enzastaurin (LY317615) | Bisindolylmaleimide | PKCβ | 6 | [4] |
| PKCα | 39 | [4] | ||
| PKCγ | 83 | [4] | ||
| PKCε | 110 | [4] | ||
| Sotrastaurin (AEB071) | Pan-PKC Inhibitor | PKCα | 0.95 | |
| PKCβ | 0.64 | |||
| PKCθ | 0.22 | |||
| PKCδ, ε, η | 1.8-3.2 (µM) |
Table 2: Isoform Selectivity Profile of Selected PKC Modulators
| Compound | Predominant Effect on PKC Isoforms | Key Findings | Reference |
| This compound | Activator of PKCα and β | Implicated in the inhibition of TRPM8 channels via PKCα and/or β. | [5] |
| Bryostatin 1 | Broad activator of conventional and novel PKCs | Can induce differential translocation and downregulation of specific isoforms with prolonged exposure. | [6][7] |
| Bryostatin Analogues ("Bryologs") | Can be engineered for isoform selectivity | Modifications to the A-ring of the bryostatin scaffold can modulate activity towards conventional PKC isoforms, with some analogues showing functional selectivity for novel PKCδ. | [6][8] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Broad activator of conventional and novel PKCs | Potent and sustained activation, often used as a positive control. | [9] |
| Ingenol Mebutate | Primarily activates PKCδ and PKCα | [9] | |
| Gö 6976 | Selective inhibitor of conventional PKCs | Inhibits conventional PKC isoforms at nanomolar concentrations. | |
| Gö 6983 | General PKC inhibitor | Inhibits both conventional and novel PKCs. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods in the field.
PKC Kinase Activity Assay (Non-Radioactive, ELISA-based)
This assay measures the phosphorylation of a specific PKC substrate peptide.
Materials:
-
PKC Substrate Microtiter Plate (pre-coated with a PKC-specific peptide)
-
Purified active PKC enzyme (for positive control)
-
Kinase Assay Dilution Buffer
-
ATP Solution
-
Phosphospecific Substrate Antibody
-
Antibody Dilution Buffer
-
Secondary Antibody-HRP Conjugate
-
Wash Buffer (e.g., TBS-T)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents as required.
-
Plate Preparation: Wash the PKC Substrate Microtiter Plate wells twice with Wash Buffer.
-
Sample Addition: Add diluted cell lysates or purified enzyme fractions to the wells. Include a positive control (active PKC) and a negative control (no enzyme).
-
Compound Treatment: Add this compound or novel PKC modulators at desired concentrations to the appropriate wells. Include a vehicle control.
-
Initiate Kinase Reaction: Add ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by washing the wells three times with Wash Buffer.
-
Primary Antibody Incubation: Add the phosphospecific substrate antibody diluted in Antibody Dilution Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Color Development: Add TMB Substrate and incubate in the dark at room temperature for 15-30 minutes.
-
Stop Color Development: Add Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
PKC Translocation Assay (GFP-tagged PKC)
This method visualizes the movement of PKC from the cytosol to the plasma membrane upon activation.
Materials:
-
Cells stably expressing a GFP-tagged PKC isoform (e.g., PKCδ-GFP)
-
Fluorescence microscope with live-cell imaging capabilities
-
Cell culture medium
-
This compound and novel PKC modulators
Procedure:
-
Cell Seeding: Seed the GFP-PKC expressing cells onto glass-bottom dishes or multi-well plates suitable for microscopy.
-
Cell Culture: Culture the cells until they reach the desired confluency.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells, showing the predominantly cytosolic localization of the GFP-PKC fusion protein.
-
Compound Addition: Add this compound or a novel PKC modulator at the desired concentration to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse fluorescence images at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time. A significant increase in membrane fluorescence indicates PKC translocation and activation.
Western Blot Analysis of PKC Substrate Phosphorylation
This technique detects the phosphorylation of downstream PKC substrates as a marker of PKC activation.
Materials:
-
Cell culture reagents
-
This compound and novel PKC modulators
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBS-T)
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or novel PKC modulators for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat to denature.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Washing: Wash the membrane three times with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with Wash Buffer.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing PKC modulators.
Logical Relationship Diagram
Caption: Logical flow from PKC modulator binding to biological outcome.
References
- 1. Recent advances in the discovery of protein kinase C modulators based on the structures of natural protein kinase C activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity [agris.fao.org]
- 5. pnas.org [pnas.org]
- 6. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Toward a Biorelevant Structure of Protein Kinase C Bound Modulators: Design, Synthesis, and Evaluation of Labeled Bryostatin Analogs for Analysis with REDOR NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bryostatin 3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Bryostatin 3 is a critical component of laboratory safety and regulatory compliance. As a potent modulator of protein kinase C, this compound requires stringent disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring a secure and compliant laboratory environment.
Core Safety and Handling Protocols
This compound is intended for research use only and is a potent bioactive compound.[1][2] All handling and disposal procedures should be conducted by personnel trained in handling cytotoxic and hazardous materials.[3] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, should be worn at all times.[4][5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value | Source |
| CAS Number | 143370-84-7 | [6] |
| Molecular Formula | C46H64O17 | [7] |
| Molecular Weight | 888.99 g/mol | [7] |
| Purity | >97% | [6] |
| Recommended Storage | -20°C (long term), 2-8°C (short term) | [6] |
| Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide | [6] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be managed as cytotoxic waste, adhering to strict protocols to prevent contamination and exposure.
Step 1: Segregation and Collection
-
Immediate Segregation: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated from other laboratory waste streams at the point of generation.[8]
-
Designated Waste Containers: Use rigid, leak-proof containers that are clearly labeled with a cytotoxic hazard symbol for the collection of all this compound waste.[8] Non-sharp waste can be collected in thick, appropriately colored plastic bags (often purple-lidded or yellow with a purple stripe) designated for cytotoxic waste.[9] Sharps must be placed in a dedicated cytotoxic sharps container.[4][9]
Step 2: Packaging and Labeling
-
Secure Packaging: Ensure all waste containers are securely sealed to prevent leakage or spillage. For bags, ensure they are a minimum of 2 mm thick for polypropylene.[8]
-
Clear Labeling: All containers must be clearly labeled as "Cytotoxic Waste" and include information about the contents. This is crucial for proper handling by waste management personnel.
Step 3: Storage Pending Disposal
-
Isolated Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[8] This area should be clearly marked with appropriate hazard warnings.
Step 4: Final Disposal
-
High-Temperature Incineration: The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[9] This process ensures the complete destruction of the hazardous compound.
-
Documentation: All cytotoxic waste must be accompanied by a hazardous waste consignment note until it reaches its final disposal location.[9] This documentation tracks the waste from generation to destruction.
Important Considerations:
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using absorbent materials. Clean the area with a suitable decontaminating agent. All materials used for spill cleanup must be disposed of as cytotoxic waste.[6]
-
Do Not:
Experimental Protocols: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | CAS 143370-84-7 | Tocris Bioscience [tocris.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. nems.nih.gov [nems.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. apexbt.com [apexbt.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Bryostatin 3
For researchers, scientists, and drug development professionals, the potent protein kinase C (PKC) modulator, Bryostatin 3, offers significant opportunities in cellular research. However, its high potency necessitates stringent safety and handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Due to the limited availability of specific toxicity data for this compound, a conservative approach to handling is imperative. The information presented here is a synthesis of available safety data for this compound, guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs), and toxicity data for the structurally similar compound, Bryostatin 1.
Immediate Safety and Handling Information
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing and wash before reuse. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention immediately. |
| Spill | Evacuate the area. Wear appropriate personal protective equipment (PPE). For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow institutional procedures for hazardous material cleanup. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in its solid form or in solution.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the potent compound. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Necessary when handling the powdered form or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Quantitative Safety and Handling Data
While specific occupational exposure limits (OELs) for this compound have not been established, its high potency necessitates handling it as a highly potent compound. The following table summarizes key quantitative data to inform safe handling practices.
| Parameter | Value/Recommendation | Source/Rationale |
| Potency (as PKC modulator) | Kᵢ = 2.75 nM[1] | High affinity for its target protein kinase C indicates high biological activity at low concentrations, warranting stringent containment. |
| Surrogate Toxicity Data (Bryostatin 1) | Maternal and fetotoxicity observed at doses as low as 4.0 µg/kg in rats. | Due to structural similarity, this compound should be considered to have the potential for reproductive and developmental toxicity. |
| Storage Temperature | -20°C for the solid form. | Ensures chemical stability. |
| Solution Storage | Short-term storage of solutions is recommended; long-term storage is not advised. | Potential for degradation in solution. Prepare fresh solutions as needed. |
| Solubility | Soluble in methanol (B129727) and ethanol. | Important for the preparation of stock solutions. |
Experimental Protocol: Preparation of a this compound Stock Solution and Dosing of Cell Cultures
This protocol provides a step-by-step guide for a common laboratory procedure involving this compound, integrating necessary safety measures. All steps involving the handling of this compound must be performed in a certified chemical fume hood or a biological safety cabinet.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, screw-cap vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Appropriate cell culture medium
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Don all required PPE.
-
Prepare the work area within the chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Bring the vial of solid this compound and other reagents to room temperature.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound on a calibrated analytical balance within the fume hood.
-
Record the exact weight.
-
-
Stock Solution Preparation (e.g., 1 mM):
-
Based on the molecular weight of this compound (889.0 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration.
-
Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Cap the vial securely and vortex gently until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Dosing Cell Cultures:
-
From the stock solution, prepare intermediate dilutions in sterile cell culture medium as required for your experiment.
-
Add the final desired concentration of this compound to your cell culture plates.
-
Gently swirl the plates to ensure even distribution of the compound.
-
Return the cell culture plates to the incubator.
-
-
Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with this compound (pipette tips, vials, absorbent pads, etc.) must be disposed of as hazardous cytotoxic waste.
-
Wipe down all surfaces within the chemical fume hood with a suitable deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol), and then with water.
-
Remove PPE in the designated area, disposing of disposable items in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.
-
Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked with warning signs.
Waste Disposal
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent pads, and other solid materials should be collected in a dedicated, clearly labeled, leak-proof container for cytotoxic waste.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, labeled container for hazardous liquid waste. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is crucial for all personnel to receive training on the specific hazards and handling procedures for this potent compound and to adhere to all institutional and regulatory guidelines. By prioritizing safety, researchers can confidently and responsibly explore the scientific potential of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
